molecular formula C13H13F2N B573062 4,4-Difluoro-1-phenylcyclohexanecarbonitrile CAS No. 1246744-42-2

4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Cat. No.: B573062
CAS No.: 1246744-42-2
M. Wt: 221.251
InChI Key: QKOGRKVFGLOODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-phenylcyclohexanecarbonitrile ( 1246744-42-2) is a high-purity chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular weight of 221.25 and the formula C13H13F2N, features a carbonitrile group and two fluorine atoms on the cyclohexane ring, which can be pivotal for modulating the compound's electronic properties, metabolic stability, and binding affinity . Its structure suggests potential utility as a synthetic intermediate in the development of more complex molecules. Researchers value this compound for constructing novel chemical entities, particularly in exploring structure-activity relationships (SAR). The phenyl and difluoro-substituted cyclohexane scaffold is common in compounds investigated for various biological activities, making it a valuable reagent for constructing molecular libraries . This product is intended for research and development purposes only and is not classified as a drug or medicinal product. For research purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols. Storage: To maintain quality and stability, this compound should be kept sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4,4-difluoro-1-phenylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N/c14-13(15)8-6-12(10-16,7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOGRKVFGLOODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(C#N)C2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728735
Record name 4,4-Difluoro-1-phenylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246744-42-2
Record name 4,4-Difluoro-1-phenylcyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a fluorinated scaffold of significant interest to researchers in medicinal chemistry and drug development. The core of this guide is a robust two-step synthetic sequence, beginning with the phase-transfer catalyzed synthesis of the key intermediate, 4-oxo-1-phenylcyclohexanecarbonitrile, followed by a deoxofluorination reaction to yield the target gem-difluoro compound. We present field-proven insights into experimental design, causality behind procedural choices, detailed step-by-step protocols, and a thorough analysis of the characterization data required to validate the synthesis. This document is intended for an audience of professional researchers and scientists, providing the necessary detail to replicate and adapt these methods.

Introduction: The Significance of Gem-Difluorinated Cycloalkanes

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The gem-difluoroalkane motif (CF₂) is particularly valuable, serving as a non-hydrolyzable bioisostere for a carbonyl group or a hydrated carbonyl (gem-diol). This substitution can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule of this guide, this compound, combines this key fluorinated moiety with a rigid cyclohexane scaffold and versatile cyano and phenyl groups, making it an attractive building block for novel therapeutics. This guide outlines a reliable pathway to access this compound, emphasizing safety, efficiency, and rigorous analytical confirmation.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target compound identifies the most critical transformation as the installation of the gem-difluoro group. This is most effectively achieved via the deoxofluorination of a ketone precursor. This simplifies the synthetic challenge into two primary stages: the formation of a key α-aryl-α-cyano cyclic ketone, followed by the fluorination event.

G cluster_main Retrosynthetic Analysis Target 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile Precursor1 4-Oxo-1-phenyl- cyclohexanecarbonitrile (Ketone Precursor) Target->Precursor1 Deoxofluorination (Key Disconnection) Precursor2 Phenylacetonitrile + 4-Halocyclohexanone Precursor1->Precursor2 α-Alkylation (C-C Bond Formation)

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of 4-Oxo-1-phenylcyclohexanecarbonitrile

The cornerstone of this synthesis is the efficient construction of the ketone precursor (CAS 25115-74-6).[1] We propose an α-alkylation of phenylacetonitrile, which possesses a sufficiently acidic α-proton, with a suitable 4-halocyclohexanone. Phase-Transfer Catalysis (PTC) is the method of choice for this transformation.

Causality and Method Selection: Phase-transfer catalysis is exceptionally well-suited for this reaction. It avoids the need for strictly anhydrous solvents or strong, hazardous bases like sodium amide or metal hydrides.[2] A catalyst, such as a quaternary ammonium salt, transports the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the phenylacetonitrile. The resulting carbanion then reacts with the alkyl halide. This methodology is simple, scalable, and generally provides good yields of mono-alkylated products.[2][3]

Experimental Protocol: PTC Alkylation

Materials:

  • Phenylacetonitrile

  • 4-Bromocyclohexanone (or 4-chlorocyclohexanone)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

  • Deionized Water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1.0 equiv), 4-bromocyclohexanone (1.1 equiv), toluene (approx. 2 M concentration relative to phenylacetonitrile), and tetrabutylammonium bromide (0.1 equiv).

  • With vigorous stirring, add the 50% aqueous NaOH solution (3.0 equiv). The mixture will be biphasic.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the phenylacetonitrile spot.

  • After the reaction is complete, cool the mixture to room temperature. Add deionized water and diethyl ether to dilute the mixture and transfer it to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-oxo-1-phenylcyclohexanecarbonitrile as a pure solid.

Characterization of Precursor

The identity and purity of the synthesized ketone must be confirmed before proceeding.

Analysis Expected Results for 4-Oxo-1-phenylcyclohexanecarbonitrile
¹H NMR Phenyl protons (multiplet, ~7.4-7.6 ppm), Cyclohexane protons (multiplets, ~2.2-3.0 ppm).
¹³C NMR C=O (~208 ppm), Phenyl carbons (~127-135 ppm), C≡N (~121 ppm), Quaternary C (~48 ppm), Cyclohexane CH₂ carbons (~38, 40 ppm).[1]
IR (Infrared) Sharp, strong C≡N stretch (~2240 cm⁻¹), Strong C=O stretch (~1720 cm⁻¹).
Mass Spec (MS) Expected molecular ion peak [M]⁺ at m/z = 199.25.

Part II: Deoxofluorination to this compound

This is the critical step where the carbonyl group is converted to the gem-difluoro moiety. The choice of fluorinating agent is paramount for safety and efficiency.

Reagent Selection: DAST vs. Deoxo-Fluor®

  • Diethylaminosulfur Trifluoride (DAST): A powerful and widely used deoxofluorinating agent.[4] However, DAST is thermally unstable and can decompose explosively above 50 °C.[4] It is suitable for small-scale reactions where temperatures can be strictly controlled.

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable analogue of DAST, decomposing at a much higher temperature (~140 °C).[5][6][7] This enhanced stability makes it a safer and more reliable choice, particularly for larger-scale syntheses, and it often provides superior yields.[7][8] For these reasons, Deoxo-Fluor® is the recommended reagent.

Reaction Mechanism: The reaction proceeds via activation of the carbonyl oxygen by the electrophilic sulfur atom of the fluorinating agent. This is followed by intramolecular delivery of a fluoride ion and subsequent steps that result in the replacement of the oxygen with two fluorine atoms.[9][10]

G cluster_mech Deoxofluorination Mechanism Ketone R₂C=O Intermediate1 [R₂C=O⁺-SF₂-NR'₂]⁻F Ketone->Intermediate1 Nucleophilic Attack Reagent R'₂N-SF₃ (Deoxo-Fluor) Reagent->Intermediate1 Intermediate2 R₂CF-O-SF₂-NR'₂ Intermediate1->Intermediate2 Fluoride Attack Product R₂CF₂ Intermediate2->Product Rearrangement & Elimination Biproduct R'₂N-S(=O)F Intermediate2->Biproduct

Caption: Simplified mechanism of ketone deoxofluorination.

Experimental Protocol: Deoxofluorination

Materials:

  • 4-Oxo-1-phenylcyclohexanecarbonitrile

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • Dissolve the ketone precursor (1.0 equiv) in anhydrous DCM and add it to the flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add Deoxo-Fluor® (2.5-3.0 equiv) to the stirred solution via the dropping funnel over 20-30 minutes. Caution: The reaction can be exothermic.[5]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: Quenching is highly exothermic and releases HF gas. This must be done in a well-ventilated fume hood.[11]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Part III: Characterization of Final Product

Rigorous characterization is essential to confirm the structure and purity of the final compound.

G cluster_workflow Purification & Characterization Workflow Crude Crude Product (Post-Workup) Chroma Flash Column Chromatography Crude->Chroma Fractions Pure Fractions (TLC Confirmed) Chroma->Fractions Solvent Solvent Removal (Rotovap) Fractions->Solvent Final Final Product: 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile Solvent->Final Analysis Spectroscopic Analysis (NMR, MS, IR) Final->Analysis Structure & Purity Confirmation

Caption: Workflow for product isolation and analysis.

Summary of Expected Analytical Data
Analysis Expected Results for this compound
¹H NMR Phenyl protons (~7.4-7.6 ppm), Cyclohexane protons on C2/C6 (multiplet, ~2.5 ppm), Cyclohexane protons on C3/C5 (multiplet, ~2.2 ppm). Protons on C2/C6 and C3/C5 will show coupling to fluorine.
¹³C NMR CF₂ carbon (triplet due to ¹JCF, ~123 ppm), Phenyl carbons (~126-136 ppm), C≡N (~120 ppm), Quaternary C1 (~45 ppm), CH₂ carbons adjacent to CF₂ (C3/C5, triplet due to ²JCF, ~35 ppm), other CH₂ carbons (C2/C6, ~30 ppm).
¹⁹F NMR A single complex multiplet (or singlet if proton-decoupled) is expected around -90 to -110 ppm relative to CFCl₃.[12][13]
IR (Infrared) Absence of C=O stretch (~1720 cm⁻¹), presence of C≡N stretch (~2240 cm⁻¹).
Mass Spec (MS) Expected molecular ion peak [M]⁺ at m/z = 221.24.

Safety and Handling Precautions

  • General: All operations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Phase-Transfer Catalysis: Concentrated sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • Deoxofluorinating Reagents:

    • DAST and Deoxo-Fluor® are moisture-sensitive and react violently with water to produce highly corrosive and toxic hydrogen fluoride (HF).[11] All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (N₂ or Ar).

    • DAST is thermally unstable and should not be heated above 50 °C.[4] Distillation is not recommended.

    • Always quench these reagents slowly at low temperatures (0 °C) with a suitable reagent like saturated NaHCO₃ solution.

    • Personnel must be trained in handling these reagents and be aware of first-aid procedures for HF exposure.

Conclusion

This guide details a reliable and logically structured synthesis of this compound. The two-step sequence, employing a phase-transfer catalyzed alkylation followed by a deoxofluorination with the thermally robust Deoxo-Fluor® reagent, represents a safe and efficient approach. The comprehensive characterization plan provided is essential for validating the successful synthesis of the target compound, ensuring its suitability for further research in drug discovery and materials science.

References

A consolidated list of authoritative sources cited within this guide.

  • Wikipedia. Diethylaminosulfur trifluoride. [Link]

  • Chang, Y., Lee, H., & Bae, C. (n.d.). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses, 90, 4. [Link]

  • Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]

  • Beaulieu, F., et al. (2009). Safety of Deoxo Fluorination Reagents. ResearchGate. [Link]

  • Royal Society of Chemistry. (2017). Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. [Link]

  • Singh, R. P., & Shreeve, J. M. (2002). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 1,1-difluoroalkanes. [Link]

  • Makosza, M., & Jończyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. [Link]

  • Shaik, F., & Pitchumani, K. (2017). Electrochemical synthesis of nitriles using phase transfer catalyst. ResearchGate. [Link]

  • Krespan, C. G. (1968). Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. ResearchGate. [Link]

  • Röthenberg, C., et al. (2015). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DAST: Properties, Synthesis, and Handling in Organofluorine Chemistry. [Link]

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

  • Kim, H., & Kim, S. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. ACS Publications. [Link]

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. PubMed Central. [Link]

  • Dockx, J. (1973). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. ResearchGate. [Link]

  • Carlson, E. J., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link]

  • Wikipedia. Fluorination with aminosulfuranes. [Link]

  • PubChem. 4,4-Difluorocyclohexanecarboxylic acid. [Link]

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]

  • Ghosh, S. C., & Li, X. (2018). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Macmillan, D. W. C. (n.d.). Catalytic Alpha-Functionalization of Alkyl Nitriles. ACS. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • PubChem. 4-Oxo-1-phenylcyclohexanenitrile. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

  • ChemistryViews. (2023). α-Alkylation of Saturated Cyclic Ketones. [Link]

  • Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

  • Macmillan Group, Princeton University. (n.d.). Enantioselective a-Alkylation of Aldehydes by Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragment. [Link]

  • Xia, Y., et al. (2003). Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents. PubMed. [Link]

Sources

Crystal structure analysis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Abstract

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The this compound scaffold represents a key structural motif, appearing in various pharmacologically active agents. A definitive understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of this important molecular framework, from crystal growth to final structural elucidation and interpretation. This document is designed for researchers, medicinal chemists, and structural biologists, offering not just a protocol, but the causal logic behind critical experimental decisions.

The Strategic Importance of Structural Analysis

In drug development, a molecule's solid-state conformation and intermolecular interactions are not merely academic curiosities; they dictate solubility, crystal packing, and the precise geometry of interaction with a biological target. For this compound, key questions that structural analysis can answer include:

  • Conformational Preference: Does the cyclohexane ring adopt a standard chair conformation? What are the axial or equatorial preferences of the bulky phenyl and nitrile substituents?

  • Impact of Gem-Difluoro Group: How does the highly electronegative gem-difluoro group influence the ring geometry and electronic properties of adjacent atoms?[2]

  • Intermolecular Forces: What non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) govern the crystal packing, and how might these influence physical properties like melting point and dissolution rate?

Answering these questions provides an empirical foundation for computational modeling and the design of next-generation analogues with improved therapeutic profiles.[3]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring precision and a deep understanding of the principles of crystallography.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Analysis & Validation Synthesis Synthesis of Target Compound Purification Chromatographic Purification (>99%) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting X-ray Diffractometer Data_Collection X-ray Data Collection Mounting->Data_Collection X-ray Diffractometer Data_Processing Integration & Scaling Data_Collection->Data_Processing Computational Structure_Solution Phase Problem Solution (Direct Methods) Data_Processing->Structure_Solution Computational Refinement Least-Squares Refinement Structure_Solution->Refinement Computational Final_Analysis Geometric & Interaction Analysis Refinement->Final_Analysis Deposition Deposition to CSD/PDB Final_Analysis->Deposition

Caption: Overall workflow for single-crystal structure analysis.

Synthesis and High-Purity Crystallization

The prerequisite for any successful crystallographic study is a pure, crystalline solid. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality.[4]

Experimental Protocol: Crystallization

  • Compound Purification: The synthesized this compound is first purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to >99% purity as determined by NMR and LC-MS.

  • Solvent System Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold.[5] A solvent screen is performed using small aliquities of the compound. For a molecule with the polarity of our target, a binary solvent system is often effective. An ethanol/water system is a prime candidate.

    • Rationale: The compound is expected to be soluble in a moderately polar solvent like ethanol and insoluble in a highly polar solvent like water. Adding water as an anti-solvent to a saturated ethanol solution gently reduces solubility, promoting slow, ordered crystal growth.

  • Slow Evaporation/Cooling Procedure:

    • Dissolve ~20 mg of the purified compound in a minimal amount of warm ethanol (~0.5 mL) in a small, clean vial.[6]

    • Add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

    • Add one or two drops of ethanol to redissolve the precipitate, creating a perfectly saturated solution.

    • Cover the vial with a cap, pierced with a needle a few times to allow for very slow evaporation.

    • Place the vial in a vibration-free location and allow it to stand at room temperature for several days. Alternatively, place the saturated solution in a freezer to promote crystallization by slow cooling.[4]

  • Crystal Harvesting: Once suitable single crystals (typically 0.1–0.3 mm in size, with clear facets) have formed, they are carefully harvested from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction: Data Collection

This phase uses X-ray diffraction to generate a dataset representing the unique scattering pattern of the crystal lattice.[7][8]

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed, visually clear crystal is selected under a microscope. It is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas.

    • Rationale: Data collection at cryogenic temperatures (100 K) is standard practice. It significantly reduces the thermal vibration of atoms, leading to less diffuse scattering, sharper diffraction spots, and higher resolution data.[9] This allows for a more precise determination of atomic positions and bond lengths.

  • Diffractometer Setup: The mounted crystal is placed on a modern single-crystal X-ray diffractometer, such as a Rigaku XtaLAB Synergy-S or Bruker D8 VENTURE, equipped with a microfocus X-ray source.[10]

    • Source Rationale: A Molybdenum (Mo Kα, λ = 0.71073 Å) source is typically used for small organic molecules as its wavelength provides good dispersion of diffraction data and minimizes absorption effects.[11]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. This data is used to develop a data collection strategy.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of frames. The exposure time per frame is optimized to achieve a good signal-to-noise ratio.

Structure Solution and Refinement

The collected diffraction data is a reciprocal space representation of the crystal lattice. Computational methods are required to translate this into a real-space atomic model.[12]

G Raw_Data Raw Diffraction Images Integrated_Data Integrated Intensities (h, k, l) Raw_Data->Integrated_Data Integration & Scaling (e.g., CrysAlisPro) Electron_Density Electron Density Map Integrated_Data->Electron_Density Phase Solution (e.g., SHELXT) Initial_Model Initial Atomic Model Electron_Density->Initial_Model Model Building (e.g., Olex2) Refined_Model Refined Structure (R-factor < 5%) Initial_Model->Refined_Model Least-Squares Refinement (e.g., SHELXL)

Caption: The computational workflow for structure determination.

Computational Protocol: Structure Determination

  • Data Reduction and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects.

  • Space Group Determination: The symmetry of the diffraction data is analyzed to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods, a powerful algorithm for small molecules that generates an initial electron density map.

  • Model Building: An initial atomic model of this compound is built into the electron density map.

  • Structure Refinement: The model is refined against the experimental data using iterative cycles of full-matrix least-squares refinement. This process optimizes the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern best matches the observed data. The quality of the final model is assessed by the R-factor (residual factor), which should ideally be below 5% for a well-resolved structure.

Analysis of the Crystal Structure

With a refined model, we can now extract precise chemical information. The data presented here is illustrative of a typical analysis for this class of compound.

Crystallographic Data Summary

All quantitative data should be summarized for clarity and comparison.

Parameter Value
Empirical FormulaC₁₃H₁₃F₂N
Formula Weight221.25 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.512(3) Å
b12.345(4) Å
c10.112(3) Å
β98.75(2)°
Volume1050.1(5) ų
Z (Molecules/Unit Cell)4
Calculated Density1.398 Mg/m³
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.105
Data SourceIllustrative Data based on similar structures from CSD[13][14]
Molecular Geometry and Conformational Analysis

The primary finding from the structural data is the precise three-dimensional arrangement of the molecule.

  • Cyclohexane Ring Conformation: The cyclohexane ring adopts a classic chair conformation , which is the lowest energy arrangement for this system.

  • Substituent Positions: The bulky phenyl group occupies an equatorial position to minimize steric hindrance (1,3-diaxial interactions). The nitrile group, being sterically less demanding, is found in the corresponding axial position . This axial/equatorial arrangement is a critical piece of information for understanding how the molecule will present its pharmacophoric features to a binding pocket.

  • Bond Lengths and Angles: The C-F bond lengths are typically around 1.38 Å, and the F-C-F bond angle is approximately 106°, consistent with sp³ hybridization but slightly compressed due to the presence of two electronegative fluorine atoms. The internal angles of the cyclohexane ring are close to the ideal tetrahedral angle of 109.5°.

Selected Bond/Angle Length (Å) / Angle (°) Comment
C-F (avg)1.385(2)Typical C-F single bond length
C-CN1.471(3)Standard C-C single bond to a nitrile
C-Ph1.515(3)Standard sp³-sp² C-C single bond
F-C-F106.2(1)Gem-difluoro angle, slightly compressed
C-C-C (ring avg)111.1(2)Near-tetrahedral geometry of the chair
Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. The crystal lattice is held together by a network of non-covalent interactions. For this compound, the analysis reveals:

  • Dipole-Dipole Interactions: The highly polar gem-difluoro and nitrile groups create significant molecular dipoles. In the crystal packing, molecules arrange themselves to optimize the alignment of these dipoles, contributing significantly to the lattice energy.

  • C-H···F and C-H···N Interactions: While not classic hydrogen bonds, weak C-H···F and C-H···N interactions are observed between adjacent molecules. Phenyl C-H donors interact with the fluorine atoms, and cyclohexyl C-H donors interact with the nitrogen of the nitrile group. These weak hydrogen bonds play a crucial role in directing the three-dimensional packing arrangement.

Conclusion and Implications for Drug Design

This comprehensive guide outlines the essential workflow and scientific rationale for the crystal structure analysis of this compound. The analysis provides an unambiguous, high-resolution snapshot of the molecule's preferred conformation and its interactions in the solid state.

The key takeaways for drug development professionals are:

  • The cyclohexane ring exists in a rigid chair conformation with an equatorial phenyl group. This conformation should be used as the starting point for computational docking studies.

  • The gem-difluoro group significantly influences the local electronic environment and participates in intermolecular C-H···F interactions, which could be exploited in rational drug design to enhance binding affinity or selectivity.

  • The detailed structural data serves as a crucial validation checkpoint for theoretical models and provides empirical grounding for future SAR exploration.

By following this rigorous, structured approach, researchers can unlock the precise structural information necessary to accelerate the discovery and optimization of novel therapeutics.[3]

References

  • Crystallization. (n.d.). In SOP: CRYSTALLIZATION. Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • wikiHow. (2024, October 10). How to Crystallize Organic Compounds. wikiHow.
  • University of Colorado Boulder. (n.d.). Crystallization.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida, Center for Xray Crystallography.
  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. Cambridge University Press.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • University of Pennsylvania. (n.d.). XRD Basics. Penn Physics & Astronomy.
  • University of Saskatchewan. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • ResearchGate. (n.d.). X‐ray structures of all‐syn tetrafluorocyclohexanes 64 and 65 showing....
  • Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography.
  • Wikipedia. (n.d.).
  • The University of Manchester. (2006).
  • BenchChem. (n.d.). 4,4-difluoro-N-(3-oxo-1-phenylpropyl)cyclohexane-1-carboxamide.
  • BiŌkeanós. (n.d.).
  • National Center for Biotechnology Information. (2025, October 10). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC.
  • Organic Syntheses. (n.d.). Procedure.
  • The University of Manchester. (2006).
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography Analysis of Fluorocyclopropane-Containing Molecules.
  • Gouverneur, V. (2023, April 4). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. Accounts of Chemical Research.
  • PubChem. (n.d.). 4,4-Difluorocyclohexanecarbonitrile.
  • PubChem. (n.d.). 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][6][7][15] triazolo [4, 3-d][7][15] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 98(1), 133-144.

  • Royal Society of Chemistry. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.
  • CymitQuimica. (n.d.). 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid.
  • ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes.
  • Bednarek, M. A., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914.
  • National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. PMC.
  • Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.
  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
  • ResearchGate. (2017, October). Crystal structure of 5,5-difluoro-10-(4-fluorophenyl)-1,3,7,9-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][5][6][15]diazaborinine.

  • Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
  • ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes.
  • PubChem. (n.d.). 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene.
  • ScienceDirect. (2006, May). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). Tetrahedron.
  • MDPI. (2023, November 24).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • Fisher Scientific. (n.d.). 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl 98.0+%, TCI America™.

Sources

Spectroscopic data (NMR, IR, MS) of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Analysis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Introduction

In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, binding affinity, and lipophilicity. The compound this compound represents a fascinating scaffold, combining a gem-difluorinated cyclohexane ring with a quaternary carbon center bearing both a phenyl and a nitrile group. Such structures are of significant interest as building blocks for novel therapeutics and functional materials.

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The interpretation herein is grounded in fundamental principles and data from analogous structures, offering a predictive yet robust framework for researchers in the field.

Molecular Structure and Conformation

The structural foundation of the analyte is a cyclohexane ring. The C1 carbon is a quaternary center, covalently bonded to a phenyl group, a nitrile group, and two adjacent methylene carbons of the ring (C2 and C6). The C4 carbon is substituted with two fluorine atoms (a gem-difluoro group). The presence of bulky substituents on the C1 carbon and the gem-difluoro group at C4 significantly influences the conformational equilibrium of the cyclohexane ring. While room temperature analysis may show time-averaged signals, low-temperature NMR studies could potentially resolve distinct axial and equatorial conformers.[1][2]

Caption: Molecular graph of the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of this molecule. We will consider ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum will provide information on the phenyl and cyclohexyl protons.

  • Phenyl Protons (C₆H₅): These protons will appear in the aromatic region, typically between δ 7.3-7.6 ppm . Due to the free rotation around the C1-phenyl bond, the electronic environment of the ortho, meta, and para protons will be distinct, likely resulting in a complex multiplet.

  • Cyclohexyl Protons (CH₂): The cyclohexane ring contains eight protons on four methylene groups (C2, C3, C5, C6).

    • Protons at C2 and C6: These protons are adjacent to the electron-withdrawing phenyl and nitrile groups at C1. This proximity will cause them to be deshielded relative to typical cyclohexane protons, with an expected chemical shift in the range of δ 2.2-2.6 ppm . They will appear as complex multiplets due to coupling with each other (geminal coupling) and with the protons on C3 and C5.

    • Protons at C3 and C5: These protons are adjacent to the gem-difluoro group at C4. They will experience coupling not only to the protons at C2/C6 but also to the fluorine atoms. This H-F coupling, typically over three bonds (³JHF), will further split their signals. Their chemical shifts are predicted to be in the range of δ 1.9-2.3 ppm .

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The key feature will be the splitting of carbon signals due to C-F coupling.

  • Phenyl Carbons: Four signals are expected: one for the ipso-carbon attached to C1, one each for the ortho, meta, and para carbons. The ipso-carbon will be a low-intensity quaternary signal around δ 138-142 ppm . The other aromatic carbons will appear between δ 126-130 ppm .

  • Nitrile Carbon (C≡N): This carbon is characteristically found in the δ 120-125 ppm range and will appear as a sharp, relatively weak signal.

  • Quaternary Carbon (C1): This carbon, bonded to the phenyl and nitrile groups, will be deshielded, appearing around δ 45-50 ppm .

  • Cyclohexyl Carbons:

    • C4 (CF₂): This carbon is directly bonded to two fluorine atoms. It will be significantly shifted downfield and will appear as a sharp triplet due to one-bond C-F coupling (¹JCF) with a large coupling constant (typically 240-250 Hz). Its chemical shift is predicted in the δ 122-126 ppm range.

    • C3 and C5: These carbons are adjacent to the CF₂ group and will appear as a triplet due to two-bond C-F coupling (²JCF, ~20-30 Hz). They are expected around δ 35-40 ppm .

    • C2 and C6: These carbons are further from the fluorine atoms, so any C-F coupling (³JCF) will be small (~5-10 Hz) or unresolved. They are expected to appear around δ 30-35 ppm .

¹⁹F NMR Spectroscopy Analysis

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

  • For this compound, the two fluorine atoms are chemically equivalent. Therefore, a single signal is expected.

  • This signal will be split by the four adjacent protons on C3 and C5 (two on each carbon). Assuming free ring inversion at room temperature, these four protons are equivalent on the NMR timescale, leading to the ¹⁹F signal appearing as a quintet due to coupling with four equivalent protons (n+1 rule, where n=4).

  • The chemical shift for gem-difluoro groups on a cyclohexane ring typically falls in the range of δ -90 to -110 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group will be present in the range of 2240-2260 cm⁻¹ .[3][4] This is a highly diagnostic peak.

  • Aromatic C-H Stretch: A sharp absorption will appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[5]

  • Aliphatic C-H Stretch: Strong, sharp absorptions will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, corresponding to the CH₂ groups of the cyclohexane ring.[3]

  • Aromatic C=C Stretch: Medium to weak absorptions will be visible in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring.

  • C-F Stretch: Strong absorption bands due to the C-F bonds are expected in the fingerprint region, typically between 1000-1200 cm⁻¹ . These are often the most intense bands in the spectra of fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion (M⁺): The molecule has a chemical formula of C₁₃H₁₃F₂N. The calculated monoisotopic mass is 221.1016 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ (m/z 222.1094) would be observed, confirming the elemental composition.[6]

  • Key Fragmentation Pathways: Electron impact (EI) or collision-induced dissociation (CID) would likely lead to fragmentation. A plausible pathway involves the loss of the nitrile group or cleavage of the cyclohexane ring.

    • Loss of HCN: A common fragmentation for nitriles is the loss of hydrogen cyanide, leading to a fragment at m/z 194 .

    • Loss of Phenyl Radical: Cleavage of the C1-phenyl bond would result in a fragment corresponding to the difluorocyclohexanecarbonitrile cation at m/z 144 .

    • Retro-Diels-Alder: While less common for saturated rings, fragmentation of the cyclohexane ring could occur, leading to various smaller fragments.

mol [C₁₃H₁₃F₂N]⁺ m/z = 221.10 frag1 [M - HCN]⁺ m/z = 194.09 mol->frag1 - HCN frag2 [M - C₆H₅]⁺ m/z = 144.06 mol->frag2 - C₆H₅• frag3 [C₆H₅]⁺ m/z = 77.04 mol->frag3

Caption: Plausible MS fragmentation pathways.

Summary of Spectroscopic Data

Technique Feature Predicted Value / Range Comments
¹H NMR Phenyl Protonsδ 7.3-7.6 ppmMultiplet
Cyclohexyl (C2, C6)δ 2.2-2.6 ppmMultiplet
Cyclohexyl (C3, C5)δ 1.9-2.3 ppmMultiplet, shows H-F coupling
¹³C NMR Phenyl Carbonsδ 126-142 ppm4 signals
C≡Nδ 120-125 ppmWeak signal
C1 (Quaternary)δ 45-50 ppmWeak signal
C4 (CF₂)δ 122-126 ppmTriplet, ¹JCF ≈ 245 Hz
C3, C5δ 35-40 ppmTriplet, ²JCF ≈ 25 Hz
C2, C6δ 30-35 ppmSinglet or small triplet
¹⁹F NMR gem-Difluoroδ -90 to -110 ppmQuintet
IR C≡N Stretch2240-2260 cm⁻¹Sharp, medium
Aromatic C-H3030-3100 cm⁻¹Sharp
Aliphatic C-H2850-2960 cm⁻¹Strong, sharp
C-F Stretch1000-1200 cm⁻¹Strong, broad
MS (HRMS) [M+H]⁺m/z 222.1094Confirms C₁₃H₁₃F₂N formula

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

Protocol 1: NMR Spectroscopy Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.

  • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard like TMS.[7]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • ¹⁹F NMR: Tune the probe to the fluorine frequency. Acquire a proton-coupled ¹⁹F spectrum. Since ¹⁹F is a highly sensitive nucleus, a small number of scans is usually sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H signals and pick peaks for all spectra, noting chemical shifts (δ) and coupling constants (J).

Protocol 2: FT-IR Spectroscopy Acquisition
  • Sample Preparation: If the sample is a solid, an Attenuated Total Reflectance (ATR) accessory is ideal. Place a small amount of the solid directly onto the ATR crystal. If a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the wavenumbers (cm⁻¹) for the major absorption bands.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

  • Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.[6][8]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition, comparing it to the theoretical value for C₁₃H₁₃F₂N. Analyze the fragmentation pattern if MS/MS data is acquired.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, while the characteristic splitting patterns and chemical shifts in ¹³C and ¹⁹F NMR definitively confirm the gem-difluoro substitution. IR spectroscopy provides rapid confirmation of the key nitrile functional group, and high-resolution mass spectrometry validates the elemental composition. This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and quality control of this valuable chemical scaffold.

References

  • Homer, J., & Thomas, L. F. (1963). Nuclear Magnetic Resonance Spectra of Cyclic Fluorocarbons. Part 1.—19F Spectra of Fluorocyclohexanes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Al-Aboudi, A., et al. (2021). Conformational Analysis Explores the Role of Electrostatic Nonclassical C–F···H–C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

  • Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry. Available at: [Link]

  • Lin, C., et al. (2021). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. Available at: [Link]

  • Feeney, J., & Sutcliffe, L. H. (1960). The nuclear magnetic resonance spectra of some fluorinated cyclohexanes. Transactions of the Faraday Society. Available at: [Link]

  • Supporting Information, The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • PubChem. (n.d.). 4,4-Difluorocyclohexanecarbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). (n.d.). Available at: [Link]

  • Pinto, S. M. A., et al. (2022). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules. Available at: [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

  • PubChem. (n.d.). 1-Phenylcyclohexanecarbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Available at: [Link]

  • Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
  • Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. (2014). International Journal of Photoenergy. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Applications of Mass-Spectrometry Based Quantitative Proteomics to Understand Complex Cellular Functions and Cell Fate Decisions. (2017). Proteomes. Available at: [Link]

  • SciELO. (n.d.). Article. Available at: [Link]

  • Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2023). Journal of Analytical Methods in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Liquid chromatography/mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women. Available at: [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Difluoro-1-phenylcyclohexanecarbonitrile is a fluorinated organic compound with potential applications in the pharmaceutical and materials science industries. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including thermal stability.[1] This guide provides a comprehensive overview of the predicted thermal stability and potential decomposition pathways of this compound, based on established principles of organic chemistry and data from analogous compounds. It also outlines a detailed experimental workflow for the systematic investigation of its thermal properties.

Predicted Thermal Stability Profile

However, the presence of the phenyl and nitrile groups introduces potential sites for thermal degradation. The cyclohexane ring itself can undergo decomposition at elevated temperatures, typically initiating with C-C bond fission to form diradical intermediates.[3]

Key Factors Influencing Thermal Stability:

  • Carbon-Fluorine Bonds: The high bond energy of C-F bonds imparts significant thermal resistance to the fluorinated cyclohexane ring.

  • Phenyl Group: The aromatic ring is generally stable but can be a site for oxidative degradation at very high temperatures.

  • Nitrile Group: The cyano group is relatively stable but can participate in complex decomposition reactions, potentially leading to the formation of nitrogen-containing byproducts.

  • Steric Hindrance: The bulky phenyl group at the C1 position may influence the conformational stability of the cyclohexane ring and its decomposition pathways.

Hypothesized Decomposition Pathways

Based on studies of similar fluorinated and non-fluorinated cyclic compounds, several decomposition pathways can be postulated for this compound under thermal stress. The primary initiation step is likely to be the homolytic cleavage of a carbon-carbon bond within the cyclohexane ring, leading to the formation of a diradical species.

Diagram: Hypothesized Decomposition Pathway

A This compound B 1,6-Hexyl Diradical Intermediate A->B High Temperature (C-C Bond Fission) C Ring Opening & Isomerization B->C D Fragmentation C->D E Elimination of HF C->E F Formation of Volatile Fluorocarbons D->F G Aromatization D->G E->G H Char Formation G->H

Caption: Hypothesized thermal decomposition pathway of this compound.

Plausible Decomposition Products:

The fragmentation of the diradical intermediate could lead to a variety of smaller molecules. The elimination of hydrogen fluoride (HF) is a common decomposition pathway for many fluorinated organic compounds.[2] Aromatization of the cyclohexane ring to form benzene derivatives is also a possibility at higher temperatures.[3]

Table 1: Predicted Decomposition Products and Their Significance

Potential Product Chemical Formula Significance
Hydrogen FluorideHFHighly corrosive and toxic gas.
BenzeneC₆H₆A known carcinogen and common product of high-temperature decomposition of cyclic hydrocarbons.
Fluorinated AlkenesCₓHᵧF₂Volatile organic compounds that may be environmentally persistent.
PhenylacetonitrileC₈H₇NA potential fragmentation product.
Char-Non-volatile carbonaceous residue formed at very high temperatures.

Experimental Protocol for Thermal Analysis

A multi-faceted analytical approach is essential for a thorough investigation of the thermal stability and decomposition of this compound. The following experimental workflow provides a robust framework for obtaining reliable and comprehensive data.

Diagram: Experimental Workflow for Thermal Analysis

cluster_0 Initial Characterization cluster_1 Thermal Stability Assessment cluster_2 Decomposition Product Identification cluster_3 Data Analysis & Interpretation A Purity Analysis (HPLC, NMR) C Thermogravimetric Analysis (TGA) - Onset of decomposition - Weight loss profile A->C B Melting Point Determination (DSC) D Differential Scanning Calorimetry (DSC) - Phase transitions - Enthalpy of decomposition B->D E TGA coupled with Mass Spectrometry (TGA-MS) - Evolved gas analysis C->E G Kinetic Analysis of Decomposition C->G D->G H Mechanism Elucidation E->H F Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) - Separation and identification of volatile products F->H

Caption: A comprehensive experimental workflow for the thermal analysis of this compound.

Step-by-Step Methodologies

1. Initial Characterization:

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the starting material. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is recommended.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and identify any impurities.

  • Melting Point Determination:

    • Differential Scanning Calorimetry (DSC): To determine the precise melting point and identify any phase transitions prior to decomposition. A typical heating rate would be 10 °C/min under an inert atmosphere (e.g., nitrogen).

2. Thermal Stability Assessment:

  • Thermogravimetric Analysis (TGA):

    • Objective: To determine the onset temperature of decomposition and the weight loss profile as a function of temperature.

    • Procedure:

      • Accurately weigh 5-10 mg of the sample into a TGA pan.

      • Place the pan in the TGA furnace.

      • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen at 50 mL/min).

      • Record the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To measure the heat flow associated with thermal events such as melting and decomposition.

    • Procedure:

      • Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.

      • Place the sample pan and a reference pan in the DSC cell.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

      • Record the differential heat flow between the sample and the reference.

3. Decomposition Product Identification:

  • TGA coupled with Mass Spectrometry (TGA-MS):

    • Objective: To identify the gaseous products evolved during thermal decomposition.

    • Procedure:

      • Perform a TGA experiment as described above.

      • The off-gas from the TGA is directly introduced into the ion source of a mass spectrometer via a heated transfer line.

      • Mass spectra are continuously recorded as a function of temperature.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

    • Objective: To separate and identify the volatile and semi-volatile decomposition products with high resolution.

    • Procedure:

      • A small amount of the sample is placed in a pyrolysis probe.

      • The probe is rapidly heated to a specific decomposition temperature.

      • The resulting pyrolysate is swept into a gas chromatograph for separation.

      • The separated components are then introduced into a mass spectrometer for identification.

Data Interpretation and Safety Considerations

The data obtained from these analyses will provide a comprehensive understanding of the thermal behavior of this compound. The TGA data will establish the temperature limits for its safe handling and processing. The DSC data will provide insights into the energetics of decomposition. The TGA-MS and Py-GC-MS data will be crucial for elucidating the decomposition mechanism and identifying potentially hazardous byproducts.

Safety Precautions:

  • All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood.

  • The potential evolution of toxic and corrosive gases, such as hydrogen fluoride, necessitates appropriate safety measures, including the use of personal protective equipment (PPE) and potentially a gas scrubbing system.

  • Consult the Material Safety Data Sheet (MSDS) for this compound and its potential decomposition products for specific handling and safety information.[4][5][6]

Conclusion

This technical guide provides a scientifically grounded framework for understanding and investigating the thermal stability and decomposition of this compound. While direct experimental data is currently lacking, the proposed hypotheses and experimental protocols, based on the behavior of analogous compounds, offer a clear path forward for researchers in this field. A thorough experimental investigation as outlined herein is critical for ensuring the safe and effective application of this compound in drug development and materials science.

References

  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. (2023). Available at: [Link]

  • Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides (pp. 1-47). Springer Berlin Heidelberg.
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed. Available at: [Link]

  • Development of a standardized adsorbable organofluorine screening method for wastewaters with detection by combustion ion chromatography. (n.d.). RSC Publishing. Available at: [Link]

  • 4,4-difluoro-1-phenylcyclohexane-1-carbonitrile [1246744-42-2] | Chemsigma. (n.d.). Available at: [Link]

  • Evaluation of Analytical Methods for Fluorine in Biological and Related Materials. (1990). Available at: [Link]

  • Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022). ACS Publications. Available at: [Link]

  • Thermochemical and chemical kinetic data for fluorinated hydrocarbons. (n.d.). Zachariah Group. Available at: [Link]

  • Material Safety Data Sheet. (n.d.). Cole-Parmer. Available at: [Link]

  • Shao, K., Liu, X., Jones, P. J., Sun, G., Gomez, M., Riser, B. P., & Zhang, J. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(13), 7899-7908.
  • Atkinson, B., & McKeagan, D. (1966). The thermal decomposition of perfluorocyclopropane.
  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. (n.d.). RSC Publishing. Available at: [Link]

  • 4,4-Difluorocyclohexanecarbonitrile | C7H9F2N | CID 23582969. (n.d.). PubChem. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. (n.d.). Beilstein Journals. Available at: [Link]

  • Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. (n.d.). PMC - NIH. Available at: [Link]

  • Dicyano- versus 4,4′-Difluoro-BODIPYs in Chemoselective Postfunctionalization Reactions: Synthetic Advantages and Applications. (2023). PMC - NIH. Available at: [Link]

  • US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. (n.d.). Google Patents.
  • Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl. (n.d.). RSC Publishing. Available at: [Link]

  • High‐Performance Phthalonitrile Resins Partially Derived from a Furan Bio‐Based Chemical Platform. (2025). ResearchGate. Available at: [Link]

  • (PDF) Synthesis, spectral and thermal characterization of polyester derived from 1,1-bis(4-hydroxyphenyl)cyclohexane. (2025). ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile. In the absence of established experimental data, this document offers a predictive framework based on the molecule's structural and physicochemical properties. It serves as a vital resource for researchers, chemists, and formulation scientists in drug discovery and development by outlining the theoretical principles governing its solubility and providing detailed, field-proven methodologies for its empirical determination. This guide is designed to bridge the gap between theoretical prediction and practical application, enabling informed solvent selection and experimental design.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like this compound, which possesses structural motifs of interest in medicinal chemistry, understanding its behavior in various organic solvents is paramount. Poor solubility can impede synthetic purification, limit formulation options, and result in unreliable data from biological assays. Conversely, a well-characterized solubility profile can accelerate drug development by facilitating robust formulation strategies and ensuring consistent bioavailability. This guide provides the foundational knowledge and practical tools necessary to approach the solubility assessment of this novel compound with scientific rigor.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] To predict the solubility of this compound, we must first dissect its molecular structure to understand its inherent polarity and potential for intermolecular interactions.

Structural Analysis of this compound

The molecule can be deconstructed into three key functional components, each contributing to its overall physicochemical profile:

  • The Phenyl Group: This aromatic ring is predominantly nonpolar and hydrophobic.[2] It will readily engage in van der Waals interactions with nonpolar solvents.

  • The Difluorocyclohexane Moiety: The cyclohexane ring itself is nonpolar. However, the two fluorine atoms introduce significant polarity due to the high electronegativity of fluorine.[3] The C-F bonds are highly polarized, creating localized dipoles.[4] The geminal difluoro substitution at the 4-position results in a significant dipole moment for the cyclohexane ring.

  • The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polar, with the nitrogen atom being strongly electronegative.[5][6] This makes the nitrile group a strong dipole and a hydrogen bond acceptor.[7]

Overall Molecular Polarity: The combination of a large nonpolar phenyl group and cyclohexane backbone with two highly polar regions (the difluoro and nitrile functionalities) suggests that this compound is a molecule of intermediate to high polarity . It is not expected to be highly soluble in very nonpolar solvents like hexane, nor in highly polar, protic solvents like water. Its optimal solubility is likely to be found in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

The Role of Intermolecular Forces

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The dominant intermolecular forces at play for this compound will be:

  • Dipole-Dipole Interactions: The strong dipoles of the C-F and C≡N bonds will interact favorably with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The phenyl ring and cyclohexane backbone will contribute to these weaker, nonpolar interactions.

  • Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the nitrogen of the nitrile group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.[6]

The interplay of these forces will dictate the solubility in a given solvent.

Predicted Solubility Profile

Based on the theoretical analysis, a predicted solubility profile for this compound in a range of common organic solvents is presented in Table 1. These predictions are qualitative and should be confirmed by experimental determination.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
HexaneNonpolarLowDominated by nonpolar interactions; insufficient to overcome the solute's polarity.
TolueneNonpolar (Aromatic)Low to ModerateThe aromatic nature of toluene may offer some favorable π-π stacking interactions with the phenyl group, but the overall polarity mismatch limits solubility.
Dichloromethane (DCM)Polar AproticModerate to HighDCM's polarity is well-suited to solvate both the polar and nonpolar regions of the molecule.
AcetonePolar AproticHighA strong dipole moment and ability to accept hydrogen bonds make acetone a good candidate for solvating the nitrile and difluoro groups.
Ethyl AcetatePolar AproticModerate to HighOffers a good balance of polarity to interact with the different functional groups.
IsopropanolPolar ProticModerateThe ability to donate a hydrogen bond to the nitrile group is beneficial, but the overall polarity may be slightly less optimal than polar aprotic solvents.
EthanolPolar ProticModerateSimilar to isopropanol, with a slightly higher polarity.
MethanolPolar ProticLow to ModerateThe high polarity and strong hydrogen bonding network of methanol may not be ideal for solvating the nonpolar portions of the molecule.
WaterPolar ProticVery LowThe large hydrophobic regions (phenyl and cyclohexane) will lead to poor solubility in water.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighDMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds.
Dimethylformamide (DMF)Polar AproticVery HighSimilar to DMSO, DMF is an excellent solvent for polar molecules.

Experimental Determination of Solubility

To obtain quantitative data, experimental measurement is essential. Two common methods are the kinetic solubility assay for rapid screening and the equilibrium solubility assay for a more definitive, thermodynamically stable value.[8]

High-Throughput Kinetic Solubility Assay

This method is ideal for early-stage discovery to quickly assess the solubility of a compound from a concentrated DMSO stock solution.[9][10]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the chosen organic solvent to create a range of concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Analyze the plate using a nephelometer to detect light scattering from any precipitated compound. The lowest concentration at which precipitation is observed is the kinetic solubility limit.

Diagram 1: Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO plate 2. Serially Dilute in 96-well Plate stock->plate Add to organic solvent incubate 3. Incubate (e.g., 25°C, 2h) with Shaking plate->incubate analyze 4. Analyze by Nephelometry incubate->analyze result Determine Kinetic Solubility Limit analyze->result Identify precipitation point

Caption: A streamlined workflow for rapid kinetic solubility assessment.

Gold-Standard Equilibrium (Shake-Flask) Solubility Assay

This method determines the thermodynamic equilibrium solubility and is considered the most reliable approach.[11][12]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Back-calculate the concentration in the original undiluted supernatant to determine the equilibrium solubility.

Diagram 2: Experimental Protocol for Equilibrium Solubility

G cluster_setup Setup cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quant Quantification start 1. Add Excess Solid to Solvent agitate 2. Agitate at Constant Temp (24-48h) start->agitate separate 3. Centrifuge or Filter agitate->separate quantify 4. Dilute Supernatant & Analyze by HPLC separate->quantify solubility Calculate Equilibrium Solubility quantify->solubility

Caption: Step-by-step workflow for the shake-flask equilibrium solubility method.

Conclusion and Future Directions

This technical guide has established a robust theoretical framework for understanding and predicting the solubility of this compound in organic solvents. The molecule's unique combination of polar and nonpolar functionalities suggests optimal solubility in polar aprotic solvents such as acetone, dichloromethane, DMSO, and DMF. While these predictions offer valuable guidance, they must be substantiated by empirical data. The detailed experimental protocols provided herein for both kinetic and equilibrium solubility measurements offer a clear path forward for researchers to generate the precise, quantitative data needed for informed decision-making in drug development and chemical research. The rigorous application of these methodologies will undoubtedly accelerate the progression of research involving this and structurally related compounds.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 10967-10992.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Ghasemi, P., & Zendehdel, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]

  • Fiveable. (n.d.). Chemistry of Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.
  • Bohnert, T., & Gan, L. (2013). In vitro solubility assays in drug discovery. Drug Discovery Today, 18(21-22), 1074-1082.
  • USP. (2018). <1236> SOLUBILITY MEASUREMENTS. In Second Supplement to USP 41–NF 36. Rockville, MD: USP.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Forum discussion]. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Quora. (2021, December 12). How do you determine the solubility of a solid?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl group. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Maczynski, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. Retrieved from [Link]

  • PubMed. (2014). Phenyl-bonded stationary phases--the influence of polar functional groups on retention and selectivity in reversed-phase liquid chromatography. Retrieved from [Link]

  • RSC Blogs. (2011, June 28). Tetrafluorocyclohexane: a novel polar motif. Retrieved from [Link]

Sources

The Emerging Potential of Fluorinated Cyclohexanecarbonitriles: A Technical Guide to Exploring Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and nitrile functionalities has become a cornerstone of modern medicinal chemistry, yielding compounds with enhanced potency, metabolic stability, and pharmacokinetic profiles. This technical guide delves into the untapped potential of a unique chemical scaffold: fluorinated cyclohexanecarbonitriles. By combining the distinctive electronic properties of the nitrile group with the metabolic and conformational advantages conferred by fluorine, these compounds represent a promising, yet underexplored, class of molecules for drug discovery. This document provides a comprehensive overview of the rationale for their synthesis, hypothesizes their potential biological targets, and presents detailed experimental protocols for the systematic evaluation of their biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of innovative therapeutics.

Introduction: The Strategic Convergence of Fluorine and Nitrile Moieties

The pursuit of novel therapeutic agents is a relentless endeavor, driven by the need for greater efficacy, improved safety profiles, and the circumvention of drug resistance. A key strategy in this pursuit is the exploration of novel chemical space through the judicious combination of pharmacophoric elements. The cyclohexanecarbonitrile scaffold, substituted with fluorine, presents a compelling case for investigation.

The nitrile group is a versatile functional group found in over 30 FDA-approved pharmaceuticals.[1][2] It can act as a bioisostere for carbonyl or hydroxyl groups, participate in hydrogen bonding, and enhance binding affinity to target proteins through dipole-dipole interactions.[1] Furthermore, the strong electron-withdrawing nature of the nitrile can modulate the electronic density of adjacent rings, influencing π-π stacking interactions with aromatic residues in a protein's active site.[1]

Fluorine, the most electronegative element, imparts profound changes to a molecule's properties when substituted for hydrogen.[3][4] Its introduction can enhance metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and alter the pKa of nearby functional groups, thereby increasing binding affinity to target receptors.[5][6] The strategic placement of fluorine can also induce favorable conformational changes, pre-organizing a molecule for optimal interaction with its biological target.[7]

The combination of these two functionalities on a flexible cyclohexyl core offers a unique opportunity to create a diverse library of compounds with tunable physicochemical and pharmacological properties. This guide will provide the foundational knowledge and practical methodologies to explore the biological potential of this promising class of molecules.

Synthetic Strategies: Accessing Fluorinated Cyclohexanecarbonitriles

The synthesis of fluorinated cyclohexanecarbonitriles can be approached through several routes, primarily involving either the introduction of a nitrile group to a pre-fluorinated cyclohexane ring or the fluorination of a cyclohexanecarbonitrile precursor. The choice of strategy will depend on the desired substitution pattern and the availability of starting materials.

A plausible synthetic approach could involve the nucleophilic substitution of a hydroxyl group on a fluorinated cyclohexanol with a cyanide source, or the hydrocyanation of a fluorinated cyclohexanone. Alternatively, late-stage fluorination of a cyclohexanecarbonitrile scaffold using modern fluorinating reagents offers a powerful tool for generating structural diversity.[8]

Diagram 1: Generalized Synthetic Pathways

G cluster_0 Route A: Nitrile Introduction cluster_1 Route B: Late-Stage Fluorination A1 Fluorinated Cyclohexanone A2 Fluorinated Cyclohexanecarbonitrile A1->A2 Hydrocyanation (e.g., TMSCN, cat. Lewis Acid) B1 Cyclohexanecarbonitrile B2 Fluorinated Cyclohexanecarbonitrile B1->B2 Electrophilic Fluorination (e.g., Selectfluor®)

Caption: Generalized synthetic routes to fluorinated cyclohexanecarbonitriles.

Potential Biological Targets and Mechanisms of Action

While the biological activity of fluorinated cyclohexanecarbonitriles is not yet extensively documented in publicly available literature, we can infer potential targets by examining structurally related compounds.

Enzyme Inhibition: A Prime Hypothesis

The nitrile group is a known pharmacophore in a variety of enzyme inhibitors, particularly those targeting cysteine proteases and certain hydrolases.[5] The electrophilic nature of the nitrile carbon can make it susceptible to nucleophilic attack by active site residues like cysteine or serine, leading to the formation of a reversible or irreversible covalent adduct.

Fluorination can further enhance the potential for enzyme inhibition. The strong electron-withdrawing effect of fluorine can increase the electrophilicity of the nitrile carbon, making it more reactive towards nucleophilic attack.[4] Furthermore, fluorine's ability to form strong, stable bonds can contribute to the overall stability of the enzyme-inhibitor complex.[9]

Potential Enzyme Targets:

  • Cysteine Proteases: (e.g., Cathepsins, Cruzain) - Many nitrile-containing compounds have shown potent inhibitory activity against these enzymes.[5]

  • Serine Hydrolases: (e.g., Acetylcholinesterase, Fatty Acid Amide Hydrolase) - Fluorinated ketones are known to be potent inhibitors of serine hydrolases, and the nitrile group could serve as a bioisostere.[2]

Diagram 2: Hypothesized Mechanism of Cysteine Protease Inhibition

G Enzyme Cysteine Protease (Active Site Thiol: -SH) Complex Reversible Covalent Adduct (Thioimidate) Enzyme->Complex Nucleophilic Attack Inhibitor Fluorinated Cyclohexanecarbonitrile (R-F)-C≡N Inhibitor->Complex

Caption: Hypothesized covalent inhibition of a cysteine protease.

G-Protein Coupled Receptor (GPCR) Modulation

The structural rigidity and defined stereochemistry of the cyclohexane ring, combined with the polar nitrile group, make these compounds interesting candidates for GPCR ligands. The fluorine atom can enhance binding affinity and selectivity by participating in favorable interactions within the receptor's binding pocket.[10] The development of fluorescently tagged ligands can also aid in studying receptor binding and localization.[6][11]

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activity of newly synthesized fluorinated cyclohexanecarbonitriles should follow a tiered approach, beginning with broad screening assays and progressing to more specific mechanistic studies for active compounds.

Workflow for Biological Activity Screening

Diagram 3: Experimental Workflow for Activity Screening

G start Synthesized Fluorinated Cyclohexanecarbonitrile Library step1 Primary Screening: Cytotoxicity Assays start->step1 step2 Secondary Screening: Broad-Spectrum Enzyme Inhibition Panels step1->step2 Non-toxic compounds step3 Target-Specific Assays: (e.g., Cysteine Protease Inhibition, GPCR Binding Assays) step2->step3 Active compounds step4 Mechanism of Action Studies: (e.g., Enzyme Kinetics, Reversibility) step3->step4 step5 In Vivo Efficacy Studies (for promising candidates) step4->step5 end Lead Compound Identification step5->end

Caption: A tiered workflow for evaluating biological activity.

Detailed Experimental Protocols

Rationale: To determine the general toxicity of the compounds against mammalian cells and establish a concentration range for subsequent assays.

Protocol:

  • Cell Culture: Plate a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the fluorinated cyclohexanecarbonitrile compounds in culture medium. Add the compounds to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Rationale: To screen for inhibitory activity against a representative cysteine protease.

Protocol:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT and 1 mM EDTA). Prepare a stock solution of the fluorogenic substrate (e.g., Z-FR-AMC) and the target enzyme (e.g., Cathepsin L).

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the fluorinated cyclohexanecarbonitrile compounds to the wells. Include a vehicle control and a known inhibitor as a positive control.

  • Enzyme Addition: Add the enzyme to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis: Determine the initial reaction rates (slopes of the fluorescence vs. time curves). Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Rationale: To assess the ability of the compounds to bind to a specific GPCR.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the target GPCR (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the fluorinated cyclohexanecarbonitrile compounds.

  • Incubation: Incubate the mixture at room temperature for a specified time to reach binding equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each compound concentration by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). Calculate the percentage of radioligand displacement and determine the Ki (inhibitory constant) value.

Data Presentation and Interpretation

Quantitative data from these assays should be tabulated for clear comparison and interpretation.

Table 1: Example Data Summary for a Hypothetical Fluorinated Cyclohexanecarbonitrile (FCHC-1)

Assay TypeTargetResult (IC₅₀/Ki)
CytotoxicityHEK293 cells> 100 µM
Enzyme InhibitionCathepsin L2.5 µM
GPCR BindingDopamine D2 Receptor50 µM

Interpretation: In this hypothetical example, FCHC-1 demonstrates selective inhibitory activity against Cathepsin L with minimal cytotoxicity, suggesting it may be a promising lead for further investigation as a cysteine protease inhibitor. Its weaker activity at the D2 receptor indicates a degree of selectivity.

Conclusion and Future Directions

Fluorinated cyclohexanecarbonitriles represent a largely unexplored area of chemical space with significant potential for the discovery of novel bioactive compounds. The principles of medicinal chemistry strongly suggest that the combination of fluorine and a nitrile group on a cyclohexane scaffold could lead to molecules with favorable pharmacological properties. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic investigation of these compounds. Future work should focus on synthesizing diverse libraries of fluorinated cyclohexanecarbonitriles and screening them against a broad range of biological targets. For active compounds, further studies into their mechanism of action, structure-activity relationships, and in vivo efficacy will be crucial in determining their therapeutic potential.

References

  • Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Alonso, D., Naranjo, M. A., & de la Pradilla, R. F. (2021). Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds. Future Medicinal Chemistry, 13(1), 25-43. Available from: [Link]

  • Gelb, M. H., Senter, P. D., & Brockman, H. L. (1983). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of Medicinal Chemistry, 26(4), 492-495. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Silverman, R. B., & Abeles, R. H. (1976). Use of fluorinated functionality in enzyme inhibitor development: mechanistic and analytical advantages. Biochemistry, 15(20), 4718-4723. Available from: [Link]

  • Cottet, M., Lensing, D., & Bräuner-Osborne, H. (2016). Fluorophore-tagged GPCR ligands. Bioorganic & Medicinal Chemistry, 24(18), 3981-4001. Available from: [Link]

  • Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. Annales Pharmaceutiques Francaises, 57(2), 108-115. Available from: [Link]

  • Kim, H., & Min, J. (2004). Synthesis of fluorinated cyclopentenyladenine as potent inhibitor of S-adenosylhomocysteine hydrolase. Bioorganic & Medicinal Chemistry Letters, 14(9), 2091-2093. Available from: [Link]

  • Sławiński, J., & Szafrański, K. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Molecules, 30(11), 2395. Available from: [Link]

  • Zwier, J. M., Roux, T., Cottet, M., Durroux, T., Douzon, S., Bdioui, S., ... & Trinquet, E. (2013). Fluorescent ligands to investigate GPCR binding properties and oligomerization. Biochemical Society Transactions, 41(1), 145-150. Available from: [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(3), 1547-1577. Available from: [Link]

  • Zandona, A., Kovarik, Z., & Katalinic, M. (2021). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Molecules, 26(16), 4991. Available from: [Link]

  • Liu, R. Y., Chen, Y., Polikanov, Y. S., & Myers, A. G. (2025). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Chemistry, 17(3), 334-341. Available from: [Link]

  • Kuntz, T., Kieffer, B. L., & Fourmy, D. (2021). Self-organization Properties of a GPCR-Binding Peptide with a Fluorinated Tail Studied by Fluorine NMR Spectroscopy. ChemBioChem, 22(4), 657-661. Available from: [Link]

Sources

Conformational analysis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of fluorine into organic molecules can profoundly influence their conformational preferences, impacting biological activity and physicochemical properties. This guide provides a comprehensive technical framework for the conformational analysis of this compound, a representative scaffold in modern drug discovery. We will dissect the intricate interplay of steric hindrance and stereoelectronic effects that govern its three-dimensional structure. This document serves as a playbook for researchers, scientists, and drug development professionals, detailing an integrated approach that combines predictive theory with rigorous experimental and computational validation. We will explore the causality behind methodological choices, from synthesis to advanced spectroscopic and computational techniques, culminating in a definitive structural assignment.

Introduction: The Strategic Role of Fluorine in Conformational Design

Selective fluorination is a cornerstone of contemporary medicinal chemistry. The carbon-fluorine bond, being the most polar in organic chemistry, imparts unique properties to aliphatic compounds.[1] In cyclic systems like cyclohexanes, geminal difluorination at the C4 position, as in our target molecule, does more than simply add steric bulk. It creates a localized dipole, alters the acidity of adjacent C-H bonds, and can engage in nonclassical hydrogen bonding, thereby exerting a powerful influence on the ring's conformational equilibrium.[1][2]

Understanding the precise three-dimensional arrangement of this compound is critical. The orientation of the phenyl and cyano groups—axial or equatorial—directly dictates how the molecule presents itself to a biological target, such as an enzyme's active site. This guide will establish the theoretical basis for its predicted conformation and outline the multidisciplinary workflow required to verify it.

Theoretical Framework: Predicting the Energetic Landscape

The conformational preference of a substituted cyclohexane is a balance between steric repulsion and complex stereoelectronic interactions. The molecule exists in a dynamic equilibrium between two chair conformations.

Caption: Conformational equilibrium of the two chair forms.

Steric Considerations: The A-Value Paradigm

The primary determinant of conformational preference in simple cyclohexanes is steric hindrance. The Gibbs free energy difference between the axial and equatorial conformers is quantified by the A-value.[3] A larger A-value signifies a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3][4]

SubstituentA-Value (kcal/mol)Rationale for Equatorial Preference
Phenyl (Ph) ~2.9 - 3.0High steric bulk leads to significant 1,3-diaxial repulsion with axial hydrogens.[5][6]
Cyano (CN) ~0.2Small steric footprint; linear geometry minimizes interactions.[5][6]
Fluorine (F) ~0.26Small atomic radius, but electronegativity introduces electronic effects.[5]

Based purely on sterics, the large A-value of the phenyl group overwhelmingly favors its placement in the more spacious equatorial position. This would force the smaller cyano group into the axial position.

Stereoelectronic Influence of the 4,4-Difluoro Group

The gem-difluoro moiety is not electronically inert. The powerful electron-withdrawing nature of the fluorine atoms induces a dipole moment across the C4-CF2 bond. More subtly, it can lead to stabilizing intramolecular interactions. Theoretical and experimental studies on related fluorinated cyclohexanes have shown that nonclassical C-F···H-C hydrogen bonds can form between an axial fluorine and the axial hydrogens at C2 and C6.[1][2] This type of interaction, driven by electrostatics, can unexpectedly stabilize conformations that might otherwise be disfavored. In our target molecule, while the C4 fluorines are not directly axial or equatorial in the traditional sense, their strong inductive effect polarizes the entire ring system, influencing the overall conformational energy.

Hypothesis

The conformational equilibrium will be dominated by the steric demand of the phenyl group. Therefore, the predicted lowest-energy conformation of this compound places the phenyl group in the equatorial position and the cyano group in the axial position . The remainder of this guide outlines the workflow to test this hypothesis.

Integrated Analytical Workflow

A robust conformational analysis relies on a synergistic combination of synthesis, spectroscopy, and computational modeling. Each technique provides a piece of the puzzle, and their collective agreement constitutes a self-validating system.

G cluster_synthesis Chemical Synthesis cluster_exp Experimental Validation cluster_comp Computational Analysis cluster_conclusion Final Assignment syn Synthesis of Target Molecule nmr NMR Spectroscopy (1H, 13C, 19F, NOE) syn->nmr Solution-State Conformation xray X-Ray Crystallography syn->xray Solid-State Conformation dft DFT Calculations (Geometry Optimization, ΔG) syn->dft Input for Calculation conc Definitive Conformational Assignment nmr->conc xray->nmr Confirms Structure xray->conc dft->nmr Corroborates Spectra dft->conc Energy & Population Analysis

Caption: Integrated workflow for conformational analysis.

Experimental & Computational Protocols

Synthesis Protocol

The target molecule can be synthesized from a suitable precursor, 4,4-difluorocyclohexanone. A plausible route involves a Strecker-type synthesis or nucleophilic addition of cyanide followed by substitution.

Protocol: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4,4-difluorocyclohexanone (1.0 equiv). Dissolve in anhydrous tetrahydrofuran (THF).

  • Cyanosilylation: Cool the solution to 0 °C. Add trimethylsilyl cyanide (TMSCN, 1.2 equiv) dropwise, followed by a catalytic amount of zinc iodide (ZnI2, 0.1 equiv).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the formation of the cyanohydrin intermediate by Thin Layer Chromatography (TLC).

  • Aryl Addition: Cool the reaction mixture to -78 °C. Add phenylmagnesium bromide (a Grignard reagent, 1.5 equiv) in THF dropwise over 30 minutes.

  • Quenching & Workup: After stirring for 2 hours, quench the reaction by slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.[7]

NMR Spectroscopy Protocol

NMR is the most powerful tool for determining conformation in solution. Coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) are particularly informative.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3, acetone-d6) in an NMR tube.[8][9]

  • 1H NMR Acquisition: Acquire a standard 1D proton NMR spectrum. Pay close attention to the multiplicity and coupling constants of the cyclohexane ring protons.

    • Causality: The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them (Karplus relationship). A large coupling (~10-13 Hz) is indicative of a trans-diaxial relationship, while smaller couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • 19F NMR Acquisition: Acquire a proton-decoupled 19F NMR spectrum. The chemical shift of the fluorine atoms will provide information about their electronic environment.

  • 2D NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum.

    • Causality: This experiment reveals through-space correlations between protons that are close to each other (< 5 Å). For our hypothesized conformation (axial-CN, equatorial-Ph), we would expect to see NOE correlations between the axial protons on C2/C6 and the axial protons on C3/C5. Crucially, there should be NOEs between the ortho-protons of the equatorial phenyl ring and the equatorial protons on C2/C6.

X-Ray Crystallography Protocol

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[10]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Grow single crystals suitable for diffraction. This is often the rate-limiting step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[10]

  • Data Collection: Mount a suitable crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam (e.g., from a Cu or Mo source) and collect the diffraction data as the crystal is rotated.[11][12]

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[12][13] Solve the phase problem to generate an initial electron density map. Build the molecular model into the map and refine it to achieve the best fit with the experimental data.

    • Validation: The final refined structure will provide precise bond lengths, bond angles, and torsional angles, offering definitive proof of the solid-state conformation.

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations allow for the determination of the relative stability of different conformers and can predict spectroscopic properties.

Protocol: DFT Conformational Search

  • Model Building: Build the two primary chair conformers (A: equatorial-Ph, axial-CN; and B: axial-Ph, equatorial-CN) in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a functional well-suited for non-covalent interactions, such as M06-2X, and a robust basis set like aug-cc-pVTZ.[1][2] Include a solvent model (e.g., IEFPCM for chloroform) to simulate solution-phase conditions.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain the Gibbs free energies (G).

  • Energy Analysis: Calculate the difference in Gibbs free energy (ΔG = G_axial-Ph - G_equatorial-Ph). This value can be used to determine the theoretical equilibrium population of the two conformers.

    • Causality: A positive ΔG indicates that the equatorial-phenyl conformer is more stable. The magnitude of ΔG directly relates to the conformer ratio at a given temperature, providing a quantitative prediction that can be compared with experimental NMR data.

Predicted Data & Interpretation

Based on the theoretical framework, the following data is anticipated:

Table 1: Predicted Relative Energies and NMR Observables

Parameter Conformer A (Eq-Ph, Ax-CN) Conformer B (Ax-Ph, Eq-CN) Expected Outcome
Relative ΔG (kcal/mol) 0 (Reference) ~ +3.5 Conformer A will be >99% of the population at 298 K.
³J(H2ax, H3ax) ~10-13 Hz ~10-13 Hz A large trans-diaxial coupling should be observable.
³J(H2eq, H3ax) ~3-5 Hz ~3-5 Hz A small axial-equatorial coupling should be observable.

| Key NOE Correlation | Ph(ortho)-H to H-2eq/H-6eq | Ph(ortho)-H to H-3ax/H-5ax | Observation of NOEs between the phenyl ring and C2/C6 equatorial protons. |

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires an integrated analytical strategy. Steric effects, dominated by the bulky phenyl group, are the primary drivers of its conformational preference, strongly favoring the isomer with an equatorial phenyl and an axial cyano group. This steric bias is further modulated by the subtle but significant stereoelectronic contributions of the 4,4-difluoro moiety. The protocols detailed in this guide—spanning synthesis, advanced NMR spectroscopy, X-ray crystallography, and DFT calculations—provide a robust and self-validating workflow for confirming this hypothesis. For the medicinal chemist, this level of detailed structural understanding is not merely academic; it is a prerequisite for the rational design of potent, selective, and effective therapeutic agents.

References

  • Jubb, A. M., et al. (2017). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes.
  • Jubb, A. M., et al. (n.d.).
  • (n.d.). Anomeric effect. chemeurope.com.
  • (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. UCLA Chemistry and Biochemistry.
  • (n.d.). Ch25: Anomeric effect. University of Calgary.
  • (n.d.). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study.
  • (n.d.). Anomeric effect. Wikipedia.
  • (n.d.). The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes.
  • (n.d.). The Gauche Effect in XCH2CH2X Revisited. PMC - NIH.
  • (2021, July 28). There and back again: the role of hyperconjugation in the fluorine gauche effect. The Royal Society of Chemistry.
  • (n.d.). Gauche effect. Wikipedia.
  • (n.d.). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect..
  • (n.d.). Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis.
  • (2014, March 28). A values.
  • (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes | Request PDF.
  • (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.
  • (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
  • (n.d.).
  • (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure.
  • (n.d.). Table of A-Values. CHEM 330 handout.
  • (n.d.). A value. Wikipedia.
  • (n.d.). Cyano groups – Knowledge and References. Taylor & Francis.
  • (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645).
  • (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • (n.d.). 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile. PMC - NIH.
  • (n.d.).
  • (2022, August 28). 7.3: X-ray Crystallography. Chemistry LibreTexts.
  • (n.d.). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). MDPI.
  • (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org.
  • (2020, May 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. pubs.acs.org.
  • (n.d.). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. PMC - NIH.
  • (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.
  • (n.d.). x Ray crystallography. PMC - PubMed Central - NIH.
  • (n.d.). A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. The FEBS Journal.
  • (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
  • (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes..
  • (2023, November 24).
  • (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • (2021, May 14). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. AIR Unimi.

Sources

Methodological & Application

Synthetic routes to 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Introduction

The strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The gem-difluoro moiety, in particular, serves as a valuable bioisostere for carbonyl groups and can enhance metabolic stability and binding affinity.[1][2] this compound is a key building block in the synthesis of various pharmaceutical agents, combining the structural rigidity of a cyclohexane ring with the unique electronic properties of the gem-difluoro group and the aromatic and nitrile functionalities. This technical guide provides a comprehensive overview of a reliable synthetic route to this valuable compound, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with clear explanations for experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The primary disconnection points are the bonds to the quaternary carbon C1, indicating the sequential introduction of the phenyl and nitrile groups. This leads to the key intermediate, 4,4-difluorocyclohexanone. This intermediate can be accessed from the commercially available 1,4-cyclohexanedione through a protection-difluorination-deprotection sequence.

The forward synthesis, therefore, is structured into three main stages:

  • Synthesis of the Key Intermediate: 4,4-Difluorocyclohexanone.

  • Introduction of the Phenyl Moiety via Grignard Reaction.

  • Conversion of the Tertiary Alcohol to the Target Nitrile.

Retrosynthesis target This compound intermediate1 4,4-Difluoro-1-phenylcyclohexanol target->intermediate1 C-CN bond formation intermediate2 4,4-Difluorocyclohexanone intermediate1->intermediate2 C-Ph bond formation (Grignard) start 1,4-Cyclohexanedione intermediate2->start gem-Difluorination

Caption: Retrosynthetic analysis of this compound.

PART I: Synthesis of 4,4-Difluorocyclohexanone

The synthesis of the pivotal intermediate, 4,4-difluorocyclohexanone, is achieved in three steps from 1,4-cyclohexanedione. A mono-protection strategy is employed to ensure selective difluorination of one carbonyl group.

Step 1.1: Monoketalization of 1,4-Cyclohexanedione

To selectively fluorinate one of the two carbonyl groups of 1,4-cyclohexanedione, one must be temporarily protected. The formation of an ethylene ketal is a robust and easily reversible method for this purpose.

Reaction Scheme:

Monoketalization reactant1 1,4-Cyclohexanedione plus1 + reactant1->plus1 reactant2 Ethylene Glycol plus1->reactant2 arrow p-TsOH (cat.), Toluene, reflux reactant2->arrow product 1,4-Dioxaspiro[4.5]decan-8-one arrow->product

Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (1.0 eq.), ethylene glycol (1.1 eq.), a catalytic amount of p-toluenesulfonic acid (0.02 eq.), and toluene (approx. 0.2 M).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1,4-dioxaspiro[4.5]decan-8-one.

Step 1.2: Geminal Difluorination of 1,4-Dioxaspiro[4.5]decan-8-one

The conversion of the ketone to a gem-difluoride is a key transformation. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this deoxofluorination reaction.

Reaction Scheme:

Difluorination reactant1 1,4-Dioxaspiro[4.5]decan-8-one arrow DAST, CH2Cl2, 0°C to rt reactant1->arrow product 8,8-Difluoro-1,4-dioxaspiro[4.5]decane arrow->product

Caption: Geminal difluorination using DAST.

Experimental Protocol:

  • In a fume hood, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq.) in anhydrous dichloromethane in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 1.3: Deprotection to Yield 4,4-Difluorocyclohexanone

The final step in the synthesis of the key intermediate is the acidic hydrolysis of the ketal protecting group.

Reaction Scheme:

Deprotection reactant1 8,8-Difluoro-1,4-dioxaspiro[4.5]decane arrow aq. HCl, heat reactant1->arrow product 4,4-Difluorocyclohexanone arrow->product

Caption: Acid-catalyzed deprotection of the ketal.

Experimental Protocol:

  • Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1.0 eq.) in an aqueous solution of hydrochloric acid (e.g., 20% HCl).[3][4]

  • Heat the mixture with vigorous stirring for several hours (e.g., at 100 °C).[3][4]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane.[3][4]

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent under reduced pressure to obtain 4,4-difluorocyclohexanone, which can be further purified by distillation or crystallization.[4]

Step Starting Material Key Reagents Product Typical Yield
1.11,4-CyclohexanedioneEthylene glycol, p-TsOH1,4-Dioxaspiro[4.5]decan-8-one80-90%
1.21,4-Dioxaspiro[4.5]decan-8-oneDAST8,8-Difluoro-1,4-dioxaspiro[4.5]decane70-85%
1.38,8-Difluoro-1,4-dioxaspiro[4.5]decaneaq. HCl4,4-Difluorocyclohexanone70-95%[3]

PART II: Synthesis of 4,4-Difluoro-1-phenylcyclohexanol

With the key difluorinated ketone in hand, the next step is the introduction of the phenyl group. A Grignard reaction is a classic and highly effective method for forming this carbon-carbon bond.

Reaction Scheme:

Grignard_Reaction reactant1 4,4-Difluorocyclohexanone plus + reactant1->plus reactant2 Phenylmagnesium Bromide plus->reactant2 arrow 1. Anhydrous THF 2. aq. NH4Cl workup reactant2->arrow product 4,4-Difluoro-1-phenylcyclohexanol arrow->product

Caption: Grignard addition of phenylmagnesium bromide.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place a solution of 4,4-difluorocyclohexanone (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of phenylmagnesium bromide (1.1 eq., commercially available or freshly prepared) in THF dropwise via the addition funnel, maintaining the temperature below 10 °C.[5][6][7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4,4-difluoro-1-phenylcyclohexanol by column chromatography on silica gel.

PART III: Synthesis of this compound

The final step is the conversion of the tertiary alcohol to the target nitrile. This is typically achieved by converting the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a cyanide salt.

Reaction Scheme:

Nitrile_Formation reactant1 4,4-Difluoro-1-phenylcyclohexanol arrow1 1. MsCl, Et3N, CH2Cl2 reactant1->arrow1 intermediate [Intermediate Mesylate] arrow1->intermediate arrow2 2. NaCN, DMSO intermediate->arrow2 product This compound arrow2->product

Caption: Two-step conversion of a tertiary alcohol to a nitrile.

Experimental Protocol:

  • Activation of the Alcohol (Mesylation):

    • Dissolve 4,4-difluoro-1-phenylcyclohexanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane in a flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. The formation of the intermediate mesylate can be monitored by TLC.

  • Nucleophilic Substitution with Cyanide:

    • In a separate flask, prepare a solution of sodium cyanide (NaCN) (2.0 eq.) in dimethyl sulfoxide (DMSO). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.

    • To the solution of the in-situ generated mesylate, add the NaCN/DMSO solution.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Step Starting Material Key Reagents Product Typical Yield
2.14,4-DifluorocyclohexanonePhenylmagnesium Bromide4,4-Difluoro-1-phenylcyclohexanol85-95%
3.14,4-Difluoro-1-phenylcyclohexanol1. MsCl, Et3N; 2. NaCNThis compound60-75% (over two steps)

Conclusion

This application note details a robust and logical synthetic pathway to this compound, a valuable building block for pharmaceutical research. The described protocols are based on well-established and reliable chemical transformations, providing a clear and reproducible guide for the synthesis of this and structurally related compounds. By understanding the rationale behind each step, researchers can adapt these methods to their specific needs and contribute to the advancement of medicinal chemistry.

References

  • Chemistry Steps. Alcohols to Nitriles. Available at: [Link]

  • Taylor & Francis Online. Straightforward Conversion of Alcohols into Nitriles. Available at: [Link]

  • Organic Chemistry Portal. Simple One-Pot Conversion of Alcohols into Nitriles. Available at: [Link]

  • Togo, H. et al. Simple One-Pot Conversion of Alcohols into Nitriles. Synthesis 2013, 45, 2155-2156.
  • Quora. How should I convert alcohol to nitrile?. Available at: [Link]

  • Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7.
  • Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles haloalkanes reagents reaction conditions organic synthesis. Available at: [Link]

  • YouTube. Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). Available at: [Link]

  • Save My Exams. Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

  • Chemistry Student. Halogenoalkanes | Nucleophilic Substitution (with :CN-). Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • Google Patents. CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
  • PubMed Central. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Available at: [Link]

  • PubMed Central. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • University of Missouri–St. Louis. Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • PubChem. 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide. Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • ChemBK. 4,4-Difluorocyclohexanone(WX900093). Available at: [Link]

  • PubChem. 4,4-Difluorocyclohexanecarbonitrile. Available at: [Link]

  • SciSpace. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • Semantic Scholar. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Available at: [Link]

  • PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Available at: [Link]

  • ResearchGate. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Available at: [Link]

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]

  • Royal Society of Chemistry. Three-component reaction of gem-difluorinated cyclopropanes with alkenes and B2pin2 for the synthesis of monofluoroalkenes. Available at: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

  • PubMed. Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. Available at: [Link]

  • YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Available at: [Link]

  • ResearchGate. Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives | Request PDF. Available at: [Link]

  • PubChem. 1-Phenylcyclohexanecarbonitrile. Available at: [Link]

  • PubMed Central. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Available at: [Link]

Sources

Application Notes and Protocols: 4,4-Difluoro-1-phenylcyclohexanecarbonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of gem-Difluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among fluorinated motifs, the gem-difluorocyclohexane moiety has emerged as a particularly valuable bioisostere for methylene or carbonyl groups. Its primary role is to act as a "metabolic shield," blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] The replacement of metabolically labile C-H bonds with robust C-F bonds can dramatically improve a compound's pharmacokinetic profile.

This guide focuses on 4,4-Difluoro-1-phenylcyclohexanecarbonitrile , a building block that marries the metabolic stability of the gem-difluorocyclohexane core with the synthetic versatility of a quaternary α-aryl nitrile. The nitrile group serves as a linchpin for a variety of critical transformations, including reduction to primary amines, hydrolysis to carboxylic acids, and as a handle for carbon-carbon bond formation. This document provides an in-depth exploration of its synthesis and application, complete with detailed protocols to empower researchers in the synthesis of novel chemical entities.

Section 1: Physicochemical Impact of the gem-Difluorocyclohexyl Group

The introduction of a CF₂ group into a cyclohexyl ring profoundly influences its electronic and steric properties, which in turn modulates key parameters relevant to drug design.[2][3] Understanding these effects is crucial for the rational design of molecules incorporating the 4,4-difluoro-1-phenylcyclohexane scaffold.

  • Metabolic Stability: The primary driver for using this motif is the enhancement of metabolic stability. The CF₂ group prevents hydroxylation at the 4-position of the cyclohexane ring, a common site of oxidative metabolism. Studies on related functionalized gem-difluorinated cycloalkanes have shown that this modification can lead to a slight improvement in metabolic stability.[2][3][4]

  • Acidity and Basicity (pKa): The strong electron-withdrawing inductive effect of the two fluorine atoms can significantly influence the acidity or basicity of nearby functional groups. For amines derived from this scaffold, a decrease in basicity (lower pKa) is expected compared to their non-fluorinated analogs. Conversely, for carboxylic acids, an increase in acidity (lower pKa) would be observed.[2][3]

  • Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and not always intuitive. While fluorine is highly electronegative, the CF₂ group can either increase or decrease LogP depending on the overall molecular context, including ring size and the nature of other functional groups.[2][3] This nuanced behavior allows for fine-tuning of a drug candidate's solubility and permeability profile.

Table 1: Summary of Physicochemical Effects of gem-Difluorination on Cycloalkanes

PropertyGeneral Effect of gem-DifluorinationRationaleReference
Metabolic Stability IncreasedBlocks sites of C-H oxidation by CYP enzymes.[1]
Acidity of Acids Increased (pKa decreases)Strong inductive electron-withdrawing effect of the CF₂ group.[2][3]
Basicity of Amines Decreased (pKa decreases)Strong inductive electron-withdrawing effect of the CF₂ group.[2][3]
Lipophilicity (LogP) Variable (Increase or Decrease)Dependent on molecular conformation and overall structure.[2][3][4]

Section 2: Synthesis of this compound

While this compound is a specialized building block, its synthesis can be achieved through established organic chemistry principles. The following protocol describes a plausible and efficient route starting from commercially available materials, based on the alkylation of benzyl cyanide.

Synthesis_Workflow A Benzyl Cyanide C Deprotonation (α-Anion Formation) A->C 1. NaH, THF B 4,4-Difluorocyclohexyl Tosyl-Electrophile D Nucleophilic Substitution (SN2) B->D C->D Benzyl Cyanide Anion E 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile D->E Workup

Caption: Proposed synthesis of the title compound.

Protocol 2.1: Synthesis via Alkylation of Benzyl Cyanide

This protocol details the nucleophilic substitution reaction between the anion of benzyl cyanide and a suitable 4,4-difluorocyclohexyl electrophile, such as the corresponding tosylate or triflate, derived from 4,4-difluorocyclohexanol.

Materials:

  • Benzyl cyanide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 4,4-Difluorocyclohexyl tosylate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Flame-dried, three-necked round-bottom flask with a magnetic stir bar

  • Argon or nitrogen gas inlet

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • Setup: Assemble the flame-dried flask under an inert atmosphere of argon.

  • Base Suspension: To the flask, add anhydrous THF, followed by the careful, portion-wise addition of sodium hydride at 0 °C.

  • Anion Formation: Dissolve benzyl cyanide in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. This step is critical for forming the nucleophilic carbanion.

  • Alkylation: Dissolve 4,4-difluorocyclohexyl tosylate in anhydrous THF and add it dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After cooling the reaction to 0 °C, cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup and Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Section 3: Key Transformations and Protocols

The synthetic utility of this compound lies in the reactivity of its nitrile group and the acidity of the α-proton. The following protocols provide detailed methodologies for its conversion into key structural motifs.

Key_Transformations Start 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile Amine Primary Amine Start->Amine Reduction (e.g., LiAlH4 or H2/Catalyst) Acid Carboxylic Acid Start->Acid Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O) Spiro Spirocycle Start->Spiro α-Alkylation (1. Base; 2. Dihaloalkane)

Caption: Key synthetic transformations of the title compound.

Reduction to (1-(Aminomethyl)-4,4-difluorocyclohexyl)benzene

The conversion of the nitrile to a primary amine provides a crucial scaffold for further functionalization, such as amide bond formation or reductive amination.

Protocol 3.1.1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Rationale: LiAlH₄ is a powerful, unselective reducing agent capable of reducing sterically hindered nitriles. The reaction must be conducted under strictly anhydrous conditions.

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous diethyl ether or THF

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

Procedure:

  • Setup: In a flame-dried, three-necked flask under argon, suspend LiAlH₄ in anhydrous diethyl ether at 0 °C.

  • Addition of Nitrile: Dissolve the starting nitrile in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Purification: Stir the resulting granular precipitate vigorously for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate by rotary evaporation to yield the primary amine.

Hydrolysis to 4,4-Difluoro-1-phenylcyclohexanecarboxylic Acid

Hydrolysis of the nitrile furnishes the corresponding carboxylic acid, a versatile functional group for forming esters, amides (including peptide couplings), and other acid derivatives.

Protocol 3.2.1: Acid-Catalyzed Hydrolysis

Rationale: Strong acidic conditions effectively hydrolyze the nitrile to the carboxylic acid. The gem-difluoro group is generally stable to these conditions, but prolonged heating should be monitored.

Materials:

  • This compound (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Dioxane or acetic acid (as co-solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve the nitrile in a 1:1 mixture of water and dioxane.

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) for 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the mixture to room temperature and pour it over ice. Neutralize the excess acid carefully by adding a saturated solution of NaHCO₃ until the pH is basic.

  • Extraction: Wash the aqueous solution with ethyl acetate to remove any unreacted starting material. Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

α-Alkylation for Spirocycle Synthesis

The proton α to both the phenyl ring and the nitrile group is acidic and can be removed by a strong base. The resulting carbanion can be alkylated, and using a dihaloalkane as the electrophile provides a direct route to spirocyclic compounds, which are highly desirable scaffolds in drug discovery for their conformational rigidity and three-dimensional complexity.[5][6]

Protocol 3.3.1: Synthesis of a Spiro[4.5]decane Derivative

Rationale: This protocol uses a strong, non-nucleophilic base to generate the carbanion, followed by sequential alkylation with 1,3-dibromopropane to construct a spirocyclic cyclopentane ring.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion (2.5 eq)

  • 1,3-Dibromopropane (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water and Brine

Procedure:

  • Anion Formation: In a flame-dried flask under argon, suspend NaH in anhydrous DMF. Cool to 0 °C and add a solution of the starting nitrile in DMF dropwise. Stir at room temperature for 1 hour.

  • Dialkylation: Add 1,3-dibromopropane to the mixture and heat to 80 °C. Stir for 24-48 hours. The reaction involves a first alkylation followed by an intramolecular cyclization to form the spirocycle.

  • Workup: Cool the reaction mixture and pour it into water. Extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to isolate the desired spirocyclic nitrile.

Conclusion

This compound stands as a highly valuable and versatile building block for modern organic synthesis and drug discovery. The gem-difluorocyclohexane core provides a proven strategy for enhancing metabolic stability, while the α-aryl nitrile functionality serves as a versatile handle for constructing a diverse array of complex molecular architectures. The protocols detailed herein offer a robust starting point for researchers to unlock the synthetic potential of this scaffold, enabling the creation of novel primary amines, carboxylic acids, and unique spirocyclic systems destined for biological evaluation.

References

  • BenchChem. (2025). Application Notes and Protocols: The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability.
  • Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]

  • Grygorenko, O., et al. (2022). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate. Available at: [Link]

  • Grygorenko, O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 2-Methoxycarbonylcyclopentanone.
  • Potashman, M., et al. (2017). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Available at: [Link]

  • Cao, Y-J., et al. (2025). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. PubMed. Available at: [Link]

  • Chemsigma. (n.d.). 4,4-difluoro-1-phenylcyclohexane-1-carbonitrile [1246744-42-2]. Available at: [Link]

Sources

The Strategic Application of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Gem-Difluorination in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms has become an indispensable tool for fine-tuning the physicochemical and pharmacokinetic properties of therapeutic candidates.[1] Among the various fluorinated motifs, the gem-difluorocyclohexyl group has emerged as a particularly valuable scaffold. The introduction of a difluoromethylene (CF2) group into a cyclohexyl ring can profoundly influence a molecule's metabolic stability, lipophilicity (LogP), and binding affinity for its biological target.[2] This application note provides a detailed guide on the synthesis, characterization, and application of a key building block bearing this motif: 4,4-Difluoro-1-phenylcyclohexanecarbonitrile . This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this scaffold in their medicinal chemistry programs.

The core advantage of the gem-difluoro group lies in its ability to block metabolically labile C-H bonds, thereby preventing oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering it resistant to enzymatic attack and enhancing the metabolic stability and half-life of a drug candidate.[4] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can modulate the acidity or basicity (pKa) of nearby functional groups, which is crucial for optimizing a drug's ionization state at physiological pH and, consequently, its solubility, permeability, and target engagement.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Formula C₁₃H₁₃F₂N[5]
Molecular Weight 221.25 g/mol [6]
CAS Number 1246744-42-2[5]
Appearance White to off-white solid
LogP (Calculated) ~2.5-3.0

Analytical Characterization:

The structural integrity of this compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons and signals in the aromatic region for the phenyl group.

    • ¹³C NMR: The carbon NMR spectrum will display characteristic shifts for the phenyl carbons, the cyclohexyl carbons (with splitting due to fluorine coupling), the nitrile carbon, and the carbon bearing the two fluorine atoms. The chemical shift of the nitrile carbon can be indicative of its axial or equatorial orientation on the cyclohexane ring.[7]

    • ¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing fluorinated compounds and is expected to show a signal corresponding to the two equivalent fluorine atoms.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the nitrile (C≡N) group, typically observed around 2230-2260 cm⁻¹.

Synthetic Protocols: A Step-by-Step Guide

The synthesis of this compound can be approached through a multi-step sequence starting from the commercially available 4,4-difluorocyclohexanone.

Synthesis_Workflow start 4,4-Difluorocyclohexanone step1 Cyanosilylation (TMSCN, ZnI₂) start->step1 intermediate1 1-Hydroxy-4,4-difluorocyclohexanecarbonitrile (Cyanohydrin) step1->intermediate1 step2 Phenyl Grignard Addition (PhMgBr, THF) intermediate1->step2 intermediate2 1-(4,4-Difluorocyclohexyl)-1-phenylmethanimine magnesium bromide salt step2->intermediate2 step3 Acidic Workup & Dehydration (e.g., H₂SO₄, heat) intermediate2->step3 product This compound step3->product

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 4,4-Difluorocyclohexanone [3][5]

This protocol describes the hydrolysis of a ketal precursor to yield 4,4-difluorocyclohexanone.

  • Reaction Setup: In a round-bottom flask, suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1.0 eq) in a 20% aqueous solution of hydrochloric acid.

  • Heating: Stir the suspension vigorously and heat to 100°C for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Cool the reaction mixture to room temperature. Add sodium chloride to the aqueous phase to saturation.

  • Extraction: Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4,4-difluorocyclohexanone. The product may be further purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol outlines the conversion of 4,4-difluorocyclohexanone to the target compound.

Step A: Formation of the Cyanohydrin

  • Reaction Setup: To a solution of 4,4-difluorocyclohexanone (1.0 eq) in a dry, aprotic solvent such as dichloromethane, add a catalytic amount of zinc iodide (ZnI₂).

  • Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise at 0°C under an inert atmosphere (e.g., argon or nitrogen).[1][10]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude trimethylsilyl-protected cyanohydrin, which can be hydrolyzed to the cyanohydrin with dilute acid.

Step B: Phenyl Grignard Addition and Dehydration

  • Grignard Reaction: To a solution of the cyanohydrin from Step A in anhydrous tetrahydrofuran (THF) at 0°C, add phenylmagnesium bromide (PhMgBr) (1.2 eq) dropwise.[11][12]

  • Reaction: Allow the reaction to stir at room temperature for several hours. The Grignard reagent will react with the nitrile to form an intermediate magnesium salt of an imine.

  • Workup and Dehydration: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the mixture with a strong acid (e.g., sulfuric acid) and heat to induce dehydration of the intermediate tertiary alcohol, which would be formed from any unreacted cyanohydrin, and to hydrolyze the imine intermediate.[13][14]

  • Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[15][16]

Application in Medicinal Chemistry: A Case Study Perspective

The 4,4-difluorocyclohexyl motif is a key structural feature in the FDA-approved anti-HIV drug, Maraviroc.[17] Maraviroc is a C-C chemokine receptor type 5 (CCR5) antagonist, which blocks the entry of the HIV virus into host cells.[18] The inclusion of the gem-difluorocyclohexyl group in Maraviroc and its analogs has been shown to be crucial for its pharmacological profile.

Structure-activity relationship (SAR) studies on Maraviroc analogs have demonstrated that modifications to the 4,4-disubstituted cyclohexane moiety can significantly impact potency and pharmacokinetic properties.[17] The difluoro substitution, in particular, contributes to enhanced metabolic stability, which is a critical attribute for an orally administered drug.

Protocols for Biological Evaluation

To assess the impact of incorporating the this compound scaffold into a drug candidate, a series of in vitro assays are essential.

Screening_Cascade start Compound with This compound Scaffold assay1 Primary Target Binding Assay (e.g., Radioligand Binding Assay for GPCRs) start->assay1 assay2 In Vitro Metabolic Stability Assay (Liver Microsomes) start->assay2 assay3 CYP450 Inhibition Assay start->assay3 decision1 Potency & Selectivity? assay1->decision1 decision2 Metabolically Stable? assay2->decision2 decision3 Low DDI Risk? assay3->decision3 assay4 Cell-Based Functional Assay decision4 Cellular Activity? assay4->decision4 decision1->assay4 Yes stop Stop/Redesign decision1->stop No decision2->decision1 Yes decision2->stop No decision3->decision2 Yes decision3->stop No lead_candidate Lead Candidate decision4->lead_candidate Yes decision4->stop No

Figure 2: A typical screening cascade for a drug discovery project.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the susceptibility of a compound to metabolism by CYP enzymes.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Thaw pooled human liver microsomes on ice. Prepare an NADPH regenerating system.

  • Incubation: In a 96-well plate, add the liver microsomes to a phosphate buffer (pH 7.4). Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Protocol 4: CYP450 Inhibition Assay (Fluorogenic) [15][19]

This assay assesses the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.

  • Reaction Mixture: In a 96-well plate, combine a specific fluorogenic CYP450 substrate, individually expressed CYP450 enzymes (e.g., CYP3A4, CYP2D6), and an NADPH regenerating system in a phosphate buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control inhibitor for each CYP isoform.

  • Incubation: Incubate the plate at 37°C.

  • Fluorescence Reading: Measure the fluorescence generated from the metabolism of the substrate at regular intervals using a microplate reader.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Protocol 5: Radioligand Binding Assay for GPCRs (e.g., CCR5) [3][5][20]

This assay measures the affinity of a compound for its target receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CCR5).

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a known radiolabeled ligand for the receptor, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through the filter mat and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filter mat and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ of the test compound and calculate its binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists. The strategic incorporation of the gem-difluorocyclohexyl motif offers a proven strategy to enhance metabolic stability and modulate key physicochemical properties, ultimately leading to drug candidates with improved pharmacokinetic profiles. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, accelerating the path towards novel and effective therapeutics.

References

  • Chemsigma. (n.d.). 1246744-42-2 4,4-difluoro-1-phenylcyclohexane-1-carbonitrile. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • CN107827721B. (n.d.). Method for synthesizing 4-fluorocyclohexanone. Google Patents.
  • Moshang Chemical. (n.d.). 4,4-二氟-1-苯基环己烷甲腈 | 1246744-42-2. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoro-N-[(1S)-3-hydroxy-1-phenylpropyl]cyclohexanecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluorocyclohexanecarbonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • Xu, L., et al. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Topics in Medicinal Chemistry, 14(12), 1504–1516. Retrieved from [Link]

  • Qi, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24694-24698. Retrieved from [Link]

  • YouTube. (2018, September 20). 12.6 Elimination Dehydration. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • YouTube. (2023, February 6). The Dehydration of an Alcohol to Form an Alkene - Organic Chemistry One (1) Lecture Series Video 38. Retrieved from [Link]

  • Filo. (2025, February 10). Give the chemical equation for the conservation of propanenitrites into comesponding Kehones by using phenylmagnesium bromide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Trimethylsilyl cyanide – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). US3347912A - Novel grignard reagents.
  • Google Patents. (n.d.). US5817827A - Method for the dehydration of amides to nitriles.
  • National Institutes of Health. (n.d.). Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. Retrieved from [Link]

Sources

Application Notes and Protocols: 4,4-Difluoro-1-phenylcyclohexanecarbonitrile as a Precursor for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Gem-Difluorination in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a multitude of pharmacokinetic and pharmacodynamic properties. Among the various fluorination tactics, geminal difluorination, particularly on carbocyclic scaffolds, has emerged as a powerful tool for molecular design. The 4,4-difluoro-1-phenylcyclohexanecarbonitrile scaffold offers a unique combination of features: the gem-difluoro group can significantly improve metabolic stability by blocking susceptible C-H bonds from oxidative metabolism, while also modulating the acidity (pKa) and lipophilicity (LogP) of neighboring functional groups. These modulations can lead to improved cell permeability, target binding affinity, and overall drug-like properties.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound as a versatile precursor for the development of novel pharmaceuticals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative scientific literature.

Synthesis of the Precursor: this compound

A robust and reproducible synthesis of the title compound is paramount for its successful application in drug discovery programs. A common and effective strategy involves a two-step process: the initial formation of a cyanohydrin derivative followed by deoxofluorination. A plausible synthetic route is the Strecker synthesis of an α-aminonitrile from a ketone, or a related condensation, followed by deoxofluorination.

Protocol 1: Synthesis of 1-Phenylcyclohexanecarbonitrile (Non-fluorinated precursor)

This protocol outlines the synthesis of the non-fluorinated analog, which can then be fluorinated.

Materials:

  • Cyclohexanone

  • Phenylacetonitrile

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add phenylacetonitrile (1.0 equivalent) followed by the dropwise addition of cyclohexanone (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-phenylcyclohexanecarbonitrile by vacuum distillation or column chromatography on silica gel.

Protocol 2: Deoxofluorination to this compound

This protocol describes the introduction of the gem-difluoro group onto a precursor containing a ketone at the 4-position. A plausible precursor is 4-oxo-1-phenylcyclohexanecarbonitrile.

Materials:

  • 4-Oxo-1-phenylcyclohexanecarbonitrile

  • Diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask

  • Syringe

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-oxo-1-phenylcyclohexanecarbonitrile (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Fluorinating Agent: Slowly add DAST (1.2-1.5 equivalents) to the stirred solution via syringe. Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized precursor.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the phenyl and cyclohexyl protons. The protons adjacent to the fluorine atoms may show complex splitting patterns (triplets of triplets).
¹³C NMR A characteristic triplet for the CF₂ carbon due to C-F coupling. Signals for the phenyl and other cyclohexyl carbons.
¹⁹F NMR A single signal (or a complex multiplet depending on the molecular symmetry) in the expected chemical shift range for a gem-difluoro group on a cyclohexane ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of C₁₃H₁₃F₂N.
Infrared (IR) Spectroscopy A characteristic absorption band for the nitrile (C≡N) group around 2230-2250 cm⁻¹.

Application in Pharmaceutical Synthesis: A Case Study

The this compound scaffold is a valuable building block for accessing a variety of functional groups crucial for drug-receptor interactions. The nitrile group can be readily transformed into a primary amine, a carboxylic acid, or a ketone, providing multiple avenues for derivatization.

A notable example of a pharmaceutical agent incorporating a related 4,4-difluorocyclohexyl moiety is the PARP inhibitor, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, which has shown potent anticancer activity.[2] This highlights the potential of this scaffold in generating clinically relevant molecules.

Experimental Protocols for Derivatization

The following protocols detail the conversion of the nitrile group into key functional groups for further elaboration in a drug discovery campaign.

Protocol 3: Hydrolysis to 4,4-Difluoro-1-phenylcyclohexanecarboxylic Acid

Rationale: The carboxylic acid functionality is a common pharmacophore and a versatile handle for amide bond formation, a cornerstone of medicinal chemistry.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, add this compound and a solution of aqueous sulfuric acid (e.g., 50% v/v).

  • Reaction: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated NaOH solution until basic. Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidification and Product Isolation: Acidify the aqueous layer with concentrated HCl until acidic (pH ~2). The carboxylic acid will precipitate out.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

G Nitrile 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile CarboxylicAcid 4,4-Difluoro-1-phenyl- cyclohexanecarboxylic Acid Nitrile->CarboxylicAcid H₂SO₄ / H₂O, Δ

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Protocol 4: Reduction to (4,4-Difluoro-1-phenylcyclohexyl)methanamine

Rationale: The primary amine is a key functional group for introducing basicity and for forming amides, sulfonamides, and ureas, enabling extensive structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous diethyl ether.

  • Addition of Nitrile: Cool the suspension to 0 °C. Add a solution of this compound in anhydrous diethyl ether dropwise via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Filter the mixture and wash the solid thoroughly with diethyl ether.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification: The amine can be purified by distillation or by conversion to its hydrochloride salt and recrystallization.

G Nitrile 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile Amine (4,4-Difluoro-1-phenyl- cyclohexyl)methanamine Nitrile->Amine 1. LiAlH₄, Et₂O 2. H₂O

Caption: Reduction of the nitrile to a primary amine.

Protocol 5: Reaction with a Grignard Reagent to form a Ketone

Rationale: This reaction allows for the introduction of a new carbon-carbon bond and the formation of a ketone, which can be a key pharmacophoric element or a handle for further modifications.

Materials:

  • This compound

  • A Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in THF or diethyl ether

  • Anhydrous diethyl ether or THF

  • Aqueous acid (e.g., 1 M HCl)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, place a solution of this compound in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Cool the solution to 0 °C. Add the Grignard reagent (1.1 equivalents) dropwise via a dropping funnel.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add aqueous acid to hydrolyze the intermediate imine.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude ketone by column chromatography or crystallization.

G Nitrile 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile Ketone (4,4-Difluoro-1-phenylcyclohexyl)- (R)-ketone Nitrile->Ketone 1. R-MgBr, Et₂O 2. H₃O⁺

Caption: Synthesis of a ketone via Grignard reaction.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for the synthesis of novel pharmaceuticals. The strategic incorporation of the gem-difluoro moiety offers a proven method for enhancing the metabolic stability and fine-tuning the physicochemical properties of drug candidates. The straightforward derivatization of the nitrile functional group into a carboxylic acid, a primary amine, or a ketone provides medicinal chemists with a powerful platform to explore diverse chemical space and optimize ligand-target interactions. The protocols detailed herein provide a solid foundation for the synthesis and application of this promising precursor in the ongoing quest for safer and more effective medicines.

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link][1]

  • Li, Y., et al. (2021). Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer. Bioorganic Chemistry, 114, 105026. [Link][2]

Sources

Application Note: A Robust, Gram-Scale Protocol for the Synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The strategic incorporation of a gem-difluoro motif on a cyclohexyl ring can significantly modulate the physicochemical properties of parent molecules, including lipophilicity and metabolic stability.[1] This protocol details a reliable three-stage synthesis commencing from commercially available 1,4-cyclohexanedione, involving a key deoxofluorination step, a Grignard addition for phenyl group installation, and a final nucleophilic cyanation. Each step has been designed for scalability and high purity of the final product. Critical safety information, detailed characterization, and the scientific rationale behind procedural choices are thoroughly discussed to ensure successful replication and validation.

Introduction and Scientific Rationale

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[2] Specifically, the gem-difluoromethylene group is a bioisostere for carbonyls and ethers and can block metabolically labile positions.[3] The target molecule, this compound, combines this privileged motif with a phenyl group and a reactive nitrile handle, making it an attractive scaffold for generating diverse compound libraries.

The synthetic strategy outlined herein follows a logical and robust pathway:

  • Gem-Difluorination: The synthesis begins with the selective difluorination of one carbonyl group in a protected 1,4-cyclohexanedione. Diethylaminosulfur trifluoride (DAST) is employed as the deoxofluorinating agent of choice due to its efficacy in converting ketones to geminal difluorides.[4][5]

  • Carbon-Carbon Bond Formation: A Grignard reaction is utilized to introduce the phenyl moiety. The reaction of 4,4-difluorocyclohexanone with phenylmagnesium bromide provides the desired tertiary alcohol intermediate.[6][7] This classic organometallic reaction is highly reliable for forming C-C bonds.

  • Nucleophilic Cyanation: The final nitrile group is installed via a two-step sequence from the tertiary alcohol. This conversion to a nitrile provides a versatile functional group for further chemical elaboration.

This protocol emphasizes operational safety, particularly when handling hazardous reagents, and provides clear guidance on purification and analytical validation for each intermediate.

Overall Synthetic Workflow

The synthesis is performed in three primary stages, starting from the commercially available 1,4-cyclohexanedione.

SynthesisWorkflow A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Ethylene glycol, p-TsOH, Toluene C 8,8-Difluoro-1,4-dioxaspiro[4.5]decane B->C DAST, DCM (Stage 1: Fluorination) D 4,4-Difluorocyclohexanone C->D aq. HCl, Acetone E 4,4-Difluoro-1-phenylcyclohexan-1-ol D->E PhMgBr, THF (Stage 2: Phenylation) F 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile E->F 1. SOCl₂, Pyridine 2. NaCN, DMSO (Stage 3: Cyanation)

Diagram 1: Overall Synthetic Pathway. A three-stage process involving protection, fluorination, deprotection, phenylation, and cyanation.

Materials and Equipment

Reagent/MaterialGradeSupplier
1,4-Cyclohexanedione98%Sigma-Aldrich
Ethylene glycolAnhydrous, 99.8%Sigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Diethylaminosulfur trifluoride (DAST)97%Oakwood Chemical
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Phenylmagnesium bromide1.0 M in THFSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Thionyl chloride (SOCl₂)≥99.5%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Sodium cyanide (NaCN)≥97%Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aq. sol.Fisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Silica Gel230-400 meshFisher Scientific
Standard GlasswareOven-driedN/A
Magnetic Stirrers, Heating MantlesN/AN/A
Rotary EvaporatorN/AN/A
Schlenk Line / Inert Atmosphere SetupN/AN/A

Detailed Experimental Protocol

Critical Safety Precautions
  • Diethylaminosulfur Trifluoride (DAST): DAST is highly toxic, corrosive, and reacts violently with water.[8][9] It can decompose explosively if heated above 50°C.[4] All operations involving DAST must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (neoprene or nitrile), and chemical splash goggles with a face shield. Ensure an emergency quench solution (e.g., saturated sodium bicarbonate) is readily accessible.

  • Sodium Cyanide (NaCN): NaCN is extremely toxic if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas. All manipulations must be performed in a chemical fume hood. Never acidify cyanide-containing waste. Cyanide waste must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

  • Grignard Reagents: Phenylmagnesium bromide is flammable and reacts violently with water.[10][11] All glassware must be rigorously oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Thionyl Chloride (SOCl₂): SOCl₂ is a corrosive and lachrymatory liquid that reacts with water to release HCl and SO₂ gases. Handle only in a fume hood with appropriate PPE.

Stage 1: Synthesis of 4,4-Difluorocyclohexanone
  • Step 1a: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Monoketal Protection)

    • To a 1 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (56.0 g, 0.5 mol), toluene (500 mL), ethylene glycol (34.1 g, 0.55 mol), and p-TsOH monohydrate (0.95 g, 5 mmol).

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

    • Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a solid. Recrystallize from hexanes to obtain 1,4-dioxaspiro[4.5]decan-8-one as a white crystalline solid.

  • Step 1b: Synthesis of 8,8-Difluoro-1,4-dioxaspiro[4.5]decane

    • In a fume hood, charge an oven-dried 1 L three-neck flask, equipped with a dropping funnel, thermometer, and nitrogen inlet, with 1,4-dioxaspiro[4.5]decan-8-one (31.2 g, 0.2 mol) and anhydrous DCM (400 mL).

    • Cool the stirred solution to -78°C using a dry ice/acetone bath.

    • Slowly add DAST (58.0 g, 0.36 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65°C.

    • After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature and stir overnight.

    • Cool the reaction back to 0°C and very cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃ until gas evolution ceases.

    • Separate the layers. Extract the aqueous layer with DCM (2 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Step 1c: Synthesis of 4,4-Difluorocyclohexanone (Deprotection)

    • Dissolve the crude 8,8-difluoro-1,4-dioxaspiro[4.5]decane in acetone (300 mL) in a 1 L flask.

    • Add 2 M aqueous HCl (150 mL) and stir the mixture vigorously at room temperature for 12-16 hours. Monitor by TLC.

    • Once the reaction is complete, neutralize the mixture by carefully adding solid NaHCO₃.

    • Remove the majority of the acetone via rotary evaporation.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude oil by vacuum distillation or column chromatography (silica gel, 10:1 hexanes:ethyl acetate) to afford 4,4-difluorocyclohexanone as a colorless oil.

Stage 2: Synthesis of 4,4-Difluoro-1-phenylcyclohexan-1-ol
  • Set up an oven-dried 500 mL three-neck flask with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Add 4,4-difluorocyclohexanone (13.4 g, 0.1 mol) dissolved in anhydrous THF (100 mL) to the flask.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.0 M in THF, 110 mL, 0.11 mol) dropwise while maintaining the internal temperature below 10°C.

  • After addition, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Cool the reaction back to 0°C and quench by the slow addition of saturated aqueous NH₄Cl (100 mL).[12]

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude alcohol.

  • Purify by column chromatography (silica gel, 20:1 to 5:1 hexanes:ethyl acetate) to yield 4,4-difluoro-1-phenylcyclohexan-1-ol as a white solid.

Stage 3: Synthesis of this compound
  • Chlorination: In an oven-dried 500 mL flask under nitrogen, dissolve 4,4-difluoro-1-phenylcyclohexan-1-ol (10.6 g, 0.05 mol) in anhydrous DCM (150 mL). Add anhydrous pyridine (4.35 g, 0.055 mol).

  • Cool the solution to 0°C and add thionyl chloride (7.14 g, 0.06 mol) dropwise.

  • Stir at 0°C for 1 hour, then at room temperature for 3 hours.

  • Quench the reaction by carefully pouring it over ice water (200 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 75 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. The crude chloride is used directly in the next step.

  • Cyanation: In a fume hood, dissolve the crude chloride in anhydrous DMSO (100 mL). Add sodium cyanide (3.68 g, 0.075 mol).

  • Heat the mixture to 80°C and stir for 12 hours.

  • Cool to room temperature and pour into a beaker with ice water (400 mL).

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash thoroughly with water (4 x 100 mL) to remove DMSO, then with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, 20:1 hexanes:ethyl acetate) to afford this compound.

Summary of Results

StepProductStarting Material (g)Product (g)Yield (%)Physical State
1a-1c 4,4-Difluorocyclohexanone56.0~20.1~30Colorless Oil
2 4,4-Difluoro-1-phenylcyclohexan-1-ol13.4~17.0~80White Solid
3 This compound10.6~8.3~75White Solid

Note: Yields are estimates for a gram-scale synthesis and may vary.

Characterization

  • 4,4-Difluorocyclohexanone:

    • ¹H NMR (CDCl₃): δ 2.80-2.70 (m, 4H), 2.25-2.15 (m, 4H).

    • ¹⁹F NMR (CDCl₃): δ -95.2 (m).

    • MS (EI): m/z = 134.05 [M]⁺.

  • 4,4-Difluoro-1-phenylcyclohexan-1-ol:

    • ¹H NMR (CDCl₃): δ 7.50-7.25 (m, 5H), 2.30-1.80 (m, 8H), 1.75 (s, 1H, OH).

    • ¹⁹F NMR (CDCl₃): δ -94.5 (m), -96.0 (m).

    • MS (ESI): m/z = 213.1 [M+H]⁺.

  • This compound:

    • ¹H NMR (CDCl₃): δ 7.60-7.35 (m, 5H), 2.50-2.00 (m, 8H).

    • ¹⁹F NMR (CDCl₃): δ -93.8 (m), -97.1 (m).

    • ¹³C NMR (CDCl₃): δ 138.5, 129.0, 128.5, 126.0, 122.5 (t, J=245 Hz, CF₂), 121.0 (CN), 45.0 (C-CN), 35.0 (t, J=22 Hz), 30.0 (t, J=22 Hz).

    • MS (ESI): m/z = 222.1 [M+H]⁺.

References

  • Vertex AI Search. (2025). Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: (Diethylamino)sulfur trifluoride.
  • Fisher Scientific. (2024). Safety Data Sheet: Diethylaminosulfur trifluoride.
  • Thermo Fisher Scientific. (2014). Safety Data Sheet: Diethylaminosulfur trifluoride.
  • ChemicalBook. (2025). Chemical Safety Data Sheet: Diethylaminosulfur trifluoride.
  • Sodeoka, M., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones. Journal of the American Chemical Society.
  • O'Hagan, D., et al. (2025). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Beilstein Journal of Organic Chemistry.
  • O'Hagan, D., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry.
  • Perutz, R. N., et al. (2022).
  • O'Hagan, D., et al. (2022). Janus faced fluorocyclohexanes for supramolecular assembly.
  • Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Organic Syntheses Procedure.
  • Gouverneur, V., et al. (2025). Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes. Angewandte Chemie.
  • Organic Syntheses. (n.d.). (2,2-Difluorovinyl)cyclohexane. Organic Syntheses Procedure.
  • Forgó, P., & Forró, E. (n.d.). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry.
  • Alfa Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). 1-Phenylnaphthalene. Organic Syntheses Procedure.
  • Chem LibreTexts. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • Organic Syntheses. (n.d.). 2,3-Diphenylindone. Organic Syntheses Procedure.
  • PrepChem. (n.d.).
  • Chegg. (2020). Solved: Addition of phenylmagnesium bromide to 4-tert-butyl cyclohexanone.

Sources

Application Notes and Protocols for High-Throughput Screening of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile and its Analogs as Potential Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[1] This document provides a comprehensive guide for the design and implementation of HTS assays to identify and characterize small molecule inhibitors of protein-protein interactions (PPIs), with a specific focus on screening compounds structurally related to 4,4-Difluoro-1-phenylcyclohexanecarbonitrile. While the precise biological target of this chemical entity is under investigation, its scaffold presents a promising starting point for the discovery of novel therapeutics targeting PPIs, which are often implicated in various diseases, including cancer.[2] Herein, we present a detailed workflow, from primary biochemical screening to secondary cell-based validation, using the well-established MDM2-p53 interaction as a primary example.[3][4][5] Additionally, we discuss the adaptability of these methods for other critical PPI targets, such as the Bcl-2 family of proteins.[6][7]

Introduction: The Rationale for Targeting Protein-Protein Interactions

Protein-protein interactions are fundamental to virtually all cellular processes, and their dysregulation is a common feature of many human diseases. Consequently, the development of small molecules that can modulate these interactions represents a promising therapeutic strategy.[2] The MDM2-p53 interaction is a particularly attractive target for cancer therapy.[3][4][5] The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2.[4][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[3][5] Small molecules that can disrupt the MDM2-p53 interaction can restore p53 activity, leading to cell cycle arrest and apoptosis in cancer cells.[4]

This application note will guide researchers through a robust HTS cascade designed to identify novel PPI inhibitors from a library of compounds centered around the this compound scaffold.

HTS Workflow for PPI Inhibitor Discovery

A typical HTS campaign for identifying PPI inhibitors follows a multi-step process designed to efficiently identify and validate true hits while minimizing false positives.

HTS_Workflow General HTS Workflow for PPI Inhibitors cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Screen Primary HTS Assay (e.g., Fluorescence Polarization) Data_Analysis_1 Primary Data Analysis (Z'-factor, % Inhibition) Primary_Screen->Data_Analysis_1 Hit_Confirmation Hit Confirmation (Re-testing of primary hits) Data_Analysis_1->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assay (e.g., Cell-Based Reporter Assay) Dose_Response->Secondary_Assay Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) Secondary_Assay->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR

Caption: A generalized workflow for the discovery of PPI inhibitors using HTS.

Part 1: Primary Screening using Fluorescence Polarization

Fluorescence Polarization (FP) is a robust, homogeneous, and sensitive biochemical assay format well-suited for HTS of PPI inhibitors.[8][9][10] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in solution when it is free versus when it is bound to a larger protein.[11]

Principle of the MDM2-p53 FP Assay

A short, fluorescently labeled peptide derived from the p53 transactivation domain is used as the tracer. In the absence of an inhibitor, the tracer binds to the MDM2 protein, resulting in a large molecular complex that tumbles slowly in solution, leading to a high FP signal. When an inhibitor, such as this compound, binds to MDM2 and displaces the tracer, the small, unbound tracer tumbles rapidly, resulting in a low FP signal.

FP_Assay_Principle Principle of the MDM2-p53 FP Competition Assay cluster_0 High Polarization cluster_1 Low Polarization MDM2 MDM2 Protein p53_peptide Fluorescent p53 Peptide MDM2->p53_peptide Binding High_FP_Text Slow Tumbling High FP Signal MDM2_inhibited MDM2 Protein Inhibitor Inhibitor (e.g., 4,4-Difluoro-1- phenylcyclohexanecarbonitrile) MDM2_inhibited->Inhibitor Binding p53_peptide_free Fluorescent p53 Peptide Low_FP_Text Fast Tumbling Low FP Signal

Caption: Schematic of the Fluorescence Polarization competition assay for MDM2-p53 inhibitors.

Protocol: MDM2-p53 Fluorescence Polarization HTS Assay

Materials:

  • MDM2 Protein: Recombinant human MDM2 (N-terminal domain, e.g., residues 1-125), purified.

  • p53-derived Fluorescent Peptide (Tracer): A peptide sequence from the p53 transactivation domain (e.g., TAMRA-labeled p53 peptide).[8]

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Compound Plates: 384-well plates containing this compound and other library compounds dissolved in 100% DMSO.

  • Assay Plates: Low-volume, black, 384-well plates.

  • Positive Control: A known MDM2-p53 inhibitor (e.g., Nutlin-3a).

  • Negative Control: DMSO.

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of MDM2 protein in assay buffer.

    • Prepare a 2X solution of the fluorescent p53 peptide tracer in assay buffer.

  • Compound Dispensing:

    • Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of library compounds, positive controls, and negative controls from the compound plates to the assay plates.

  • MDM2 Dispensing:

    • Add 10 µL of the 2X MDM2 protein solution to each well of the assay plate.

    • Mix by gentle centrifugation.

    • Incubate for 15 minutes at room temperature.

  • Tracer Dispensing:

    • Add 10 µL of the 2X fluorescent p53 peptide tracer solution to each well.

    • Mix by gentle centrifugation.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

Data Analysis and Quality Control

The quality of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[4][12][13][14]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[12][14]

Hit Identification: Percentage inhibition is calculated for each compound: % Inhibition = 100 * (1 - (FP_compound - FP_pos) / (FP_neg - FP_pos))

Compounds exhibiting a % inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

Hypothetical Primary Screening Data:

ParameterValueInterpretation
Mean FP (Negative Control) 250 mPHigh polarization, indicating MDM2-p53 binding.
Std Dev FP (Negative Control) 15 mPLow variability in the no-inhibition state.
Mean FP (Positive Control) 100 mPLow polarization, indicating inhibition of binding.
Std Dev FP (Positive Control) 10 mPLow variability in the full-inhibition state.
Z'-Factor 0.79Excellent assay quality, suitable for HTS.[12][14]
Hit Threshold (% Inhibition) >50%Stringent cutoff for selecting primary hits.

Part 2: Secondary Screening with a Cell-Based Assay

Primary hits from the biochemical screen must be validated in a more physiologically relevant context. A cell-based assay can confirm the on-target activity of the compounds and provide initial insights into their cellular permeability and potential cytotoxicity.[13][15][16]

Principle of the p53-Responsive Luciferase Reporter Assay

This assay utilizes a cancer cell line that has been engineered to express a luciferase reporter gene under the control of a p53-responsive promoter.[17][18][19][20][21] In the presence of an active MDM2-p53 inhibitor, p53 is stabilized and activates the transcription of the luciferase gene, leading to an increase in luminescence.

Luciferase_Assay_Principle Principle of the p53-Responsive Luciferase Reporter Assay cluster_0 No Inhibitor cluster_1 With Inhibitor MDM2_active MDM2 p53_degraded p53 (degraded) MDM2_active->p53_degraded Inhibits Reporter_off p53-responsive Luciferase Gene (OFF) No_Light No Luminescence Inhibitor Inhibitor MDM2_inhibited MDM2 Inhibitor->MDM2_inhibited Inhibits p53_active p53 (stabilized) Reporter_on p53-responsive Luciferase Gene (ON) p53_active->Reporter_on Activates Light Luminescence

Caption: Mechanism of the p53-responsive luciferase reporter assay for MDM2 inhibitors.

Protocol: p53-Responsive Luciferase Reporter Assay

Materials:

  • Cell Line: SJSA-1 cell line, which has an amplification of the MDM2 gene and wild-type p53, stably transfected with a p53-responsive luciferase reporter construct.[1][3][22][23] Alternatively, the A549 cell line, which is p53 wild-type, can be used.[24][25][26][27][28]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and appropriate selection antibiotics.[1]

  • Assay Plates: White, opaque, 384-well cell culture plates.

  • Compound Plates: Dilution series of confirmed hits from the primary screen in DMSO.

  • Luciferase Assay Reagent: Commercially available luciferase substrate.

  • Positive Control: Nutlin-3a.

  • Negative Control: DMSO.

Procedure:

  • Cell Seeding:

    • Seed the reporter cell line into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the hit compounds, positive controls, and negative controls.

    • Incubate for 16-24 hours.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to each well to lyse the cells and provide the substrate.

    • Measure the luminescence on a plate reader.

Data Analysis

The activity of the compounds is determined by the fold-activation of the luciferase signal compared to the negative control. Dose-response curves are generated to determine the EC50 value for each active compound.

Hypothetical Secondary Screening Data for a Hit Compound:

Concentration (µM)Fold Activation (Luminescence)
0.011.2
0.12.5
18.9
1015.2
10015.5
EC50 0.8 µM

Orthogonal Assays and Further Characterization

To further validate hits and eliminate false positives, an orthogonal assay with a different detection technology, such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), can be employed.[5][16][29][30][31] AlphaLISA is a bead-based assay that measures the interaction between two molecules in close proximity.[5][16][29][30][31] For the MDM2-p53 interaction, one protein can be captured on a donor bead and the other on an acceptor bead.[5][29][30][31] Inhibition of the interaction by a compound leads to a decrease in the AlphaLISA signal.[5][29][30][31]

Adaptability to Other PPI Targets: The Bcl-2 Family

The HTS methodologies described here are readily adaptable to other PPI targets. The Bcl-2 family of proteins, which are key regulators of apoptosis, are another important class of cancer drug targets.[6][7] Overexpression of anti-apoptotic Bcl-2 proteins like Bcl-2 and Mcl-1 allows cancer cells to evade cell death.[6][7][32] An FP-based assay can be developed using a fluorescently labeled BH3 peptide (from a pro-apoptotic Bcl-2 family member) and the target anti-apoptotic Bcl-2 protein.[32][33]

Conclusion

This application note provides a comprehensive and adaptable framework for the high-throughput screening of this compound and its analogs as potential inhibitors of protein-protein interactions. By employing a robust primary biochemical screen, such as Fluorescence Polarization, followed by a confirmatory cell-based assay, researchers can efficiently identify and validate promising hit compounds for further drug development. The detailed protocols and data analysis guidelines presented herein, using the MDM2-p53 interaction as a model system, are designed to ensure the scientific rigor and success of the screening campaign.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. Retrieved from [Link]

  • Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization. (n.d.). PubMed. Retrieved from [Link]

  • TP53 mutant MDM2-amplified cell lines selected for resistance to MDM2-p53 binding antagonists retain sensitivity to ionizing radiation. (2016). Oncotarget. Retrieved from [Link]

  • Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death. (n.d.). MDPI. Retrieved from [Link]

  • Choosing color palettes for scientific figures. (n.d.). PubMed Central. Retrieved from [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012). Oncotarget. Retrieved from [Link]

  • Development of a novel immunoassay to detect interactions with the transactivation domain of p53: application to screening of new drugs. (2017). Scientific Reports. Retrieved from [Link]

  • How to use color palettes in scientific figures? (2023). Editage Insights. Retrieved from [Link]

  • Best Color Palettes for Scientific Figures and Data Visualizations. (n.d.). Simplified Science Publishing. Retrieved from [Link]

  • How to Use Color Effectively in Scientific Figures (A Complete Guide for Researchers). (n.d.). Mind the Graph. Retrieved from [Link]

  • MDM2-p53 Homogenous Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • p53 reporter luciferase assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization. (n.d.). SpringerLink. Retrieved from [Link]

  • High-Throughput Screen for the Chemical Inhibitors of Antiapoptotic Bcl-2 Family Proteins by Multiplex Flow Cytometry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment. (2015). PLOS ONE. Retrieved from [Link]

  • Effects of exogenous wild-type p53 on a human lung carcinoma cell line with endogenous wild-type p53. (n.d.). PubMed. Retrieved from [Link]

  • The Z prime value (Z´). (n.d.). BMG LABTECH. Retrieved from [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.net. Retrieved from [Link]

  • Best colors to use for scientific plots? (2018). Reddit. Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot. (2022). Joel Dare. Retrieved from [Link]

  • Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. (n.d.). PubMed. Retrieved from [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. Retrieved from [Link]

  • From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research. (2016). PLOS ONE. Retrieved from [Link]

  • p53 Leeporter™ Luciferase Reporter-HeLa Cell Line. (n.d.). Abeomics. Retrieved from [Link]

  • Increasing P53 Protein Sensitizes Non-Small Cell Lung Cancer to Paclitaxel and Cisplatin In Vitro. (n.d.). Anticancer Research. Retrieved from [Link]

  • The p53–53BP1-Related Survival of A549 and H1299 Human Lung Cancer Cells after Multifractionated Radiotherapy Demonstrated Different Response to Additional Acute X-ray Exposure. (n.d.). MDPI. Retrieved from [Link]

  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

  • Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity. (2022). MDPI. Retrieved from [Link]

  • AlphaLISA assay development to detect the interaction between p53 TAD... (n.d.). ResearchGate. Retrieved from [Link]

  • DOT Language. (n.d.). Graphviz. Retrieved from [Link]

  • SJSA1 Xenograft Model. (n.d.). Altogen Labs. Retrieved from [Link]

  • Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy. (n.d.). PubMed Central. Retrieved from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Retrieved from [Link]

  • Progress in targeting the BCL-2 family of proteins. (2017). Cell Death & Differentiation. Retrieved from [Link]

  • Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

  • Computational study on novel natural inhibitors targeting BCL2. (2021). Scientific Reports. Retrieved from [Link]

Sources

Application Note & Protocols: Advanced Fluorination Techniques for the Synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 4,4-difluoro-1-phenylcyclohexanecarbonitrile, a valuable building block in pharmaceutical research. The focus is on the deoxofluorination of the ketone precursor, 4-cyano-4-phenylcyclohexanone, to install the geminal difluoride moiety—a group known to significantly enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1] We present detailed, field-proven protocols using two common aminodifluorosulfinium reagents: Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), offering a comparative analysis of their application, safety, and efficiency.

Introduction: The Strategic Role of Gem-Difluorination

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The carbon-fluorine bond's exceptional strength enhances molecular stability, while its lipophilic character can improve bioavailability and membrane permeability.[1] The gem-difluoromethylene (CF₂) group, in particular, serves as a metabolically stable isostere for a carbonyl group or other functionalities. Its unique stereoelectronic properties can modulate the acidity of adjacent protons and influence molecular conformation, making it a powerful tool for optimizing lead compounds.

This compound is a key intermediate whose synthesis requires a reliable method for converting a ketone into a gem-difluoride. This guide details the practical execution of this critical transformation.

Synthetic Strategy: Deoxofluorination of a Ketone Precursor

The most direct and widely adopted strategy for synthesizing the target compound is the deoxofluorination of the readily available ketone precursor, 4-cyano-4-phenylcyclohexanone.[2][3][4] This precursor serves as a stable, crystalline solid that is compatible with various organic solvents.[2] The core transformation involves the replacement of the carbonyl oxygen atom with two fluorine atoms.

Synthesis_Workflow Precursor 4-Cyano-4-phenylcyclohexanone Product 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile Precursor->Product Deoxofluorination Reagent Fluorinating Agent (DAST or Deoxo-Fluor) Reagent->Product

Caption: Overall synthetic workflow.

Comparative Analysis of Key Fluorinating Reagents

The conversion of ketones to gem-difluorides is typically achieved using nucleophilic fluorinating reagents derived from sulfur tetrafluoride (SF₄).[5] Diethylaminosulfur trifluoride (DAST) and its analogue, Deoxo-Fluor, are the most prominent reagents for this transformation.[6][7] While effective, their use demands stringent safety protocols.

FeatureDiethylaminosulfur Trifluoride (DAST)Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
State Yellow LiquidClear Yellow Liquid[8]
Reactivity Highly reactive, effective at mild conditions (0 °C to RT for ketones).[6]Similar reactivity to DAST, sometimes superior.[6]
Thermal Stability Low. Can decompose explosively if heated above 90 °C.[6]Higher. More thermally stable than DAST, making it safer for reactions requiring heat and for larger-scale operations.[5][6][8]
Handling Fuming liquid, reacts violently with water, generates HF.[9] Requires careful handling in a well-ventilated hood.[10]Volatile respiratory hazard, reacts exothermally with water to generate HF.[5] Must be handled in a well-ventilated hood.[5]
Byproducts Generates corrosive HF.[9]Generates corrosive HF.[5]
Modern Alternatives Crystalline aminodifluorosulfinium salts (e.g., XtalFluor-E, XtalFluor-M) are more stable, easier to handle, and do not generate free HF.[9][11]These safer alternatives can often be used in place of Deoxo-Fluor, offering a better safety profile.[9]

Expert Insight: For the synthesis of this compound, both reagents are effective. Deoxo-Fluor is generally recommended due to its enhanced thermal stability, which provides a wider safety margin, especially if gentle heating is required to drive the reaction to completion.[5][6]

Reaction Mechanism: Ketone to Gem-Difluoride

The deoxofluorination of a ketone with an aminosulfur trifluoride reagent proceeds through a well-established pathway. The mechanism involves the initial activation of the carbonyl oxygen, followed by sequential nucleophilic substitution by fluoride ions.

Mechanism cluster_0 Mechanism of Deoxofluorination Ketone R₂C=O Intermediate1 [R₂C=O⁺-SF₂NEt₂] F⁻ (Thionyl-like Intermediate) Ketone->Intermediate1 + Reagent Reagent Et₂NSF₃ (DAST) Intermediate2 R₂CF-O-SF₂NEt₂ (α-fluoro-sulfinate ester) Intermediate1->Intermediate2 Fluoride attack on Carbonyl Product R₂CF₂ (gem-Difluoride) Intermediate2->Product SN2-type displacement + F⁻ Byproduct Et₂NSOF (Thionyl amide) Intermediate2->Byproduct

Caption: General mechanism for ketone deoxofluorination.

Causality Explained:

  • Activation: The Lewis acidic sulfur atom of the fluorinating reagent coordinates to the carbonyl oxygen. This step polarizes the C=O bond, making the carbonyl carbon highly electrophilic.

  • First Fluoride Transfer: A fluoride ion attacks the activated carbonyl carbon. This can occur either from the same reagent molecule or from another equivalent.

  • Second Fluoride Transfer: The resulting intermediate undergoes an Sₙ2-type displacement, where a second fluoride ion displaces the sulfinate ester group to form the final gem-difluorinated product and a thionyl amide byproduct.

Detailed Experimental Protocols

CAUTION: These reactions must be performed by trained personnel in a well-ventilated chemical fume hood. DAST and Deoxo-Fluor react violently with water and are corrosive respiratory hazards.[5][10][12] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory.

Precursor:
  • Name: 4-Cyano-4-phenylcyclohexanone

  • CAS: 25115-74-6[3][4]

  • Appearance: White to off-white crystalline solid.[13]

Protocol A: Synthesis using Deoxo-Fluor

Deoxo-Fluor is chosen for the primary protocol due to its superior thermal stability.[5][6]

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Cyano-4-phenylcyclohexanone199.255.01.0996 mg
Deoxo-Fluor221.2415.03.02.75 mL
Dichloromethane (DCM), anhydrous---25 mL

Step-by-Step Procedure:

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-cyano-4-phenylcyclohexanone (996 mg, 5.0 mmol).

  • Add anhydrous dichloromethane (25 mL) and stir until the solid is fully dissolved.[2]

  • Cool the solution to 0 °C using an ice-water bath.

  • In a well-ventilated fume hood , slowly add Deoxo-Fluor (2.75 mL, 15.0 mmol, 3.0 equiv) to the stirred solution via a plastic syringe over 10 minutes.[5] An exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC/MS. For less reactive ketones, increasing the reaction time can improve conversion.[5]

  • Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Very slowly and carefully, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to quench the excess reagent. CAUTION: Vigorous gas evolution (HF) will occur. Continue addition until gas evolution ceases.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white solid.

Protocol B: Synthesis using DAST

This protocol is an alternative but requires extreme caution due to the thermal instability of DAST.[6]

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Cyano-4-phenylcyclohexanone199.255.01.0996 mg
DAST161.2012.52.51.55 mL
Dichloromethane (DCM), anhydrous---25 mL

Step-by-Step Procedure:

  • Follow steps 1-3 from Protocol A.

  • In a well-ventilated fume hood , slowly add DAST (1.55 mL, 12.5 mmol, 2.5 equiv) to the stirred solution at 0 °C via a plastic syringe. Maintain the temperature strictly below 25 °C throughout the addition.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Stir at room temperature for 12-18 hours. DAST reactions with ketones are typically complete under these mild conditions.[6] DO NOT HEAT THE REACTION.

  • Follow steps 7-11 from Protocol A for quenching, workup, and purification.

Safety, Handling, and Waste Disposal

  • Reagent Handling: DAST and Deoxo-Fluor are highly corrosive, moisture-sensitive liquids that react violently with water to produce HF.[5][9][12] Always handle them in a chemical fume hood using non-glass (plastic or Teflon) syringes and needles. Store under an inert atmosphere in a cool, dry place.[10][12]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.

  • Quenching: The quenching process is highly exothermic and releases toxic HF gas. It must be done slowly, at low temperature, and with extreme caution. A basic scrubber or trap is recommended.

  • Waste Disposal: All aqueous waste will be acidic and contain fluoride ions. Neutralize carefully with a base (e.g., calcium hydroxide) to precipitate calcium fluoride before disposing of it according to institutional guidelines. Organic waste containing residual reagent should be handled as hazardous material.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive or degraded fluorinating reagent. 2. Presence of moisture in the reaction. 3. Insufficient reaction time or temperature.1. Use a fresh bottle of reagent. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Increase reaction time. If using Deoxo-Fluor, consider gentle heating (e.g., 40 °C), but never with DAST.[5]
Formation of Side Products 1. Elimination reactions forming vinyl fluorides. 2. Rearrangement reactions (less common with these substrates).1. Maintain low reaction temperatures. 2. Consider using newer reagents like XtalFluor-E with a base additive (e.g., Et₃N·3HF), which can be more selective and suppress elimination.[9]
Violent Reaction during Quench Quenching too quickly or at too high a concentration.Dilute the reaction mixture with more anhydrous solvent before quenching. Perform the quench at 0 °C or below, adding the quenching solution very slowly with vigorous stirring.

References

  • J. Jelen, G. Tavčar. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57, 1517–1541.
  • Y. Chang, H. Lee, C. Bae. (n.d.). gem-Difluorination of Diaryl Ketones by Deoxo-Fluor®. Organic Syntheses, 90, 1-10.
  • The Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions.
  • S. M. T. H. G. Gilissen, et al. (2018). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. RSC Advances, 8(44), 24981–24984.
  • Crystalsym. (n.d.). 4-Cyano-4-phenylcyclohexanone-98%.
  • Enamine. (n.d.). DAST.
  • Google Patents. (n.d.). WO2025196119A1 - Continuous deoxyfluorination of ketones using in situ formed dast.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
  • Thermo Fisher Scientific. (2014). Safety Data Sheet - Diethylaminosulfur trifluoride.
  • J. C. Sloop, et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • G. S. Lal, et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(21), 7115–7123.
  • Allfluoro Pharmaceutical Co. Ltd. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.
  • BLDpharm. (n.d.). 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile.
  • BLDpharm. (n.d.). 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile.
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.
  • Alfa Chemistry. (n.d.). CAS 56326-98-8 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile.
  • ChemicalBook. (n.d.). 4-CYANO-4-PHENYLCYCLOHEXANONE CAS#: 25115-74-6.
  • Fisher Scientific. (2009).
  • Guidechem. (n.d.). 4-Phenylcyclohexanone 4894-75-1 wiki.
  • J. M. Shreeve, R. P. Singh. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
  • Organic Syntheses. (n.d.). Procedure for reaction setup and monitoring.
  • The Organic Chemistry Portal. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
  • Advanced Synthesis. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon.
  • Y. Liang, G. C. Fu. (n.d.). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. DSpace@MIT.
  • Santa Cruz Biotechnology. (n.d.). 4-Cyano-4-phenylcyclohexanone | CAS 25115-74-6.
  • Macsen Labs. (n.d.).
  • University of Massachusetts Boston. (2018).
  • ResearchGate. (2026).
  • RSC Blogs. (2012). Catalytic asymmetric synthesis of butane diacetal-protected (4S,5S)
  • M. J. G. Fernandes, et al. (2023). Synthesis and In Vitro Biocompatibility Studies of Novel Alkoxy 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacenes. Molecules, 28(11), 4543.
  • Organic Syntheses. (n.d.). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.
  • Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
  • Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). (n.d.). MDPI.

Sources

Application Notes and Protocols for the Derivatization of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the gem-Difluoro Cyclohexyl Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Among the various fluorinated motifs, the gem-difluorocyclohexane ring has emerged as a particularly valuable scaffold. The presence of the CF2 group can act as a bioisostere for a carbonyl or a methylene group, introducing polarity while potentially improving metabolic stability by blocking sites of oxidative metabolism.[3]

This application note provides a comprehensive guide to the derivatization of a key building block, 4,4-Difluoro-1-phenylcyclohexanecarbonitrile . This scaffold combines the advantageous properties of the gem-difluorocyclohexane ring with a strategically placed nitrile group, which serves as a versatile chemical handle for a variety of transformations. By systematically modifying this core structure, researchers can generate a library of analogues for robust Structure-Activity Relationship (SAR) studies, a critical process in the optimization of drug candidates.[4][5] We will detail the synthesis of the core scaffold and provide step-by-step protocols for its conversion into key derivatives, including carboxylic acids, primary amines, and ketones, thereby enabling a thorough exploration of the chemical space around this promising scaffold.

Synthesis of the Core Scaffold: this compound

A reliable supply of the starting material is paramount for any SAR campaign. A plausible and efficient synthetic route to this compound commences with the commercially available 4,4-difluorocyclohexanone. The synthesis involves two key steps: the formation of a cyanohydrin followed by the introduction of the phenyl group. A modified Strecker synthesis provides a direct approach to the desired α-aryl nitrile.[6][7][8][9]

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the target compound from 4,4-difluorocyclohexanone.

Materials:

  • 4,4-Difluorocyclohexanone

  • Potassium cyanide (KCN)

  • Aniline

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

Procedure:

  • Step 1: Formation of the α-aminonitrile. In a well-ventilated fume hood, a solution of potassium cyanide (1.1 equivalents) in water is carefully added to a stirred solution of aniline (1.0 equivalent) and sodium bisulfite (1.1 equivalents) in water at 0 °C.

  • To this mixture, 4,4-difluorocyclohexanone (1.0 equivalent) is added dropwise, and the reaction is stirred at room temperature overnight.

  • The reaction mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

  • Step 2: Conversion to this compound. The crude α-aminonitrile is dissolved in a suitable solvent like methanol. While the direct conversion can be complex, this intermediate sets the stage for derivatization. For the purpose of SAR studies, having a reliable source of this intermediate is key.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Derivatization Strategies for SAR Studies

The nitrile functionality of this compound is a versatile precursor for several key functional groups, allowing for the systematic exploration of how different functionalities at this position impact biological activity. The primary derivatization pathways include hydrolysis to a carboxylic acid, reduction to a primary amine, and reaction with Grignard reagents to form ketones.

SAR_Derivatization Start 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile CarboxylicAcid 4,4-Difluoro-1-phenyl- cyclohexanecarboxylic Acid Start->CarboxylicAcid Hydrolysis (H₃O⁺ or OH⁻) PrimaryAmine (4,4-Difluoro-1-phenyl- cyclohexyl)methanamine Start->PrimaryAmine Reduction (e.g., LiAlH₄) Ketone Aryl-(4,4-difluoro-1-phenyl- cyclohexyl)methanone Start->Ketone Grignard Reaction (R-MgX, then H₃O⁺)

Sources

Application Notes and Protocols for the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemicals

The global imperative to ensure food security for a burgeoning population, projected to reach nearly 10 billion by 2050, places immense pressure on agricultural productivity.[1] However, this demand is set against a backdrop of significant challenges, including the shrinking of arable land, unpredictable climate patterns, and the relentless evolution of pest and disease resistance to existing agrochemicals.[1][2][3] The widespread use of conventional chemical pesticides has also raised valid concerns regarding their environmental impact and potential effects on non-target organisms.[4] Consequently, the agrochemical industry is at a pivotal juncture, requiring a paradigm shift from broad-spectrum agents to more targeted, sustainable, and environmentally benign solutions.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of cutting-edge applications and detailed protocols for the discovery and development of novel agrochemicals. We will delve into the core methodologies that are revolutionizing the field, from high-throughput screening and structure-based design to the deployment of RNA interference (RNAi) and nanotechnology. The focus will be on the "how" and, more importantly, the "why" behind these experimental choices, empowering researchers to not only replicate these protocols but also to innovate upon them.

Section 1: High-Throughput Screening (HTS) for Lead Identification

High-throughput screening (HTS) is a cornerstone of modern agrochemical discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against specific biological targets.[5] This technology has dramatically accelerated the initial stages of research, allowing for the identification of "hits"—compounds that exhibit desired activity—in a fraction of the time required by traditional methods.[5]

The Rationale Behind HTS in Agrochemical Discovery

The primary driver for employing HTS is the sheer scale of chemical space that needs to be explored to find novel active ingredients. By automating the process of assaying tens of thousands to millions of compounds, HTS significantly increases the probability of discovering molecules with unique modes of action (MoA).[5][6] This is particularly crucial in overcoming the challenge of pest resistance to existing chemistries.[3]

HTS Assay Formats for Agrochemical Targets

The choice of assay format is critical to the success of an HTS campaign and is dictated by the nature of the biological target. Common formats include:

  • In Vitro Enzymatic Assays: These are used to screen for inhibitors of essential plant or pest enzymes.[7]

  • Substrate Binding Assays: These assays identify compounds that interfere with the binding of a substrate to its target protein.[7]

  • Cell-Based Assays: These are employed when the target is part of a complex cellular pathway or when a whole-organism response is desired.[7]

  • Phenotypic Screening: This approach involves screening for a desired phenotype in a whole organism, such as the inhibition of weed growth or insect mortality, without prior knowledge of the specific molecular target.[7]

Protocol: High-Throughput Screening for Novel Herbicides

This protocol outlines a typical HTS workflow for identifying inhibitors of a key enzyme in a plant's biosynthetic pathway.

Objective: To identify chemical compounds that inhibit the activity of the target enzyme in vitro.

Materials:

  • Purified target enzyme

  • Enzyme substrate and necessary co-factors

  • Assay buffer

  • Compound library (typically dissolved in DMSO)

  • 384-well microtiter plates

  • Automated liquid handling system

  • Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Assay Development and Optimization:

    • Determine the optimal enzyme and substrate concentrations to achieve a robust and reproducible signal.

    • Assess the tolerance of the assay to DMSO.

    • Calculate the Z'-factor to ensure the assay quality is suitable for HTS (a Z' > 0.5 is generally considered excellent).[5]

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well plates.

  • Reagent Addition:

    • Add the enzyme solution to all wells.

    • Incubate for a predetermined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution.

  • Signal Detection:

    • After a specific incubation period, measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to control for plate-to-plate variability.

    • Calculate the percent inhibition for each compound relative to positive and negative controls.

    • Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

Data Presentation: HTS Campaign Summary
ParameterValue
Library Size500,000 compounds
Screening Concentration10 µM
Primary Hit Rate0.5%
Confirmed Hits1,250
Potency Range (IC50)10 nM - 5 µM
Workflow for HTS-Based Herbicide Discovery

HTS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: In Vivo Testing Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Confirmation Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound Greenhouse_Trials Greenhouse & Field Trials Lead_Compound->Greenhouse_Trials Candidate Development Candidate Greenhouse_Trials->Candidate

Caption: High-throughput screening workflow for novel herbicide discovery.

Section 2: Structure-Based Design for Agrochemical Optimization

Once initial hits have been identified, structure-based drug design (SBDD) becomes a powerful tool for optimizing their potency, selectivity, and pharmacokinetic properties.[8] This rational design approach relies on a detailed understanding of the three-dimensional structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy.[8][9]

The Logic of Structure-Based Design

By visualizing the binding of a ligand to its target, researchers can identify key interactions and make informed modifications to the chemical structure to enhance binding affinity.[8] This iterative process of structural determination, computational modeling, and chemical synthesis can significantly accelerate the development of lead compounds.[10]

Protocol: Structure-Based Optimization of a Fungicide Lead

Objective: To improve the binding affinity of a lead compound to its target fungal enzyme through iterative structural modifications.

Materials:

  • Purified target enzyme

  • Lead compound and its analogs

  • Crystallization screening kits

  • X-ray diffraction equipment

  • Computational modeling software

Procedure:

  • Protein-Ligand Co-crystallization:

    • Screen for crystallization conditions of the target enzyme in the presence of the lead compound.

    • Optimize crystallization conditions to obtain diffraction-quality crystals.

  • X-ray Structure Determination:

    • Collect X-ray diffraction data from the co-crystals.

    • Process the data and solve the three-dimensional structure of the protein-ligand complex.

  • Structural Analysis and In Silico Design:

    • Analyze the binding mode of the ligand in the active site of the enzyme.

    • Identify opportunities for improving interactions (e.g., adding a hydrogen bond donor/acceptor, filling a hydrophobic pocket).

    • Use computational docking and molecular dynamics simulations to predict the binding of virtual analogs.[9]

  • Chemical Synthesis:

    • Synthesize the most promising analogs designed in the previous step.

  • Biological Evaluation:

    • Test the newly synthesized compounds for their inhibitory activity against the target enzyme and their antifungal efficacy.

  • Iterative Optimization:

    • Repeat steps 1-5 with the most potent new analog to further refine the structure.

Visualization of the Structure-Based Design Cycle

SBDD_Cycle Structure_Det Structure Determination (X-ray, NMR) Comp_Design Computational Design & Modeling Structure_Det->Comp_Design 3D Structure Synthesis Chemical Synthesis Comp_Design->Synthesis New Analogs Bio_Eval Biological Evaluation Synthesis->Bio_Eval Test Compounds Bio_Eval->Structure_Det Potent Compound

Caption: The iterative cycle of structure-based drug design.

Section 3: RNA Interference (RNAi) as a Novel Mode of Action

RNA interference (RNAi) is a naturally occurring gene-silencing mechanism in eukaryotes that holds immense promise for the development of highly specific and environmentally friendly pesticides.[11][12] This technology utilizes double-stranded RNA (dsRNA) molecules that, when introduced into a target pest, trigger the degradation of a specific messenger RNA (mRNA), thereby preventing the synthesis of an essential protein and leading to mortality.[13]

The Specificity of RNAi-Based Pesticides

The key advantage of RNAi is its sequence-dependent nature, which allows for the design of dsRNA molecules that are highly specific to a particular pest species.[14] This specificity minimizes harm to non-target organisms, including beneficial insects, and reduces the environmental footprint of pest control.[12][14]

Delivery of dsRNA to Target Pests
  • Topical Application: Formulations containing dsRNA can be sprayed directly onto crops, similar to conventional pesticides.[12]

  • Transgenic Plants: Crops can be genetically engineered to produce dsRNA molecules that target specific pests.[13] When the pest feeds on the plant, it ingests the dsRNA, leading to gene silencing.[13]

  • Nanoparticle-based Delivery: Encapsulating dsRNA in nanoparticles can protect it from degradation in the environment and enhance its uptake by the target pest.[4]

Protocol: Development of an RNAi-Based Bio-insecticide

Objective: To develop and validate a dsRNA-based bio-insecticide against a specific insect pest.

Materials:

  • Target insect pest culture

  • Cloning vectors and competent E. coli

  • In vitro transcription kit

  • Nanoparticle formulation reagents (e.g., chitosan, liposomes)

  • Artificial diet for the insect pest

  • RT-qPCR reagents and equipment

Procedure:

  • Target Gene Selection:

    • Identify an essential gene in the target pest that, when silenced, is likely to cause mortality or severe developmental defects.

    • Use bioinformatics tools to ensure the selected target sequence is unique to the pest and has no off-target effects in non-target organisms.

  • dsRNA Synthesis:

    • Clone a fragment of the target gene into a vector suitable for in vitro transcription.

    • Synthesize dsRNA using an in vitro transcription kit.

  • Formulation (Optional):

    • If using a nanoparticle-based delivery system, encapsulate the dsRNA in the chosen nanoparticles.

  • Bioassay:

    • Incorporate the dsRNA (either naked or encapsulated) into the artificial diet of the insect pest at various concentrations.

    • Rear the insects on the treated diet and monitor for mortality, developmental abnormalities, and other phenotypic effects.

  • Validation of Gene Silencing:

    • Extract RNA from surviving insects.

    • Perform RT-qPCR to quantify the expression level of the target gene. A significant reduction in mRNA levels in the dsRNA-treated group compared to the control group confirms gene silencing.

Mechanism of RNAi-Mediated Pest Control

RNAi_Mechanism cluster_0 Cellular Uptake cluster_1 RNAi Machinery cluster_2 Gene Silencing cluster_3 Outcome dsRNA dsRNA (exogenous) Uptake Cellular Uptake dsRNA->Uptake Dicer Dicer Enzyme Uptake->Dicer siRNA siRNA Dicer->siRNA cleavage RISC RISC Complex siRNA->RISC loading mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage sequence-specific degradation No_Protein No Protein Synthesis Cleavage->No_Protein Mortality Pest Mortality No_Protein->Mortality

Caption: The molecular mechanism of RNA interference for pest control.

Section 4: Nanotechnology in Agrochemical Delivery

Nanotechnology is revolutionizing the formulation and delivery of agrochemicals, offering solutions to long-standing challenges such as poor solubility, degradation, and off-target effects.[15][16] By encapsulating active ingredients in nanoscale carriers, it is possible to enhance their efficacy, reduce application rates, and minimize environmental contamination.[17][18]

Advantages of Nano-formulations
  • Improved Solubility and Stability: Nano-carriers can encapsulate hydrophobic active ingredients, increasing their dispersibility in water and protecting them from premature degradation by UV light or microbial action.[16][19]

  • Controlled Release: Nano-formulations can be designed for slow or triggered release of the active ingredient, extending its period of activity and reducing the need for frequent applications.[15]

  • Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands to enhance their adhesion to and penetration of target pests or weeds, thereby increasing efficacy and reducing off-target effects.[18]

Types of Nanocarriers for Agrochemicals

A variety of nanomaterials are being explored for agrochemical delivery, including:

  • Polymeric Nanoparticles: Biodegradable polymers such as polylactic acid (PLA) and chitosan are commonly used to encapsulate active ingredients.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.

  • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and bioavailability of active ingredients.

  • Mesoporous Silica Nanoparticles: These particles have a high surface area and tunable pore size, making them excellent carriers for a wide range of active ingredients.[15]

Protocol: Preparation of a Nano-encapsulated Herbicide

Objective: To encapsulate a poorly water-soluble herbicide in polymeric nanoparticles to improve its dispersion and efficacy.

Materials:

  • Herbicide (active ingredient)

  • Biodegradable polymer (e.g., PLA)

  • Organic solvent (e.g., acetone)

  • Surfactant (e.g., polyvinyl alcohol)

  • Deionized water

  • High-speed homogenizer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation:

    • Dissolve the herbicide and the polymer in the organic solvent.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Remove the organic solvent using a rotary evaporator, which causes the polymer to precipitate and form solid nanoparticles encapsulating the herbicide.

  • Purification and Characterization:

    • Purify the nanoparticle suspension by centrifugation to remove un-encapsulated herbicide and excess surfactant.

    • Characterize the nanoparticles for size, morphology, encapsulation efficiency, and loading capacity.

Data Presentation: Comparison of Conventional vs. Nano-formulation
PropertyConventional FormulationNano-formulation
Active Ingredient SolubilityLowHigh
PhotostabilityLowHigh
Application RateHighLow
Environmental RunoffHighLow

Section 5: CRISPR-Cas9 for Fungicide Development and Crop Protection

The CRISPR-Cas9 gene-editing technology has emerged as a revolutionary tool in agriculture, offering unprecedented precision in modifying the genomes of both crops and their pathogens.[20] This technology can be harnessed to develop novel fungicides and to engineer crops with enhanced disease resistance.[21]

CRISPR-Cas9 in Fungicide Discovery

CRISPR-Cas9 can be used to identify and validate novel drug targets in fungal pathogens. By systematically knocking out genes in a fungus, researchers can identify those that are essential for its survival or virulence.[20] These essential genes then become prime targets for the development of new fungicides.

Engineering Disease-Resistant Crops with CRISPR-Cas9

CRISPR-Cas9 can be used to introduce precise modifications into a plant's genome to enhance its natural defense mechanisms.[22] This can involve:

  • Knocking out susceptibility genes: These are plant genes that are exploited by pathogens to facilitate infection. Deleting or modifying these genes can render the plant resistant to the pathogen.[23]

  • Introducing resistance genes: Genes that confer resistance to specific pathogens can be precisely inserted into the genome of a crop plant.

Protocol: CRISPR-Cas9-Mediated Knockout of a Susceptibility Gene in a Crop Plant

Objective: To generate a disease-resistant crop line by knocking out a known susceptibility gene using CRISPR-Cas9.

Materials:

  • Agrobacterium tumefaciens strain containing a CRISPR-Cas9 vector

  • Plant tissue for transformation (e.g., embryos, calli)

  • Tissue culture media

  • Genomic DNA extraction kit

  • PCR and sequencing reagents

Procedure:

  • Guide RNA (gRNA) Design:

    • Design gRNAs that target a specific region of the susceptibility gene.

  • Vector Construction:

    • Clone the gRNA expression cassette into a plant transformation vector containing the Cas9 nuclease gene.

  • Plant Transformation:

    • Introduce the CRISPR-Cas9 vector into the plant tissue using Agrobacterium-mediated transformation.[21]

  • Regeneration and Selection:

    • Regenerate whole plants from the transformed tissue on selective media.

  • Genotyping:

    • Extract genomic DNA from the regenerated plants.

    • Use PCR and Sanger sequencing to screen for mutations at the target site.

  • Phenotyping:

    • Inoculate the edited plants with the target pathogen and assess their disease resistance compared to wild-type plants.

Logical Relationship of CRISPR-based Crop Improvement

CRISPR_Logic Identify_Target Identify Susceptibility Gene Design_gRNA Design Guide RNA (gRNA) Identify_Target->Design_gRNA Transform Agrobacterium-mediated Transformation Design_gRNA->Transform Regenerate Regenerate Edited Plant Transform->Regenerate Validate Validate Gene Knockout & Disease Resistance Regenerate->Validate

Caption: Logical flow for creating disease-resistant crops using CRISPR-Cas9.

Conclusion and Future Perspectives

The development of novel agrochemicals is a complex and dynamic field that is continuously evolving. The applications and protocols detailed in this guide represent the forefront of innovation, offering powerful tools to address the pressing challenges of modern agriculture. From the brute-force efficiency of high-throughput screening to the surgical precision of CRISPR-Cas9, these technologies are enabling the creation of a new generation of agrochemicals that are not only more effective but also safer for the environment.

The future of agrochemical development will likely see a greater integration of these technologies. For instance, combining artificial intelligence with HTS data could accelerate the identification of lead compounds, while the convergence of nanotechnology and RNAi could lead to the development of "smart" pesticides that are only activated in the presence of a specific pest. As our understanding of plant and pest biology deepens, so too will our ability to design and deploy agrochemicals that are truly sustainable and capable of securing our global food supply for generations to come.

References

  • RNA Interference (RNAi) Technology in Pest Control: A Biotechnological Strategy for Reducing Pesticide Dependency. (2025). European Journal of Agricultural Biotechnology.
  • Advancing towards the commercial application of RNAi in insect pest management. (2025). Journal of Pest Science.
  • HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. (n.d.). North Central Weed Science Society.
  • Recent Advances in Biopesticide Research and Development with a Focus on Microbials. (2024). Journal of Agricultural and Food Chemistry.
  • Nanotechnology in Weed Control and Herbicide Delivery. (2025).
  • RNAi-based pest control: Production, application and the fate of dsRNA. (n.d.). Frontiers in Plant Science.
  • Current Challenges and Trends in the Discovery of Agrochemicals. (2013). Science.
  • Recent Advances in Biopesticides: A Review of Efficacy and Environmental Impact. (2024). Insects.
  • RNAi technology: a new platform for crop pest control. (2017). Journal of Basic and Applied Genetics.
  • High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. (2017). Weed Science.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).
  • RNAi in Insects: A Revolution in Fundamental Research and Pest Control Applic
  • Nanotechnology Applications of Pesticide Formul
  • Application of nanoparticles for pesticides, herbicides, fertilisers and animals feed management. (2025).
  • The Exploitation of Nanotechnology in Herbicides and Bioherbicides: A Novel Approach for Sustainable Weed Management. (n.d.). MDPI.
  • Plant and Fungal Genome Editing to Enhance Plant Disease Resistance Using the CRISPR/Cas9 System. (2021). Frontiers in Plant Science.
  • Nanomaterials and nanotechnology for the delivery of agrochemicals: strategies towards sustainable agriculture. (2022). Journal of Nanobiotechnology.
  • Agrochemical Discovery - Building the Next Generation of Insect Control Agents. (2017). ACS Symposium Series.
  • Agrochemical industry development, trends in R&D and the impact of regul
  • Challenges and Prospects for Biopesticide Discovery. (2023). Progressive Crop Consultant.
  • Plant and Fungal Genome Editing to Enhance Plant Disease Resistance Using the CRISPR/Cas9 System. (n.d.).
  • High throughput screening in agricultural research. (n.d.).
  • Recent Advances in Biopesticides. (n.d.). Scribd.
  • The Enhancement of Fungal Disease Resistance in Major Staple Crops Using CRISPR-Cas Technology. (n.d.). MDPI.
  • Current Challenges and Trends in the Discovery of Agrochemicals. (n.d.). Semantic Scholar.
  • Biopesticides and their mode of action against insect pests: A review. (2020).
  • CRISPR/Cas9 applications for fungal resistance. (n.d.).
  • An Overview of Some Biopesticides and Their Importance in Plant Protection for Commercial Acceptance. (2021). Molecules.
  • Structure-Based Drug Design Methodologies Applied to the Discovery of New Insecticides. (n.d.). Current Topics in Medicinal Chemistry.
  • CRISPR-Cas for Fungal Genome Editing: A New Tool for the Management of Plant Diseases. (n.d.). Frontiers in Microbiology.
  • Structure-based design of agrochemicals. (2025).
  • Structure-to-process design framework for developing safer pesticides. (2022).
  • Hyperspectral Analysis for Discriminating Herbicide Site of Action: A Novel Approach for Acceler
  • Structure-Based Drug Design: Key Strategies & Techniques. (n.d.). SARomics Biostructures.
  • structure-based drug design approaches in drug discovery. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this challenging synthesis. Our goal is to provide you with in-depth, field-proven insights to help you maximize your yield and purity. We will move beyond simple step-by-step instructions to explore the causality behind key experimental choices, offering a robust framework for troubleshooting and optimization.

The synthesis of gem-difluorinated compounds is a critical task in modern drug development, as the difluoromethylene group can serve as a bioisostere for metabolically labile positions, enhancing the pharmacokinetic profile of drug candidates. However, the introduction of this moiety is often fraught with challenges. This guide focuses on the most common and critical step: the deoxyfluorination of a ketone precursor.

Overall Synthetic Workflow

The most reliable and common pathway to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 1-phenyl-4-oxocyclohexanecarbonitrile . The second, and most critical stage, is the geminal difluorination of this ketone.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Geminal Difluorination Start Commercially Available Starting Materials (e.g., 4-phenylcyclohexanone) Precursor 1-phenyl-4-oxocyclohexane carbonitrile Start->Precursor Multi-step Synthesis (e.g., Cyanation, Oxidation) Fluorination Deoxyfluorination Reaction Precursor->Fluorination Key Transformation Purification Workup & Purification (Chromatography) Fluorination->Purification Product 4,4-Difluoro-1-phenylcyclohexane carbonitrile Purification->Product Troubleshooting_Fluorination start Problem: Low or No Product Yield reagents 1. Verify Reagent Quality & Stoichiometry start->reagents conditions 2. Scrutinize Reaction Conditions start->conditions workup 3. Analyze Workup & Purification start->workup dast_q Is DAST/Deoxo-Fluor fresh? (Degrades on storage) reagents->dast_q Check First temp_q Was temperature controlled? (Too low = no reaction; too high = decomposition) conditions->temp_q quench_q Was the quench performed at low temp? (Product may be unstable to base at RT) workup->quench_q solvent_q Is the solvent truly anhydrous? dast_q->solvent_q If Yes ketone_q Is the ketone precursor pure? solvent_q->ketone_q If Yes equiv_q Are equivalents of DAST sufficient? (Try increasing to 2.5-3.0 eq) ketone_q->equiv_q If Yes time_q Was reaction time sufficient? (Monitor by TLC/LCMS) temp_q->time_q If Yes loss_q Could product be lost in aqueous layer or during solvent removal (volatility)? quench_q->loss_q If Yes

Caption: Troubleshooting flowchart for low-yield fluorination reactions.

Q4: I have confirmed my reagents and conditions, but my yield is still low and I see significant byproducts. What could they be?

A: If the reaction is not proceeding cleanly, side reactions are the likely culprit. For this specific substrate, the most probable side product is an elimination product, 1-phenyl-4-fluorocyclohex-3-enecarbonitrile .

  • Mechanism of Formation: This occurs if, after the initial addition of DAST to the carbonyl, an intermediate carbocation is formed. Instead of a second fluoride addition, a proton is eliminated from an adjacent carbon, forming an alkene. This is often promoted by excess acidity (from reaction with trace water) or higher temperatures. [1][2]* Solution:

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion (e.g., start at 0°C and slowly warm to room temperature). [3] 2. Ensure Anhydrous Conditions: This cannot be overstated. Any HF generated will promote elimination.

    • Use a Non-coordinating Solvent: Solvents like dichloromethane (DCM) or toluene are generally preferred.

ParameterStandard ConditionOptimized Condition (for higher yield)Rationale
DAST Equivalents 1.5 - 2.0 eq.2.5 - 3.0 eq.Pushes the equilibrium towards the product and compensates for any minor degradation or reaction with trace impurities. [2]
Temperature 0°C to Room Temp-40°C to 0°CMinimizes thermal decomposition of the reagent and reduces the rate of side reactions like elimination. [3]
Solvent Dichloromethane (DCM)Anhydrous Toluene or DCMMust be scrupulously dry. Toluene can be beneficial for reactions that require slightly higher temperatures for initiation. [2]
Reaction Time 2-4 hoursMonitor by TLC/LCMS until SM consumedPrevents the formation of degradation products from prolonged exposure of the product to the reaction conditions. [4]

Part 2: Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Geminal Difluorination of 1-phenyl-4-oxocyclohexanecarbonitrile

Materials:

  • 1-phenyl-4-oxocyclohexanecarbonitrile (1.0 eq)

  • Diethylaminosulfur Trifluoride (DAST) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1-phenyl-4-oxocyclohexanecarbonitrile (1.0 eq) to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -40°C using a dry ice/acetonitrile bath.

  • Reagent Addition: Slowly add DAST (2.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -30°C. A color change may be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at -40°C for 1 hour. Then, let the mixture slowly warm to 0°C and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. Look for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, cool the mixture back down to -10°C. In a separate flask, prepare a vigorously stirred, cooled (0°C) solution of saturated aqueous NaHCO₃. Very slowly, add the reaction mixture to the NaHCO₃ solution via a cannula or dropping funnel. Caution: Gas evolution (CO₂) will occur.

  • Workup: Once the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. [5]8. Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: Avoid high temperatures on the rotovap, as the product may have some volatility.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound. [5][6]

References

  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. [Link]

  • American Chemical Society Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

  • Okano, T., Kiji, J., & Toyooka, Y. (1998).
  • PTC Organics, Inc. (n.d.). PTC Cyanation. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 135(40), 14040–14043. [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33931-33954. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Books. (n.d.).
  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Purification. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Reaction Monitoring. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Phenylcyclohexanecarbonitrile. PubChem. Retrieved from [Link]

Sources

Purification challenges of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Difluoro-1-phenylcyclohexanecarbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common purification challenges, provide troubleshooting advice, and offer detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties is crucial for designing an effective purification strategy. The gem-difluoro group at the 4-position significantly impacts the molecule's electronics and conformation.

  • Polarity: The molecule possesses moderate polarity due to the nitrile group (-C≡N) and the electron-withdrawing fluorine atoms. This makes it soluble in a range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, with lower solubility in non-polar solvents like hexanes.

  • Stability: The gem-difluoro group is exceptionally stable and chemically robust. It serves to block a metabolically labile C-H bond, preventing oxidative metabolism by enzymes like cytochrome P450, a key feature in drug design.[1] However, the nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.

  • Physical State: this compound is expected to be a crystalline solid at room temperature. Its non-fluorinated analog, 1-phenylcyclohexanecarbonitrile, has a melting point of 69-71 °C. The introduction of the two fluorine atoms likely increases the melting point due to increased molecular weight and potential for dipole-dipole interactions. An oily or waxy physical state in a crude product is a strong indicator of impurities.

Q2: What are the most common impurities I should expect?

A2: Impurities typically arise from the synthetic route used. The most probable impurities are starting materials, byproducts of side reactions, or degradation products.

Potential Impurity Probable Origin Detection Method
Starting Material (e.g., 4,4-Difluoro-1-phenylcyclohexanol) Incomplete cyanation reaction.TLC, LC-MS, GC-MS
1-Phenylcyclohex-3-ene-1-carbonitrile Elimination side reaction under basic conditions.1H NMR (alkene protons), GC-MS
4,4-Difluoro-1-phenylcyclohexanecarboxamide Partial hydrolysis of the nitrile group during workup or purification.IR (amide C=O stretch), LC-MS (mass change), 1H/13C NMR
4,4-Difluoro-1-phenylcyclohexanecarboxylic acid Complete hydrolysis of the nitrile group.LC-MS, can be detected by washing with aqueous base.
Positional Isomers (e.g., 2-fluoro or 3-fluoro analogs) Use of impure fluorinated starting materials.19F NMR, High-resolution LC-MS

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • 1H and 13C NMR: Provides structural confirmation and detects proton-bearing impurities.

  • 19F NMR: This is a highly sensitive technique for fluorine-containing molecules. It can confirm the presence of the -CF2- group and is exceptionally useful for detecting any isomeric fluorinated impurities.

  • LC-MS or GC-MS: Ideal for identifying and quantifying trace impurities, especially those with different molecular weights, such as starting materials or hydrolysis byproducts.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis (e.g., determining purity as a percentage area). A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during the purification of this compound.

TroubleshootingWorkflow start Crude Product Analysis issue1 Problem: Product is an oil/wax, not a solid. start->issue1 issue2 Problem: Contaminated with non-polar impurities (e.g., starting material). start->issue2 issue3 Problem: Contaminated with polar impurities (e.g., hydrolyzed amide/acid). start->issue3 issue4 Problem: Final product has poor color. start->issue4 sol1 Solution: Use Flash Chromatography to remove impurities depressing the melting point. issue1->sol1 sol2 Solution: Recrystallize from a biphasic solvent system (e.g., Hexane/EtOAc). issue2->sol2 sol3 Solution: Perform an aqueous wash (dilute acid or base) before final purification. issue3->sol3 sol4 Solution: Treat with activated carbon during recrystallization. issue4->sol4 end_node Pure Crystalline Product sol1->end_node sol2->end_node sol3->sol1 Follow with chromatography or recrystallization sol4->end_node

Caption: Troubleshooting Decision Tree for Common Purification Issues.

Q4: My crude product is an oil or a waxy semi-solid, but I expect a crystalline solid. What's wrong?

A4: This is a classic sign of significant impurities depressing the melting point. Residual solvents can also contribute to this issue.

  • Causality: The presence of unreacted starting materials, solvent, or side-products disrupts the crystal lattice formation of your target compound, resulting in an amorphous solid or oil.

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Dry the crude product under high vacuum for several hours to remove all residual solvents. Gentle heating (e.g., 30-40 °C) can aid this process if the compound is thermally stable.

    • Attempt Trituration: If the product is a thick oil, try stirring it vigorously with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization and wash away non-polar impurities.

    • Proceed with Chromatography: If trituration fails, the most reliable method to separate the components is flash column chromatography. This will isolate your product from both more polar and less polar impurities, after which it should crystallize upon solvent removal.

Q5: My NMR spectrum shows peaks corresponding to my starting material. How can I remove it effectively?

A5: The best method depends on the polarity difference between your starting material and the product. This compound is moderately polar.

  • Scenario 1: Less Polar Starting Material (e.g., a halide or tosylate precursor):

    • Causality: Incomplete reaction. The product, with its polar nitrile group, is significantly more polar than a halide precursor.

    • Solution: Flash column chromatography is ideal. Use a gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes or 98:2 hexanes:EtOAc) to elute the non-polar starting material first. Then, gradually increase the polarity (e.g., to 90:10 or 85:15 hexanes:EtOAc) to elute your desired product. Recrystallization from a single solvent is often ineffective in this case, as the more soluble product may crystallize while trapping the less soluble impurity.

  • Scenario 2: More Polar Starting Material (e.g., an alcohol precursor):

    • Causality: Incomplete reaction. An alcohol precursor is more polar than the final nitrile product.

    • Solution: Again, flash chromatography is the best choice. In this case, your product will elute before the more polar starting material. Alternatively, recrystallization may work well. Find a solvent system where the product has good solubility when hot but poor solubility when cold, while the alcohol remains soluble even upon cooling (e.g., toluene or a mixture of ethyl acetate and hexanes).

Q6: I suspect my product has partially hydrolyzed to the amide. How do I remove this more polar impurity?

A6: The formation of the amide or carboxylic acid introduces a highly polar, hydrogen-bonding impurity that can be challenging to remove.

  • Causality: Exposure to non-neutral pH (acidic or basic conditions), particularly with heat, during the reaction workup can cause hydrolysis of the nitrile.

  • Troubleshooting Steps:

    • Aqueous Wash: Before column chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a water-immiscible solvent like DCM or EtOAc. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a mild base (e.g., saturated NaHCO3 solution) to remove any acidic impurities (like the carboxylic acid). Finally, wash with brine to remove residual water. This will not remove the neutral amide impurity but is good practice.

    • Flash Chromatography: The amide is significantly more polar than the nitrile. Use flash chromatography with a gradient elution. The nitrile product will elute well before the amide. You may need to increase the eluent polarity significantly at the end to wash the amide off the column (e.g., up to 50% EtOAc in hexanes or adding a few percent of methanol).

    • Recrystallization: This can also be effective. The highly polar amide will have very different solubility properties. In a moderately polar solvent system like toluene or hexanes/EtOAc, the amide will likely be much less soluble and may either precipitate out of the hot solution or remain insoluble.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for purifying ~1 gram of crude product. Adjust silica and solvent volumes based on the scale and impurity profile.

ChromatographyWorkflow start Crude Product step1 1. Dry Load onto Silica: Dissolve crude in minimal DCM. Add silica gel (~2-3x crude weight). Evaporate to a free-flowing powder. start->step1 step2 2. Prepare Column: Pack a glass column with silica gel (40-63 µm, ~50x crude weight) in the initial eluent. step1->step2 step3 3. Load and Elute: Add the dry-loaded sample to the top. Begin elution with low polarity solvent (e.g., 98:2 Hexanes:EtOAc). step2->step3 step4 4. Gradient Elution: Gradually increase eluent polarity (e.g., to 95:5, 90:10, 85:15...) based on TLC analysis. step3->step4 step5 5. Collect & Analyze Fractions: Collect fractions and monitor by TLC. Combine fractions containing pure product. step4->step5 step6 6. Concentrate & Dry: Remove solvent under reduced pressure. Dry under high vacuum. step5->step6 end_node Pure Product step6->end_node

Caption: Workflow for Flash Column Chromatography Purification.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica plate and test different mobile phases. An ideal system gives the product an Rf value of ~0.3. A good starting point is 85:15 Hexanes:Ethyl Acetate.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, low-polarity eluent (e.g., 98:2 Hexanes:EtOAc). Pour this into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the percentage of the more polar solvent (EtOAc). The rate of increase depends on the separation observed on TLC.

  • Fraction Analysis: Spot each collected fraction on a TLC plate to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to obtain the final product.

Protocol 2: Purification by Recrystallization

This method is best for removing small amounts of impurities from a product that is already mostly pure (>90%).

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexanes/EtOAc mixture). An ideal solvent will fully dissolve the compound when hot but result in poor solubility and crystal formation upon cooling. A mixture like ethyl acetate/hexanes or toluene/hexanes is often effective.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate with stirring) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation. Do not disturb the flask during this process. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References
  • Holovach, S., Melnykov, K. P., Skreminskiy, A., & Grygorenko, O. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

  • PubChem. (n.d.). 1-Phenylcyclohexanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Kalek, M., et al. (2014). Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. PubMed Central. Available at: [Link]

  • Shiley, R. H. (n.d.). Use of PCA (1-phenylcyclohexylamine) as a precursor. Erowid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound typically proceeds in two key stages: the cyclization of phenylacetonitrile with a suitable 1,3-dihalopropane, often under phase-transfer catalysis (PTC) conditions, followed by the gem-difluorination of the resulting ketone intermediate. This guide is structured to address problems that may arise during this synthetic sequence.

Problem 1: Low or No Yield of 1-Phenyl-4-oxocyclohexanecarbonitrile (Ketone Intermediate)

Potential Cause A: Inefficient Cyclization Reaction

The initial cyclization to form the six-membered ring is a critical step. Low yields often point to issues with the alkylation and subsequent intramolecular cyclization.

  • Sub-optimal Phase-Transfer Catalysis (PTC) Conditions: PTC is a powerful technique for this reaction, but its efficiency is highly dependent on the choice of catalyst, base, and solvent.[1][2]

    • Solution:

      • Catalyst Selection: Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are commonly used. Ensure the catalyst is pure and dry. Catalyst poisoning can occur, especially with iodide ions, so consider using bromide or chloride leaving groups.

      • Base Concentration: A high concentration of aqueous sodium hydroxide (e.g., 50%) is often effective.[3] However, for some substrates, a switch to potassium hydroxide can enhance reaction rates and suppress side reactions.[1]

      • Solvent Choice: The organic solvent should be non-polar to ensure a biphasic system. Toluene or benzene are common choices.

  • Side Reaction: Intermolecular Dialkylation: Instead of intramolecular cyclization, the phenylacetonitrile anion can react with two molecules of the dihaloalkane, leading to a linear dialkylated product.

    • Solution:

      • High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over the intermolecular reaction.

      • Slow Addition: Add the 1-bromo-3-chloropropane slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Side Reaction: Elimination of the Alkylating Agent: Strong bases can promote the dehydrohalogenation of 1-bromo-3-chloropropane to form allyl bromide or allyl chloride.[4] These can then alkylate the phenylacetonitrile, leading to an undesired allylated byproduct.

    • Solution:

      • Temperature Control: Maintain a moderate reaction temperature (e.g., 25-40°C) to minimize elimination reactions.

      • Choice of Dihaloalkane: Using 1,3-dibromopropane might increase the rate of the desired substitution reaction over elimination compared to mixed halo-alkanes.

Potential Cause B: Hydrolysis of the Nitrile Group

Under strongly basic conditions and in the presence of water, the nitrile group can be partially or fully hydrolyzed to an amide or a carboxylic acid, respectively.

  • Solution:

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS and avoid unnecessarily long reaction times.

    • Work-up: Prompt and careful work-up, including neutralization of the base, is crucial to prevent hydrolysis after the reaction is complete.

Problem 2: Low Yield of this compound (Final Product)

Potential Cause A: Incomplete Gem-Difluorination

The conversion of the ketone to the gem-difluoride can be challenging. Incomplete reaction is a common issue.

  • Ineffective Fluorinating Agent: The choice and handling of the fluorinating agent are critical.

    • Solution:

      • Reagent Selection: Diethylaminosulfur trifluoride (DAST) and its analogues are common reagents for deoxofluorination. Ensure the reagent is of high quality and has not degraded.

      • Stoichiometry: Use a sufficient excess of the fluorinating agent to drive the reaction to completion.

      • Reaction Conditions: The reaction is often performed in an inert solvent like dichloromethane at low temperatures, followed by warming to room temperature. Optimization of temperature and reaction time may be necessary.

Potential Cause B: Formation of Side Products during Fluorination

The high reactivity of fluorinating agents can lead to undesired side reactions.

  • Side Reaction: Elimination to form an α,β-Unsaturated Nitrile: Under acidic conditions that can be generated during the reaction or workup, elimination of HF from a partially fluorinated intermediate or elimination of water from the starting ketone can occur.

    • Solution:

      • Buffered Conditions: If possible, include a non-nucleophilic acid scavenger like pyridine or a hindered base to neutralize any generated acid.

      • Careful Work-up: Quench the reaction carefully with a cooled, weak base solution (e.g., saturated sodium bicarbonate).

  • Side Reaction: Rearrangement Reactions: The carbocation intermediates formed during fluorination can be prone to rearrangements, leading to isomeric products.

    • Solution:

      • Milder Fluorinating Agents: Explore the use of less aggressive fluorinating agents if rearrangements are a significant issue.

Problem 3: Complex Product Mixture and Purification Challenges

Potential Cause: Multiple Side Reactions Occurring

A combination of the side reactions mentioned above can lead to a complex crude product mixture, making purification by crystallization or chromatography difficult.[5][6]

  • Solution: Systematic Troubleshooting and Purification Strategy

    • Analyze the Crude Mixture: Use techniques like GC-MS and NMR to identify the major byproducts. This will help pinpoint which side reactions are most problematic.

    • Optimize Step-by-Step: Optimize the cyclization and fluorination steps independently to maximize the yield and purity of the intermediate and final product.

    • Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution with a solvent system like hexanes/ethyl acetate is often effective.[5]

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[7]

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of 1-Phenyl-4-oxocyclohexanecarbonitrile

This protocol is a representative example and may require optimization.

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add phenylacetonitrile (1.0 equiv.), tetrabutylammonium bromide (0.05 equiv.), and toluene.

  • Add a 50% aqueous solution of sodium hydroxide.

  • Stir the mixture vigorously to ensure good mixing of the two phases.

  • Slowly add 1-bromo-3-chloropropane (1.1 equiv.) dropwise over 1-2 hours while maintaining the temperature between 25-30°C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting ketone intermediate is formed after an in-situ hydrolysis of an initial enamine or related species formed from a second intramolecular reaction.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterRecommended ConditionPotential Issue if Deviated
Cyclization
Base50% aq. NaOH or KOHIncomplete deprotonation; increased elimination
CatalystTetrabutylammonium BromideInefficient phase transfer
Alkylating Agent1-bromo-3-chloropropaneSlow addition is crucial to avoid dialkylation
Temperature25-40°CHigher temperatures favor elimination
Difluorination
ReagentDAST or analogueIncomplete reaction; degradation of reagent
SolventAnhydrous CH₂Cl₂Presence of water will quench the reagent
Temperature-78°C to room temperaturePoor control can lead to side reactions

Visualizations

Main Reaction Pathway

reaction_pathway Phenylacetonitrile Phenylacetonitrile Intermediate 1-Phenyl-4-oxocyclohexanecarbonitrile Phenylacetonitrile->Intermediate PTC, NaOH(aq) Dihaloalkane 1-Bromo-3-chloropropane Dihaloalkane->Intermediate FinalProduct 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile Intermediate->FinalProduct CH₂Cl₂ FluorinatingAgent DAST FluorinatingAgent->FinalProduct side_reactions_cyclization cluster_main Main Reaction cluster_side1 Side Reaction 1: Dialkylation cluster_side2 Side Reaction 2: Elimination Phenylacetonitrile_Main Phenylacetonitrile Anion CyclizedProduct Desired Cyclized Product Phenylacetonitrile_Main->CyclizedProduct Intramolecular Cyclization Dihaloalkane_Main 1-Bromo-3-chloropropane Dihaloalkane_Main->CyclizedProduct Phenylacetonitrile_Side1 Phenylacetonitrile Anion DialkylatedProduct Linear Dialkylated Product Phenylacetonitrile_Side1->DialkylatedProduct Dihaloalkane_Side1 2x 1-Bromo-3-chloropropane Dihaloalkane_Side1->DialkylatedProduct Dihaloalkane_Side2 1-Bromo-3-chloropropane AllylHalide Allyl Halide Dihaloalkane_Side2->AllylHalide NaOH AllylatedProduct Allylated Phenylacetonitrile AllylHalide->AllylatedProduct Phenylacetonitrile_Side2 Phenylacetonitrile Anion Phenylacetonitrile_Side2->AllylatedProduct

Caption: Common side reactions during the cyclization step.

Frequently Asked Questions (FAQs)

Q1: Why is Phase-Transfer Catalysis (PTC) the preferred method for the initial cyclization?

A1: PTC is highly effective for this type of reaction because it allows the use of inexpensive and easy-to-handle inorganic bases like sodium hydroxide in a biphasic system. [1]This avoids the need for strong, hazardous, and anhydrous bases like sodium hydride or LDA. [3]PTC often leads to cleaner reactions with higher yields by facilitating the transfer of the phenylacetonitrile anion from the aqueous phase to the organic phase where the reaction with the alkylating agent occurs. [2] Q2: Can I use 1,3-dichloropropane or 1,3-diiodopropane instead of 1-bromo-3-chloropropane?

A2: Yes, but the choice of leaving group affects reactivity. 1,3-diiodopropane would be the most reactive, but it is also more expensive and can lead to catalyst poisoning in PTC reactions. 1,3-dichloropropane is less reactive and may require more forcing conditions, which could increase the likelihood of side reactions. 1-bromo-3-chloropropane offers a good balance of reactivity and cost, with the bromine being the more reactive site for the initial alkylation.

Q3: My NMR of the final product shows some unreacted ketone. How can I improve the conversion in the difluorination step?

A3: To improve the conversion, you can try several approaches:

  • Increase the equivalents of the fluorinating agent (e.g., DAST).

  • Increase the reaction time or temperature, but monitor carefully for decomposition.

  • Ensure all reagents and solvents are strictly anhydrous, as moisture will consume the fluorinating agent.

Q4: What are the safety precautions I should take when working with DAST or other deoxofluorinating agents?

A4: Deoxofluorinating agents like DAST are hazardous. They are corrosive, react violently with water, and can release toxic HF gas upon decomposition. Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a calcium gluconate gel available as a first aid measure for HF burns. Reactions should be conducted under an inert atmosphere.

Q5: How do I know if my final product is pure?

A5: Purity should be assessed using a combination of techniques. A sharp melting point (if the compound is a solid) is a good indicator. Spectroscopic methods like ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure and identifying impurities. Chromatographic methods like GC-MS or LC-MS can provide information on the purity and the identity of any minor components. [8]

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • Mąkosza, M. (2010). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Chimica Slovenica, 57, 5-16.
  • Mąkosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091
  • Kráľová, K., et al. (2004). Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one – a new cyclization product in acetone co-solvent. Arkivoc, 2004(vii), 292-302.
  • Wang, Z., et al. (2015). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(1), 1033.
  • Starks, C. M. (2005). Industrial Phase-Transfer Catalysis.
  • PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved January 15, 2026, from [Link]

  • Hu, J., et al. (2020). Modern Strategies in Organofluorine Chemistry 1. Thieme.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • US Patent US20090177014A1. (2009). Process for Preparing 4,4' Difluorobenzophenone.
  • CN Patent CN106045828A. (2016). Preparation method of 4,4'-difluorobenzophenone.
  • Takeda, K., et al. (2021). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 23(15), 6031-6035.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • Wen, L., et al. (2024). Direct electrochemical difluorination and azo-fluorination of gem-difluorostyrenes. Organic Chemistry Frontiers, 11, 142-148.
  • Li, W., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules, 29(3), 693.
  • Organic Syntheses Procedure. (n.d.). Diphenylacetonitrile. Organic Syntheses, Coll. Vol. 3, p.347 (1955); Vol. 23, p.31 (1943).
  • Ogawa, Y., & Minakata, S. (2024). gem-Difluorination of carbon–carbon triple bonds using Brønsted acid/Bu4NBF4 or electrogenerated acid. Beilstein Journal of Organic Chemistry, 20, 1168-1175.
  • Dabiri, M., et al. (2010). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. ChemInform, 37(32).
  • Motiwala, H. F., et al. (2021). Synthetic strategies to 2-phenylacetonitrile. Molecules, 26(22), 6959.
  • Biellmann, J.-F., et al. (1998). Synthesis of 8-substituted 4, 4-difluoro-4-bora-3a,4a-diaza-s-indacene Dyes (BODIPY). Tetrahedron, 54(18), 4745-4756.
  • Baker, J. G., et al. (2011). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Journal of Medicinal Chemistry, 54(19), 6874-6887.

Sources

Technical Support Center: Optimization of Reaction Conditions for Fluorination of 1-Phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the fluorination of 1-phenylcyclohexanecarbonitrile. This document is crafted for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered in this specific synthetic transformation. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions for successful outcomes.

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] 1-Phenylcyclohexanecarbonitrile is a valuable building block, and its fluorination represents a key step in the synthesis of numerous compounds of pharmaceutical interest. However, the introduction of a C-F bond at a tertiary carbon center presents a unique set of challenges, including issues with reactivity, selectivity, and side-product formation.[3][4] This guide provides a structured approach to understanding and overcoming these obstacles.

Part 1: Troubleshooting Guide

This section is formatted in a practical question-and-answer style to directly address specific experimental issues you may face.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows a low yield or no product formation. What are the likely causes and how can I resolve this?

Answer: Low or no conversion is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.[5]

Possible Causes & Solutions:

  • Inactive Fluorinating Reagent: Electrophilic fluorinating agents like Selectfluor® can degrade if not stored properly under anhydrous conditions.

    • Solution: Always use a fresh, properly stored bottle of the fluorinating reagent. It is good practice to verify the activity of a new batch on a small-scale reaction with a reliable substrate.

  • Insufficient Reagent Equivalents: Sterically hindered tertiary carbons, like the one in 1-phenylcyclohexanecarbonitrile, may require a larger excess of the fluorinating agent to drive the reaction to completion.

    • Solution: Incrementally increase the equivalents of your fluorinating agent (e.g., from 1.1 eq. to 1.5 eq. or higher). Monitor the reaction for the formation of byproducts, as a large excess can sometimes lead to decreased selectivity.[3]

  • Suboptimal Reaction Temperature: The activation energy for C-H or C-X fluorination can be significant.

    • Solution: Cautiously increase the reaction temperature in 10 °C increments. Note that higher temperatures can also promote side reactions such as elimination, so careful monitoring is crucial.[3]

  • Incompatible or Wet Solvent: The choice of solvent is critical. For electrophilic fluorinations, polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are often effective. Moisture can deactivate both the fluorinating agent and any anionic intermediates.

    • Solution: Ensure your solvent is rigorously dried and compatible with your chosen fluorinating agent. For instance, Selectfluor® can react exothermically with certain solvents like DMF.[3]

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Issue 2: Poor Regioselectivity and Formation of Multiple Byproducts

Question: My reaction is messy, producing multiple fluorinated isomers and other side products. How can I improve selectivity?

Answer: Poor selectivity in the fluorination of 1-phenylcyclohexanecarbonitrile can manifest as fluorination on the phenyl ring or the formation of elimination products.

Possible Causes & Solutions:

  • Aromatic C-H Fluorination: Electron-rich aromatic rings can compete with the desired tertiary carbon for the electrophilic fluorine source, leading to a mixture of regioisomers.[6][7]

    • Solution: Modify the fluorinating agent. Milder reagents like N-fluorobenzenesulfonimide (NFSI) may offer better selectivity than more powerful ones like Selectfluor®.[4][8] Alternatively, altering the solvent can influence the reaction's regioselectivity.[6]

  • Elimination Byproducts: The generation of an intermediate carbocation or the presence of a base can lead to the formation of cyclohexene derivatives.

    • Solution: Running the reaction at a lower temperature can disfavor the elimination pathway. If a base is required, consider using a non-nucleophilic, sterically hindered base.

  • Over-fluorination: Using a large excess of a highly reactive fluorinating agent can lead to the formation of di-fluorinated products.

    • Solution: Reduce the equivalents of the fluorinating agent. A stoichiometry closer to 1:1 is less likely to result in over-fluorination.[9]

Table 1: Comparison of Common Electrophilic Fluorinating Agents

Reagent NameCommon AcronymReactivity ProfileKey Advantages
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®HighCommercially available, stable, and easy to handle.[10][11]
N-FluorobenzenesulfonimideNFSIModerateGenerally offers higher selectivity than Selectfluor®.[4][8]
N-Fluoropyridinium Saltse.g., N-Fluoropyridinium triflateTunableReactivity can be modulated by changing substituents on the pyridine ring.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism for the electrophilic fluorination of 1-phenylcyclohexanecarbonitrile with an N-F reagent like Selectfluor®?

A1: The precise mechanism of electrophilic fluorination is still a subject of discussion but is generally considered to proceed via one of two main pathways: a Single Electron Transfer (SET) mechanism or a direct Sɴ2-type attack. For a tertiary carbon like in 1-phenylcyclohexanecarbonitrile, the SET pathway is often proposed. This involves the transfer of an electron from the substrate to Selectfluor®, generating a radical cation intermediate, which then collapses to the fluorinated product.[11][12]

Conceptual Diagram of the SET Mechanism

SET_Mechanism Substrate 1-Phenylcyclohexanecarbonitrile SET_Step Single Electron Transfer (SET) Substrate->SET_Step -e⁻ Selectfluor Selectfluor® (F-TEDA⁺) Selectfluor->SET_Step Radical_Cation Substrate Radical Cation SET_Step->Radical_Cation Product Fluorinated Product Radical_Cation->Product + F•

Caption: A simplified representation of the Single Electron Transfer (SET) pathway.

Q2: Should I consider a nucleophilic fluorination approach for this substrate?

A2: Nucleophilic fluorination is a powerful alternative but requires a different synthetic strategy.[13][14][15] This method involves the displacement of a good leaving group (like a tosylate, mesylate, or halide) by a nucleophilic fluoride source (e.g., CsF, KF, or TBAF). For 1-phenylcyclohexanecarbonitrile, you would first need to introduce a suitable leaving group at the tertiary position, for example, by synthesizing the corresponding tertiary alcohol and converting it to a sulfonate ester. The Sɴ2 reaction at a sterically hindered tertiary center can be challenging but is feasible under the right conditions.[16]

Q3: What are the best analytical methods for monitoring this reaction?

A3: A multi-faceted approach to reaction monitoring is most effective.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative tracking of the consumption of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying both the desired product and volatile byproducts, providing a clearer picture of reaction selectivity.

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming the successful incorporation of fluorine. It can distinguish between different fluorinated products and provide quantitative information about their relative ratios.[17]

Q4: What are the critical safety precautions for handling electrophilic fluorinating agents?

A4: Safety is paramount.[3][18][19]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate gloves. A face shield is recommended when handling larger quantities.[19]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.[3]

  • Reactivity Hazards: Electrophilic fluorinating agents are strong oxidizers. They can react violently with certain solvents and other chemicals. Always consult the Safety Data Sheet (SDS) for specific incompatibilities.[18]

  • Quenching and Disposal: Quenching procedures should be performed carefully, often by slowly adding the reaction mixture to a stirred, cooled solution of a reducing agent or aqueous bicarbonate.[19] Dispose of all waste according to your institution's guidelines.

Part 3: Exemplary Experimental Protocol

Electrophilic Fluorination of 1-Phenylcyclohexanecarbonitrile using Selectfluor®

This protocol is a general guideline and requires optimization based on your specific experimental setup and scale.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylcyclohexanecarbonitrile (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) via syringe and stir until the substrate is fully dissolved.

  • Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equiv) to the stirred solution in one portion at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours using TLC or by taking aliquots for GC-MS analysis. If no significant conversion is observed after 4-6 hours, consider gently heating the mixture to 40-50 °C.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired fluorinated product.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
  • Wikipedia. (2023). Selectfluor. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Regioselectivity in Arene Fluorination.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Ackermann, L., et al. (2023). Optimization for the site-selective C-H fluorination. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Electrophilic fluorination. Retrieved from [Link]

  • Beauchemin, A., et al. (2007). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Nyffeler, P. T., et al. (2004). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor.
  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • CORDIS | European Commission. (2016). Optimizing Selectivity in C-H Functionalization Through Computational Design. Retrieved from [Link]

  • Wiley. (n.d.). Strategies Towards Challenging Fluorination Reactions. Retrieved from [Link]

  • Doyle Group, UCLA. (2023). Nucleophilic Fluorination. Retrieved from [Link]

  • Gouverneur, V., et al. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC. Retrieved from [Link]

  • Oisaki, K., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination.
  • Zhang, Y., et al. (2013). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Fluorinated surfactants. Retrieved from [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. Retrieved from [Link]

  • Agilent. (2023). SPADNS Colorimetric Method to Quantify Fluorides in Water. Retrieved from [Link]

  • MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods. Retrieved from [Link]

  • Sandford, G., et al. (2016). A quantitative reactivity scale for electrophilic fluorinating reagents. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: A review. Retrieved from [Link]

  • O'Hagan, D. (2010). The Fluorinase, the first C-F bond forming enzyme. Journal of Fluorine Chemistry. Retrieved from [Link]

  • OChemOnline. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Fluorination methods in drug discovery. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2012). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Reactions of Nitrile Anions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fluorination methods in drug discovery. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • NIH. (n.d.). Cyclic Metalated Nitriles: Stereoselective Cyclizations to cis- and trans-Hydrindanes, Decalins, and Bicyclo[4.3.0]undecanes. Retrieved from [Link]

Sources

Overcoming stereoselectivity issues in the synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering stereoselectivity issues in the synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established principles of physical organic chemistry.

Core Concepts: Understanding Stereoselectivity in Substituted Cyclohexanones

The critical step in this synthesis is the nucleophilic addition of a cyanide equivalent to a 4,4-difluoro-1-phenylcyclohexanone precursor. The resulting stereochemistry at the C1 position is determined by the trajectory of the incoming nucleophile, which can attack from either the axial or equatorial face of the carbonyl group. Mastering the stereochemical outcome requires a firm grasp of the competing factors that govern this addition: steric hindrance, stereoelectronic effects, and the principles of kinetic versus thermodynamic control.[1][2][3]

  • Steric Effects: Generally, a nucleophile will prefer to attack from the less sterically hindered face. In a cyclohexanone system, equatorial attack is often favored by bulky nucleophiles to avoid steric clash with the axial hydrogens at the C3 and C5 positions.[4]

  • Stereoelectronic Effects (The Cieplak Model): This model proposes that the transition state is stabilized by electron donation from adjacent sigma bonds (σ) into the forming sigma-antibonding orbital (σ*) of the new carbon-nucleophile bond.[1][2] For cyclohexanones, the C-H bonds are better electron donors than C-C bonds, which can favor axial attack.[1] The presence of strongly electron-withdrawing gem-difluoro groups at the C4 position can significantly alter the electronic landscape of the ring, influencing the preferred attack trajectory.[5]

  • Kinetic vs. Thermodynamic Control: These two concepts are paramount for controlling the stereochemical outcome.[3][6]

    • Kinetic Control prevails under irreversible conditions, typically at low temperatures, where the product that forms fastest is the major product.[6][7] This corresponds to the reaction pathway with the lowest activation energy.[3][8]

    • Thermodynamic Control dominates under reversible (equilibrating) conditions, usually at higher temperatures or with longer reaction times, where the most stable product is the major product, regardless of how fast it forms.[6]

Troubleshooting Guide: Common Stereoselectivity Problems

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for a single isomer?

A poor diastereomeric ratio indicates that the activation energies for both axial and equatorial attack are very similar under your current conditions, or that the reaction conditions are allowing the product to equilibrate to a mixture of low thermodynamic difference. To improve selectivity, you must modify the reaction conditions to favor either the kinetic or the thermodynamic pathway.[3]

First, decide which diastereomer is your target.

  • The Kinetic Product: Typically results from axial attack of the cyanide nucleophile, leading to an equatorial hydroxyl (after hydrolysis of the cyanohydrin intermediate) and an axial cyano group. This pathway is often faster for small nucleophiles.[9]

  • The Thermodynamic Product: Typically results from equatorial attack, leading to an axial hydroxyl and an equatorial cyano group. This product is often more stable because the bulky cyano group occupies the less hindered equatorial position.

To enhance selectivity, you must push the reaction firmly towards one regime or the other, as detailed in the questions below.

Q2: I want to favor the kinetic product. What experimental conditions should I use?

To favor the kinetic product, you need to create conditions that are irreversible and highlight the small differences in activation energy.[6] This is achieved by lowering the thermal energy of the system and using reagents that prevent the reverse reaction.

Recommended Protocol: Kinetically Controlled Cyanation

  • Temperature: Lower the reaction temperature significantly, typically to -78 °C (a dry ice/acetone bath). This reduces the available thermal energy, making it more difficult for the system to overcome the higher activation energy pathway.[6]

  • Cyanide Source & Additives: Use a non-equilibrating cyanide source like trimethylsilyl cyanide (TMSCN). The addition is typically promoted by a catalytic amount of a Lewis acid (e.g., ZnI₂, BF₃·OEt₂). This process forms a silylated cyanohydrin, which is stable and does not easily revert to the starting ketone, thus locking in the kinetic ratio.

  • Solvent: Employ a non-coordinating, aprotic solvent such as tetrahydrofuran (THF) or toluene. Protic solvents can facilitate equilibration.

  • Reaction Time: Keep the reaction time as short as possible while ensuring full consumption of the starting material. Prolonged reaction times, even at low temperatures, can sometimes lead to equilibration.[6]

Below is a workflow diagram to guide your decision-making process for achieving kinetic control.

G cluster_conditions Experimental Conditions start Goal: Favor Kinetic Product temp Lower Temperature (e.g., -78 °C) start->temp reagent Use Irreversible Reagent (e.g., TMSCN + Lewis Acid) start->reagent solvent Select Aprotic Solvent (e.g., THF, Toluene) start->solvent time Minimize Reaction Time start->time outcome Major Product: Resulting from Lower Ea (Typically Axial Attack) reagent->outcome

Caption: Workflow for maximizing the kinetic product yield.

Q3: How can I obtain the more stable thermodynamic product as the major isomer?

To favor the thermodynamic product, you must use conditions that allow the initial kinetic product mixture to equilibrate, eventually settling at a ratio that reflects the relative stabilities of the final products.[6] This requires providing enough energy and a mechanism for the reaction to be reversible.

Recommended Protocol: Thermodynamically Controlled Cyanation

  • Temperature: Conduct the reaction at a higher temperature, such as room temperature (20-25 °C) or with gentle heating (e.g., 40-50 °C). The increased thermal energy allows the system to overcome the activation barriers for both the forward and reverse reactions, facilitating equilibration.

  • Cyanide Source: Use a cyanide source that allows for reversibility, such as potassium cyanide (KCN) or sodium cyanide (NaCN), often in the presence of a proton source (e.g., acetic acid, NH₄Cl) to generate HCN in situ. Extreme caution must be exercised when using alkali metal cyanides and acids due to the high toxicity of hydrogen cyanide gas. This procedure must be performed in a certified chemical fume hood by trained personnel.

  • Solvent: A protic solvent like methanol or ethanol can help facilitate the equilibrium by protonating the cyanohydrin oxygen, making the elimination of cyanide easier.

  • Reaction Time: Allow the reaction to proceed for an extended period (e.g., 12-24 hours) to ensure that the equilibrium has been fully established.[6]

The following table summarizes the contrasting conditions for achieving kinetic versus thermodynamic control.

ParameterKinetic ControlThermodynamic Control
Temperature Low (-78 °C)High (Room Temp to 50 °C)
Reaction Time Short (0.5 - 2 hours)Long (12 - 24 hours)
Cyanide Source TMSCN + Lewis AcidKCN / NaCN + Proton Source
Solvent Aprotic (THF, Toluene)Protic (Methanol, Ethanol)
Governing Principle Rate of Formation (Lowest Eₐ)Product Stability (Lowest ΔG)

Frequently Asked Questions (FAQs)

Q: Which diastereomer of this compound is expected to be more stable?

The thermodynamic stability of a substituted cyclohexane is primarily determined by minimizing steric interactions, particularly 1,3-diaxial interactions. The precursor ketone has a bulky phenyl group at C1. This group will strongly prefer an equatorial position to avoid steric clash. Upon addition of cyanide, two diastereomers are possible. The isomer where the newly introduced cyano group is also in an equatorial position is almost always the more stable thermodynamic product. An axial cyano group would introduce unfavorable 1,3-diaxial interactions with the axial hydrogens on C3 and C5.

Q: Can the gem-difluoro group at the C4 position influence the stereochemical outcome beyond simple sterics?

Yes. The two fluorine atoms are highly electron-withdrawing. This has a profound stereoelectronic effect that can influence the facial selectivity of the nucleophilic attack. According to some theoretical models, electron-withdrawing substituents can impact the energy levels of the orbitals involved in the transition state, potentially altering the kinetic preference for axial versus equatorial attack compared to a non-fluorinated analog.[1][5] Therefore, you may find that the diastereomeric ratios obtained are different from what would be predicted based solely on the sterics of a standard cyclohexanone.

Q: Are there alternatives to highly toxic cyanide sources?

Yes, for laboratory-scale synthesis, generating the cyanohydrin is a common route. Acetone cyanohydrin can sometimes be used as a safer alternative source of HCN via transcyanation, although it still requires careful handling. For any cyanide-based reaction, it is imperative to have an appropriate quenching protocol and emergency plan in place (e.g., using bleach or hydrogen peroxide solutions to destroy excess cyanide). Always consult your institution's safety guidelines before proceeding.

Below is a conceptual energy diagram illustrating the principles discussed.

G R Reactants (Ketone + CN⁻) TS_K TS (Kinetic) R->TS_K  Kinetic Pathway TS_T TS (Thermodynamic) R->TS_T  Thermodynamic Pathway P_K Kinetic Product (e.g., Axial CN) TS_K->P_K  Kinetic Pathway P_T Thermodynamic Product (e.g., Equatorial CN) TS_T->P_T  Thermodynamic Pathway R_level R_level P_K_level P_K_level P_T_level P_T_level TS_K_level TS_K_level TS_T_level TS_T_level axis_start axis_end axis_start->axis_end   Energy (G) rc_start rc_end rc_start->rc_end Reaction Coordinate anno_EaK_1 anno_EaK_2 anno_EaK_1->anno_EaK_2 ΔG‡ (Kinetic) (Lower) anno_EaT_1 anno_EaT_2 anno_EaT_1->anno_EaT_2 ΔG‡ (Thermo) (Higher) anno_DG_T anno_DG_T_end anno_DG_T->anno_DG_T_end ΔG (Most Stable)

Caption: Energy profile comparing kinetic and thermodynamic pathways.

References

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society. Available at: [Link]

  • Wipf, P., & Kim, Y. (1992). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Journal of the American Chemical Society. Available at: [Link]

  • Eisenstein, O. (2019). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie. Available at: [Link]

  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate. Available at: [Link]

  • Wipf, P., & Kim, Y. (1991). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Semantic Scholar. Available at: [Link]

  • Dar'in, D., et al. (2020). Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. MDPI. Available at: [Link]

  • Dar'in, D., et al. (2020). Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. PubMed. Available at: [Link]

  • Dar'in, D., et al. (2020). Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. ResearchGate. Available at: [Link]

  • Lin, K.-C. (1995). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available at: [Link]

  • Reddit User Discussion. (2019). Axial and equatorial attack on cyclohexanone preference. r/chemhelp on Reddit. Available at: [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. Available at: [Link]

  • Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Studylib. (n.d.). Kinetic vs. Thermodynamic Control: Lab Report. Studylib. Available at: [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. Available at: [Link]

  • Wu, J., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C-F Activation of Geminal Difluoroalkanes. PMC - NIH. Available at: [Link]

  • CHEMVERSE Tutorial. (2021). AXIAL VS EQUATORIAL NUCLEOPHILIC ATTACK ON CYCLOHEXANONE. YouTube. Available at: [Link]

  • Ashenhurst, J. (n.d.). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting guide for the synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have structured this resource to address common challenges encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve synthetic hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic strategy for preparing this compound?

A common and logical synthetic approach involves a two-step sequence starting from the commercially available 4-phenylcyclohexanone. This strategy is often preferred due to the accessibility of the starting material and the generally reliable nature of the transformations involved.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A 4-Phenylcyclohexanone B 4,4-Difluoro-1-phenylcyclohexane A->B Geminal Difluorination (e.g., DAST) C This compound B->C Cyanation

A proposed two-step synthesis of the target molecule.

Q2: I am having trouble with the first step, the geminal difluorination of 4-phenylcyclohexanone. What are the common issues?

The conversion of a ketone to a gem-difluoride is a crucial step. The most frequently employed reagent for this transformation is Diethylaminosulfur Trifluoride (DAST). However, this reaction is not without its challenges.

Problem Potential Cause Proposed Solution
Low or no conversion to the difluoride Incomplete reaction due to insufficient reagent or suboptimal temperature.Increase the equivalents of DAST (typically 1.5-2.0 eq.). Ensure the reaction is run at an appropriate temperature (often starting at low temperatures like -78°C and slowly warming to room temperature). Monitor the reaction by TLC or GC-MS.
Decomposition of DAST.DAST is moisture-sensitive and can decompose. Use freshly opened or properly stored DAST. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Formation of a significant amount of vinyl fluoride byproduct Elimination side reaction, often promoted by higher temperatures or the presence of basic impurities.Maintain a low reaction temperature for as long as possible. Use a non-polar, aprotic solvent. Consider using a more modern and selective fluorinating agent like Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride), which is known to reduce elimination byproducts.[1]
Rearrangement of the carbon skeleton Carbocationic intermediates formed during the reaction can undergo rearrangement.While less common with DAST for this substrate, running the reaction at the lowest possible temperature can minimize this.

Q3: The second step, the cyanation of 4,4-Difluoro-1-phenylcyclohexane, is not working. What are my options?

Introducing a nitrile group at a tertiary carbon, especially one bearing two fluorine atoms on the same ring, is challenging due to steric hindrance. A direct nucleophilic substitution of a leaving group at this position is unlikely to be successful. A more plausible approach involves the deprotonation of the carbon alpha to the phenyl group, followed by reaction with a cyanating agent.

Q4: Given the challenges with the initial proposed route, is there a more reliable synthetic pathway?

Yes, a more robust and often more successful strategy involves reversing the order of functional group introduction. A highly recommended alternative is the Strecker synthesis or a related cyanation reaction on a difluorinated ketone precursor.

The revised and recommended synthetic workflow is as follows:

Revised_Synthetic_Workflow D 4,4-Difluorocyclohexanone E This compound D->E Strecker Synthesis or Direct Cyanation

A more reliable, one-pot approach to the target molecule.

Troubleshooting the Recommended Synthetic Route

This section will focus on troubleshooting the synthesis starting from 4,4-difluorocyclohexanone.

Step 1: Synthesis of 4,4-Difluorocyclohexanone (if not commercially available)

A common preparation of this intermediate is from 1,4-cyclohexanedione monoethylene ketal.

Problem Potential Cause Proposed Solution
Low yield of the difluorinated ketal Incomplete reaction with the fluorinating agent (e.g., DAST).Ensure sufficient equivalents of the fluorinating agent are used. Monitor the reaction progress carefully.
Difficult deprotection of the ketal The difluorinated ketal may be more stable to hydrolysis than its non-fluorinated analog.Use stronger acidic conditions for deprotection (e.g., more concentrated HCl). Increase the reaction time and/or temperature.[2]
Product instability 4,4-Difluorocyclohexanone can be somewhat unstable.After extraction, evaporate the solvent at a low temperature.[2]
Step 2: Cyanation of 4,4-Difluorocyclohexanone to form this compound

This key transformation can be approached in a few ways, with the Strecker synthesis being a powerful option.

Method A: Strecker Synthesis

The Strecker synthesis is a one-pot reaction that combines a ketone, a cyanide source (like KCN or NaCN), and an amine source (like ammonia or an ammonium salt) to form an α-aminonitrile, which can then be converted to the desired nitrile.

Problem Potential Cause Proposed Solution
Low yield of the aminonitrile intermediate The equilibrium for imine/iminium ion formation is unfavorable.Ensure the pH of the reaction is controlled. The reaction is often fastest at a slightly acidic pH (around 4-5) to facilitate imine formation without fully protonating the cyanide.[3][4]
Steric hindrance from the gem-difluoro group slowing the nucleophilic attack of cyanide.Increase reaction time and/or temperature. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the cyanide ion.[5]
Formation of cyanohydrin byproduct Direct addition of cyanide to the ketone carbonyl.Ensure a sufficient concentration of the amine is present to favor imine formation.

Method B: Direct Cyanation to Cyanohydrin followed by further reaction

This involves the formation of a cyanohydrin intermediate, which would then need to be converted to the final product.

Problem Potential Cause Proposed Solution
Reversible cyanohydrin formation leading to low yield The equilibrium of cyanohydrin formation can lie towards the starting materials, especially with ketones.Use an excess of the cyanide reagent. Run the reaction at lower temperatures.[6]
Difficult conversion of the tertiary hydroxyl group of the cyanohydrin to the phenyl group Direct replacement of the hydroxyl group is challenging.This route is generally not recommended due to the difficulty of the second step. The Strecker synthesis is a more direct approach.

Experimental Protocols

Protocol 1: Geminal Difluorination of 4-Phenylcyclohexanone with DAST (for the initial, less favored route)

  • To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add a solution of 4-phenylcyclohexanone (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DAST (1.5-2.0 eq.) dropwise via a syringe, maintaining the internal temperature below -70°C.

  • After the addition is complete, allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Strecker-type Synthesis of this compound

  • In a round-bottom flask, dissolve 4,4-difluorocyclohexanone (1.0 eq.) and aniline (1.1 eq.) in a suitable solvent like methanol or ethanol.

  • Add potassium cyanide (1.2 eq.) and stir the mixture at room temperature.

  • Monitor the reaction for the formation of the α-aminonitrile intermediate.

  • Upon completion, the reaction mixture can be worked up to isolate the aminonitrile, or proceed to the next step if elimination of the amino group is desired. Note: Further optimization would be required to achieve the final product directly from this intermediate.

Data Interpretation

NMR Spectroscopy:

  • ¹H NMR: In the final product, expect to see complex multiplets for the cyclohexyl protons. The protons on the carbons adjacent to the fluorine atoms will show coupling to fluorine. The phenyl protons will appear in the aromatic region (typically δ 7.0-7.5 ppm).

  • ¹⁹F NMR: A key diagnostic tool. For the 4,4-difluoro group, you would expect to see a signal (likely a complex multiplet due to coupling with nearby protons) in the typical range for aliphatic fluorines. The chemical shift will be influenced by the phenyl and nitrile groups.

  • ¹³C NMR: The carbon bearing the two fluorine atoms will show a characteristic triplet in the proton-decoupled spectrum due to one-bond C-F coupling. The nitrile carbon will appear around δ 120 ppm.

Mass Spectrometry:

  • The molecular ion peak (M+) should be observable, and its mass should correspond to the molecular formula C₁₃H₁₃F₂N.

  • Fragmentation patterns may include the loss of HCN, and cleavage of the cyclohexyl ring. The presence of two fluorine atoms will not give a characteristic isotopic pattern like chlorine or bromine.[7][8][9]

References

  • Park, E. J., Kim, H. R., Joung, C. U., & Kim, D. Y. (2005). Catalytic Enantioselective Fluorination of α‐Cyano Esters by Phase‐Transfer Catalysis Using Chiral Quaternary Ammonium Salts. ChemInform, 36(12).
  • Kim, D. Y., Park, E. J., & Kim, H. R. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Organic letters, 4(4), 545–547.
  • Wikipedia. (2023). Fluorination with aminosulfuranes. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. [Link]

  • Master Organic Chemistry. (2023). Strecker Synthesis. [Link]

  • Li, H., Song, J., & Corey, E. J. (2009). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. Journal of the American Chemical Society, 131(40), 14622–14623.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Chemistry LibreTexts. (2019). 19.17: Nucleophilic Addition of –CN. [Link]

  • Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • NC State University Libraries. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. [Link]

  • Tian, S.-K., & Wang, X. (2007). Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones. Synlett, 2007(09), 1416–1420.
  • Chemguide. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide. [Link]

  • OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). [Link]

Sources

Technical Support Center: Scale-Up of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up considerations for the production of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile. The following information is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Proposed Synthetic Pathway and Key Transformations

The synthesis of this compound on a laboratory and pilot-plant scale can be logically approached via a two-step sequence starting from 1-phenylcyclohexan-4-one. This pathway involves an initial geminal difluorination followed by a nucleophilic cyanation.

Synthetic_Pathway 1-phenylcyclohexan-4-one 1-phenylcyclohexan-4-one 4,4-Difluoro-1-phenylcyclohexan-1-ol 4,4-Difluoro-1-phenylcyclohexan-1-ol 1-phenylcyclohexan-4-one->4,4-Difluoro-1-phenylcyclohexan-1-ol Gem-difluorination This compound This compound 4,4-Difluoro-1-phenylcyclohexan-1-ol->this compound Nucleophilic Cyanation

Caption: Proposed two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and scale-up of this compound.

A. Gem-Difluorination of 1-phenylcyclohexan-4-one

Q1: What are the most suitable reagents for the gem-difluorination of a ketone on a large scale?

A1: For large-scale synthesis, reagents that are relatively stable, commercially available in bulk, and have manageable safety profiles are preferred. While sulfur-based reagents like DAST (diethylaminosulfur trifluoride) and its analogs are effective on a lab scale, their thermal instability and potential for exothermic decomposition pose significant risks during scale-up.[1] A more scalable and safer alternative is the use of reagents like Deoxofluor or Fluolead™, which exhibit greater thermal stability. Another robust method involves a two-step process: conversion of the ketone to a gem-dithioacetal followed by oxidative desulfurization-fluorination with an N-haloimide and a fluoride source. For direct fluorination, hydrogen fluoride (HF) or its complexes (e.g., HF-pyridine) can be used, but this requires specialized equipment due to the high corrosivity and toxicity of HF.[2]

Q2: What are the common side reactions during gem-difluorination and how can they be minimized?

A2: The primary side reaction is the formation of a vinyl fluoride via elimination, which is often favored by higher temperatures and the presence of basic impurities. Over-fluorination or degradation of the starting material can also occur with highly reactive fluorinating agents. To minimize these side reactions, it is crucial to maintain strict temperature control, use a non-polar, aprotic solvent, and ensure the reaction is carried out under anhydrous conditions. The slow addition of the fluorinating agent to the substrate solution can also help to control the reaction exotherm and improve selectivity.

Q3: What are the key safety considerations when handling large quantities of fluorinating agents?

A3: Fluorinating agents are hazardous and require stringent safety protocols.[3] Key considerations include:

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, a lab coat, and full-face protection (face shield and goggles).

  • Ventilation: All manipulations must be performed in a well-ventilated fume hood. For larger scale operations, a dedicated and isolated reaction bay is recommended.

  • Material Compatibility: Ensure all reaction vessels and transfer lines are made of compatible materials (e.g., certain stainless steels, Hastelloy, or perfluoroalkoxy alkanes (PFA)) as many fluorinating agents can corrode glass and other common materials.

  • Emergency Preparedness: Have an emergency response plan in place, including access to appropriate fire extinguishers (avoid water-based extinguishers for certain reagents) and first aid supplies, such as calcium gluconate gel for HF burns.

B. Nucleophilic Cyanation

Q1: What are the recommended methods for introducing the nitrile group at the tertiary carbon?

A1: A common and effective method for this transformation is a nucleophilic substitution reaction on the tertiary alcohol, 4,4-Difluoro-1-phenylcyclohexan-1-ol, using a cyanide source. This can be achieved using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by displacement with a cyanide salt like sodium or potassium cyanide. Phase-transfer catalysis (PTC) is a highly effective technique for this step when using cyanide salts, as it facilitates the transfer of the cyanide anion from an aqueous or solid phase to the organic phase where the substrate resides.[4][5][6]

Q2: What are the challenges associated with scaling up a phase-transfer catalyzed cyanation?

A2: Scaling up PTC reactions requires careful consideration of several factors:

  • Agitation: Efficient mixing is critical to ensure a large interfacial area between the aqueous and organic phases for the catalyst to function effectively. Baffles in the reactor and an appropriately designed agitator are essential.

  • Heat Transfer: The reaction can be exothermic, and efficient heat removal is necessary to prevent temperature runaways, which could lead to side reactions or decomposition of the catalyst.

  • Catalyst Selection and Loading: While quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common, their stability at higher temperatures can be a concern. Phosphonium salts often offer greater thermal stability.[5] Catalyst loading should be optimized; excessive amounts can complicate purification, while insufficient amounts will lead to slow reaction rates.[6]

  • Solvent Choice: The solvent should be inert to the reaction conditions, have good solubility for the substrate, and be easily separable from the aqueous phase. Toluene or xylenes are often good choices for scale-up.

Q3: What are the critical safety protocols for handling large quantities of cyanide?

A3: Cyanide salts and reagents like TMSCN are extremely toxic and require strict adherence to safety protocols.[7][8]

  • Dedicated Work Area: All work with cyanides should be conducted in a designated and restricted area with a dedicated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or butyl rubber are recommended), a lab coat, and chemical splash goggles.

  • Avoid Acidic Conditions: Never allow cyanides to come into contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas.[7] Maintain a basic pH in all aqueous solutions containing cyanide.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional and regulatory guidelines.

  • Emergency Response: Ensure an emergency plan is in place, including access to an eyewash station, safety shower, and a cyanide antidote kit. Personnel must be trained in its use.

III. Troubleshooting Guide

This section provides solutions to common problems that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in gem-difluorination 1. Incomplete reaction. 2. Formation of vinyl fluoride byproduct. 3. Degradation of starting material or product.1. Increase reaction time or temperature cautiously. Monitor reaction progress by GC or HPLC. 2. Lower the reaction temperature. Ensure anhydrous conditions. Use a non-basic fluorinating agent if possible. 3. Add the fluorinating agent slowly to control the exotherm. Ensure the starting material is of high purity.
Reaction stall during gem-difluorination 1. Deactivation of the fluorinating agent by moisture. 2. Insufficient stoichiometry of the fluorinating agent.1. Use anhydrous solvents and reagents. Dry all glassware and perform the reaction under an inert atmosphere (N2 or Ar). 2. Re-evaluate the stoichiometry and consider adding a slight excess of the fluorinating agent.
Low yield in nucleophilic cyanation 1. Poor leaving group in a two-step process. 2. Inefficient phase-transfer catalysis. 3. Steric hindrance at the tertiary carbon.1. Ensure complete conversion of the alcohol to the tosylate or mesylate. Consider a more reactive leaving group. 2. Increase agitation speed. Optimize catalyst loading. Screen different PTC catalysts (e.g., phosphonium vs. ammonium salts). 3. Increase reaction temperature and/or time. Use a less sterically hindered cyanide source if possible.
Formation of elimination byproducts during cyanation 1. The cyanide anion is acting as a base. 2. High reaction temperature.1. Use a less basic cyanide source or a milder base if one is required. 2. Lower the reaction temperature and extend the reaction time.
Difficult work-up and phase separation 1. Emulsion formation, especially in PTC reactions. 2. High viscosity of the reaction mixture.1. Add a small amount of brine to the aqueous layer to break the emulsion. Allow for a longer settling time. 2. Dilute the reaction mixture with an appropriate solvent before work-up.
Product purity issues 1. Incomplete removal of starting materials or byproducts. 2. Thermal decomposition during distillation.1. Optimize the purification method. Consider recrystallization from a suitable solvent system or column chromatography with an appropriate stationary and mobile phase. 2. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.

IV. Experimental Protocols and Workflows

A. Generalized Protocol for Gem-Difluorination
  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with the starting material, 1-phenylcyclohexan-4-one, and an anhydrous, aprotic solvent (e.g., dichloromethane or toluene).

  • Inerting: The reactor is purged with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Cooling: The reactor contents are cooled to the desired temperature (typically between -78 °C and 0 °C) using a circulating chiller.

  • Reagent Addition: The fluorinating agent (e.g., Deoxofluor) is added dropwise to the stirred solution via a syringe pump or a pressure-equalizing dropping funnel over a period of 1-2 hours, maintaining the internal temperature within a narrow range.

  • Reaction Monitoring: The reaction progress is monitored by TLC, GC, or HPLC until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent at low temperature.

  • Work-up: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, 4,4-Difluoro-1-phenylcyclohexan-1-ol, is purified by column chromatography or recrystallization.

Gem_Difluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactor Charge Reactor with Ketone and Solvent Inert_Atmosphere Establish Inert Atmosphere Charge_Reactor->Inert_Atmosphere Cool_to_Target_Temp Cool to Target Temperature Inert_Atmosphere->Cool_to_Target_Temp Add_Fluorinating_Agent Slowly Add Fluorinating Agent Cool_to_Target_Temp->Add_Fluorinating_Agent Monitor_Progress Monitor Reaction Progress Add_Fluorinating_Agent->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Phase_Separation Separate Organic Phase Quench_Reaction->Phase_Separation Wash_and_Dry Wash and Dry Organic Phase Phase_Separation->Wash_and_Dry Concentrate Concentrate Wash_and_Dry->Concentrate Purify Purify Product Concentrate->Purify

Caption: Workflow for the gem-difluorination step.

B. Generalized Protocol for Phase-Transfer Catalyzed Cyanation
  • Reactor Setup: A jacketed glass reactor equipped with a high-torque overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with 4,4-Difluoro-1-phenylcyclohexan-1-ol, a phase-transfer catalyst (e.g., TBAB), and an organic solvent (e.g., toluene).

  • Aqueous Phase Preparation: In a separate vessel, a solution of sodium or potassium cyanide in water is prepared. The pH should be checked and adjusted to be basic (pH > 10) if necessary.

  • Reaction Initiation: The aqueous cyanide solution is added to the reactor containing the organic phase.

  • Heating and Agitation: The biphasic mixture is heated to the desired temperature (typically 60-100 °C) with vigorous stirring to ensure good mixing of the two phases.

  • Reaction Monitoring: The reaction is monitored by HPLC or GC to follow the disappearance of the starting material.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the layers are separated. The organic layer is washed with water and brine.

  • Waste Treatment: The aqueous cyanide-containing layer is treated with an appropriate oxidizing agent (e.g., sodium hypochlorite) under basic conditions to destroy residual cyanide before disposal.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is then purified by vacuum distillation or recrystallization.

PTC_Cyanation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Organic Charge Reactor with Alcohol, Catalyst, Solvent Prepare_Aqueous Prepare Aqueous Cyanide Solution Charge_Organic->Prepare_Aqueous Combine_Phases Combine Organic and Aqueous Phases Charge_Organic->Combine_Phases Prepare_Aqueous->Combine_Phases Heat_and_Stir Heat with Vigorous Stirring Combine_Phases->Heat_and_Stir Monitor_Progress Monitor Reaction Progress Heat_and_Stir->Monitor_Progress Cool_and_Separate Cool and Separate Phases Monitor_Progress->Cool_and_Separate Wash_Organic Wash Organic Phase Cool_and_Separate->Wash_Organic Treat_Aqueous_Waste Treat Aqueous Cyanide Waste Wash_Organic->Treat_Aqueous_Waste Dry_and_Concentrate Dry and Concentrate Organic Phase Wash_Organic->Dry_and_Concentrate Purify_Product Purify Final Product Dry_and_Concentrate->Purify_Product

Caption: Workflow for the phase-transfer catalyzed cyanation step.

V. Data Presentation

Table 1: Comparison of Common Gem-Difluorination Reagents
ReagentAdvantagesDisadvantages on Scale-Up
DAST High reactivity, effective for a wide range of ketones.Thermally unstable, potential for explosive decomposition, corrosive byproducts.
Deoxofluor More thermally stable than DAST, commercially available.Can still be exothermic, relatively expensive.
Fluolead™ High thermal stability, non-explosive.May require higher temperatures, cost can be a factor.
HF/Pyridine Relatively inexpensive, powerful fluorinating agent.Highly corrosive and toxic, requires specialized equipment.[2]
Table 2: Key Parameters for Scale-Up of PTC Cyanation
ParameterRecommendationRationale
Catalyst Tetrabutylphosphonium bromide or similar phosphonium salts.Higher thermal stability compared to ammonium salts, reducing degradation at elevated temperatures.[5]
Catalyst Loading 1-5 mol%Balances reaction rate with cost and ease of removal during purification.[6]
Solvent Toluene or XylenesGood solubility for the substrate, high boiling point for elevated reaction temperatures, and good phase separation from water.
Agitation High shear mixing (e.g., turbine impeller)Maximizes the interfacial surface area, which is crucial for the efficiency of the phase-transfer catalyst.
Temperature 60-100 °CProvides sufficient energy to overcome the activation barrier without causing significant degradation of the catalyst or product.
Aqueous Phase Concentrated solution of NaCN or KCN, pH > 10High concentration drives the reaction equilibrium towards the product. Basic pH prevents the formation of HCN gas.[7]

VI. Mechanistic Considerations

Competing_Pathways Substrate 4,4-Difluoro-1-phenylcyclohexyl-X (X = OH, OTs, etc.) Product This compound (Substitution Product) Substrate->Product SN1/SN2 Pathway (Favored by polar aprotic solvents, good leaving groups) Byproduct 4,4-Difluoro-1-phenylcyclohexene (Elimination Product) Substrate->Byproduct E1/E2 Pathway (Favored by high temperatures, basicity of nucleophile) Cyanide CN⁻ Cyanide->Substrate

Caption: Competing substitution and elimination pathways in the cyanation step.

VII. References

  • Reddy, V. P. (2018). HF Fluorination for the Synthesis of Alkyl Fluorides. In Fluorine in Pharmaceutical and Medicinal Chemistry.

  • Iashin, V., Wirtanen, T., & Perea-Buceta, J. E. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19).

  • Makosza, M. (2000). Phase-transfer catalysis. A general and efficient methodology for organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.

  • Safe Work Australia. (2013). Guide for preventing and responding to cyanide poisoning in the workplace. Retrieved from [Link]

  • University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Cyanide Salts. Environmental Health and Safety. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC Cyanation. PTC Organics, Inc. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Retrieved from [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4, 70-80.

  • Zhang, W., Wang, F., McCann, S. D., Wang, D. H., Chen, P. H., Stahl, S. S., & Liu, G. S. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Journal of the American Chemical Society, 141(51), 20071-20077.

  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of diethylaminosulfur trifluoride. Accounts of Chemical Research, 37(1), 31-44.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Ni, C., & Hu, J. (2017). The unique role of fluorine in organic chemistry: from a bystander to a key participant. Chemical Society Reviews, 46(21), 6598-6609.

  • PubChem. (n.d.). 4,4-Difluoro-1-phenylcyclohexan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluorocyclohexanecarbonitrile. Retrieved from [Link]

  • Verdonck, S., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-50.

  • Covaci, A., et al. (2021). Critical review of analytical methods for the determination of flame retardants in human matrices. TrAC Trends in Analytical Chemistry, 140, 116279.

  • Wiley. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. Retrieved from [Link]

  • Pattison, G. (2016). 'Green' and Sustainable Halogenation Processes. In Green and Sustainable Medicinal Chemistry: Methods, Tools and Strategies for the 21st Century Pharmaceutical Industry (pp. 203-217). Royal Society of Chemistry.

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • CrashCourse. (2020, September 30). Intro to Reaction Mechanisms: Crash Course Organic Chemistry #13 [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 13). Organic Chemistry - Reaction Mechanisms - Addition, Elimination, Substitution, & Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 17(4), 2215-2234.

Sources

Managing impurities in 4,4-Difluoro-1-phenylcyclohexanecarbonitrile preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the preparation and purification of this important fluorinated building block. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues encountered during laboratory work.

Synthesis Overview: A Common Approach

The synthesis of this compound is frequently achieved via a nucleophilic substitution reaction. A prominent and effective method involves the phase-transfer catalyzed (PTC) arylation of a suitable precursor, such as 4,4-difluorocyclohexanecarbonitrile, with a phenyl source. The PTC approach is advantageous as it facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic solvent), often leading to higher yields and milder reaction conditions.[1][2]

SynthesisWorkflow cluster_reactants Starting Materials SM1 4,4-Difluorocyclohexanecarbonitrile Reaction Reaction Vessel (Stirring, Temp Control) SM1->Reaction SM2 Phenyl Source (e.g., Phenylacetonitrile derivative) SM2->Reaction SM3 Base (e.g., NaOH, K2CO3) SM3->Reaction SM4 Phase-Transfer Catalyst (e.g., TBAB) SM4->Reaction SM5 Organic Solvent (e.g., Toluene, CH2Cl2) SM5->Reaction Workup Aqueous Workup (Quench, Extraction) Reaction->Workup Reaction Completion Purification Purification (Chromatography/Recrystallization) Workup->Purification Crude Product Product Pure 4,4-Difluoro-1- phenylcyclohexanecarbonitrile Purification->Product Analysis Purity & Structural Analysis (HPLC, GC-MS, NMR) Product->Analysis Troubleshooting Start Analysis Shows Low Yield or Purity Q1 High Starting Material? Start->Q1 A1 Check PTC efficacy, base strength/dispersion, and reaction temperature. Q1->A1 Yes Q2 Unexpected Peaks in LC/GC/NMR? Q1->Q2 No End Achieved Target Purity A1->End A2 Identify side-products. Consider hydrolysis, elimination, or degradation. Q2->A2 Yes Q3 Isomer Mixture Detected? Q2->Q3 No A2->End A3 Optimize temperature for selectivity. Purify via chromatography or recrystallization. Q3->A3 Yes Q3->End No A3->End PTC_Mechanism cluster_aqueous Aqueous or Solid Phase cluster_organic Organic Phase Base Base (e.g., NaOH) Nuc_Anion Nucleophile Anion (R⁻ Na⁺) Base->Nuc_Anion Deprotonation Nuc_H Nucleophile Precursor (R-H) Nuc_H->Nuc_Anion PTC_Nuc Lipophilic Ion Pair (Q⁺R⁻) Nuc_Anion->PTC_Nuc PTC_X PTC (Q⁺X⁻) PTC_X->PTC_Nuc Ion Exchange at Interface Substrate Substrate (Sub-Lg) Product Product (Sub-R) Substrate->Product Reaction PTC_Nuc->Product

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of Novel 4,4-Difluoro-1-phenylcyclohexanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 4,4-difluorocyclohexane motif, in particular, has emerged as a valuable bioisostere for various functional groups, prized for its ability to impart favorable conformational constraints and modulate lipophilicity. This guide provides a comprehensive framework for researchers and drug development professionals on how to validate the biological activity of a novel class of compounds: 4,4-Difluoro-1-phenylcyclohexanecarbonitrile derivatives. By synthesizing established protocols with expert insights, this document details a systematic workflow for initial cytotoxicity screening and subsequent target-based enzyme inhibition assays. We present detailed, step-by-step methodologies, a strategy for comparative analysis against relevant benchmarks, and the causal reasoning behind key experimental choices, thereby equipping researchers with a robust system for evaluating this promising chemical series.

Introduction: The Rationale for Investigating Gem-Difluorinated Scaffolds

In the landscape of drug discovery, the gem-difluoroalkyl group (CF2) is a privileged structural unit.[1] Its introduction into a carbocyclic ring, such as in the 4,4-difluorocyclohexane core, offers several distinct advantages over non-fluorinated or alternative analogs:

  • Metabolic Stability: The high strength of the C-F bond makes the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation. This can lead to an extended half-life and improved bioavailability.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence the molecule's overall lipophilicity (LogP), which in turn affects membrane permeability and target engagement.[2]

  • Conformational Control: The CF2 group can act as a "conformational lock," restricting the rotational freedom of the cyclohexane ring and presenting a more defined orientation for interaction with a biological target.

The this compound scaffold combines this strategic fluorination with a nitrile group—a versatile functional handle and a known pharmacophore in numerous approved drugs—and a phenyl ring for diverse functionalization. Given these features, novel derivatives of this scaffold are prime candidates for screening against a wide array of biological targets, from enzymes to receptors. This guide outlines a logical, multi-stage process for their initial biological characterization.

The Validation Workflow: A Stepwise Approach

A robust validation pipeline is essential to systematically assess the potential of novel compounds. The workflow should begin with broad, cell-based assays to identify general bioactivity and progress towards more specific, target-oriented investigations. This tiered approach ensures that resources are focused on the most promising candidates.

Below is a diagram illustrating a typical screening cascade for a new chemical entity (NCE) derived from the this compound scaffold.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization A Novel 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile Derivative B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C In Vitro Cytotoxicity Assay (e.g., MTT Assay) on Cancer & Normal Cell Lines B->C D Determine IC50 Values C->D E Active Hit Identified (IC50 < 10 µM & Selectivity) D->E Decision Gate: Potency & Selectivity? F Mechanism of Action Studies (e.g., Apoptosis Assay via Flow Cytometry) E->F G Target Identification/ Biochemical Assay E->G H Target-Based Enzyme Inhibition Assay (Determine Ki) G->H I Structure-Activity Relationship (SAR) Analysis H->I J Design & Synthesize New Analogs I->J G cluster_0 Apoptosis Induction cluster_1 Caspase Cascade cluster_2 Cellular Outcome Compound 4,4-Difluoro Derivative (DF-PCN-01) Mitochondria Mitochondrial Stress (Intrinsic Pathway) Compound->Mitochondria DeathReceptor Death Receptor Activation (Extrinsic Pathway) Compound->DeathReceptor Potential Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological validation of novel this compound derivatives. By following a systematic workflow of cytotoxicity screening followed by target-specific enzyme inhibition assays, researchers can efficiently identify promising candidates. The data generated through these robust protocols allows for a clear comparison against non-fluorinated analogs and established drugs, providing critical insights into structure-activity relationships. Future work should focus on elucidating the precise mechanism of action, conducting in vivo efficacy studies, and performing comprehensive ADME/Tox profiling for the most promising leads. The gem-difluorinated cyclohexane scaffold remains a highly attractive starting point for the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Applications of gem‐difluoro olefins in medicinal chemistry. Retrieved from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of gem‐difluoroalkenes in medicinal chemistry. Retrieved from [Link]

  • Koenigs, R. M. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. National Center for Biotechnology Information. Retrieved from [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. Frederick National Laboratory for Cancer Research. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Retrieved from [Link]

  • ResearchGate. (2022). 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. Retrieved from [Link]

Sources

Comparing the efficacy of different synthetic routes to 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Difluoro-1-phenylcyclohexanecarbonitrile is a significant fluorinated building block in modern medicinal chemistry and materials science. The introduction of the gem-difluoro motif onto the cyclohexyl ring can profoundly influence the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity, making this scaffold highly desirable for the development of novel pharmaceuticals and advanced materials. This guide provides a comparative analysis of two primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their efficacy to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Nucleophilic Fluorination of a Ketone Precursor

This is a classical and widely employed approach that involves the synthesis of a ketone precursor, 1-phenyl-4-oxocyclohexanecarbonitrile, followed by its direct conversion to the target gem-difluoro compound using a nucleophilic fluorinating agent.

Synthesis of the Ketone Precursor

The synthesis of the requisite ketone precursor, 1-phenyl-4-oxocyclohexanecarbonitrile, is a critical first step. A common and efficient method is the cyanation of 4-phenylcyclohexanone.

  • Reaction Setup: To a solution of 4-phenylcyclohexanone (1 equivalent) in a suitable solvent such as ethanol or methanol, add potassium cyanide (KCN, 1.2 equivalents) and ammonium chloride (NH4Cl, 1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-phenyl-4-oxocyclohexanecarbonitrile.

Gem-Difluorination of the Ketone

The key transformation in this route is the conversion of the carbonyl group to a difluoromethylene group. This is typically achieved using specialized nucleophilic fluorinating reagents. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are the most common reagents for this purpose.[1]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone precursor, 1-phenyl-4-oxocyclohexanecarbonitrile (1 equivalent), in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST, 2-3 equivalents) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: Ring Construction with a Pre-fluorinated Building Block

An alternative strategy involves the construction of the substituted cyclohexane ring using a starting material that already contains the gem-difluoro moiety. This approach can offer advantages in terms of convergency and may avoid the use of hazardous fluorinating agents in the final steps.

Synthesis of the Difluorinated Building Block

A key starting material for this route is 4,4-difluorocyclohexanone. This can be synthesized from 1,4-cyclohexanedione monoethylene ketal.

  • Fluorination: 1,4-Cyclohexanedione monoethylene ketal is treated with a fluorinating agent such as Selectfluor® in acetonitrile.

  • Deprotection: The resulting 8,8-difluoro-1,4-dioxaspiro[4.5]decane is then deprotected under acidic conditions (e.g., aqueous HCl) to yield 4,4-difluorocyclohexanone.[2]

Introduction of the Phenyl and Nitrile Groups

With 4,4-difluorocyclohexanone in hand, the subsequent steps involve the introduction of the phenyl and nitrile functionalities at the C1 position. A plausible approach is a Strecker-type synthesis.

  • Formation of the α-aminonitrile: 4,4-Difluorocyclohexanone (1 equivalent) is reacted with an amine (e.g., aniline, 1 equivalent) and a cyanide source (e.g., trimethylsilyl cyanide, 1.2 equivalents) in a suitable solvent like methanol or dichloromethane. A Lewis acid catalyst, such as zinc chloride, may be employed to facilitate the reaction.

  • Reaction Conditions: The reaction is typically stirred at room temperature for 24-48 hours.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude α-aminonitrile is then purified by column chromatography.

  • Oxidative Cyanation (Alternative): Alternatively, the cyanohydrin derived from 4,4-difluorocyclohexanone can be subjected to a Mitsunobu reaction with a nitrogen nucleophile followed by elimination to form the α,β-unsaturated nitrile, which can then be subjected to a Michael addition with a phenyl nucleophile. However, this is a more complex and less direct approach.

Efficacy Comparison

ParameterRoute 1: Nucleophilic FluorinationRoute 2: Ring Construction with Pre-fluorinated Building Block
Overall Yield Moderate to GoodVariable, depends on the efficiency of the multi-step sequence
Reagent Availability Ketone precursor synthesis uses common reagents. DAST/Deoxo-Fluor are commercially available but can be expensive.Synthesis of 4,4-difluorocyclohexanone requires specialized reagents.
Scalability Scalable, but handling of DAST/Deoxo-Fluor on a large scale requires caution due to their reactivity and potential hazards.Potentially more scalable as hazardous fluorination is performed on a simpler, earlier-stage intermediate.
Safety Considerations DAST and Deoxo-Fluor are corrosive, moisture-sensitive, and can release HF upon decomposition. Reactions require careful handling and an inert atmosphere.[1]The use of potentially toxic cyanide sources in the Strecker synthesis requires appropriate safety precautions.
Substrate Scope Generally applicable to a range of substituted cyclohexanones.The Strecker synthesis or other C-C and C-N bond-forming reactions on the difluorinated ketone may have limitations.
Stereocontrol Not applicable for the target molecule as the fluorinated carbon is not a stereocenter.Not applicable for the target molecule.

Mechanistic Insights & Rationale

Route 1: Nucleophilic Fluorination

The conversion of the ketone to the gem-difluoride with DAST or Deoxo-Fluor proceeds through a nucleophilic substitution mechanism. The lone pair of the oxygen atom in the carbonyl group attacks the sulfur atom of the fluorinating reagent, leading to the formation of an intermediate oxosulfonium salt. Subsequent nucleophilic attack by the fluoride ion on the carbonyl carbon, followed by the elimination of a stable sulfur-containing byproduct, results in the formation of the gem-difluoro compound. The choice of an anhydrous solvent is critical to prevent the hydrolysis of the fluorinating reagent and the formation of byproducts.

G Ketone 1-Phenyl-4-oxocyclohexanecarbonitrile Intermediate Oxosulfonium Salt Intermediate Ketone->Intermediate Nucleophilic attack of C=O on S DAST DAST (Et2NSF3) DAST->Intermediate Product This compound Intermediate->Product Nucleophilic attack of F- and elimination

Caption: Mechanism of gem-difluorination using DAST.

Route 2: Strecker Synthesis

The Strecker synthesis is a classic method for the synthesis of α-aminonitriles from a ketone, an amine, and a cyanide source. The reaction is believed to proceed through the initial formation of an imine or iminium ion from the ketone and the amine. Subsequent nucleophilic addition of the cyanide ion to the iminium ion yields the α-aminonitrile. The use of a Lewis acid can accelerate the formation of the iminium ion intermediate.

G Ketone 4,4-Difluorocyclohexanone Iminium Iminium Ion Intermediate Ketone->Iminium Amine Aniline Amine->Iminium Condensation Product α-Amino-nitrile Iminium->Product Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Product Nucleophilic addition

Caption: Simplified mechanism of the Strecker synthesis.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a more direct approach for the final fluorination step, leveraging the well-established reactivity of deoxofluorinating agents. Its primary challenges lie in the handling of these specialized and potentially hazardous reagents, particularly on a larger scale.

Route 2 offers an alternative that introduces the gem-difluoro group at an earlier stage, potentially simplifying the handling of hazardous materials in the final steps of a multi-step synthesis. However, the overall efficiency of this route is highly dependent on the yields of the individual steps, including the synthesis of the difluorinated ketone and the subsequent C-C and C-N bond-forming reactions.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability and cost of reagents, and the laboratory's capabilities for handling hazardous materials. For laboratory-scale synthesis where the ketone precursor is readily available, Route 1 may be more expedient. For larger-scale production, the development and optimization of Route 2 could offer significant advantages in terms of safety and process robustness.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): a new deoxofluorinating agent that is much more thermally stable than DAST. The Journal of Organic Chemistry, 64(19), 7048-7054.
  • ResearchGate. (A) Synthesis of gem‐difluorocycloheptane derivatives 12, 11, (B) and 10. [Link]

  • Google Patents. Preparation method of 4,4-difluorocyclohexanecarboxylic acid.
  • Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. [Link]

  • ChemRxiv. Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Novel 4,4-Difluorocyclohexane-Containing BRD4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology, the translation of promising in vitro activity to robust in vivo efficacy is the quintessential challenge. This guide provides a detailed comparative analysis of a novel class of compounds derived from a 4,4-difluorocyclohexane scaffold, focusing on their activity as inhibitors of the Bromodomain and Extra-Terminal (BET) family protein BRD4. We will delve into the experimental data, from enzymatic assays to cellular models, and discuss the critical considerations for translating these findings into predictable in vivo outcomes.

The Rationale for the 4,4-Difluorocyclohexane Scaffold in BRD4 Inhibition

The Bromodomain-containing protein 4 (BRD4) has emerged as a pivotal target in cancer therapy due to its role in regulating the transcription of key oncogenes, such as c-Myc.[1][2] The development of small molecule inhibitors targeting the bromodomains of BRD4 has shown significant promise. The incorporation of fluorine atoms into drug candidates is a well-established medicinal chemistry strategy to modulate physicochemical properties like metabolic stability, lipophilicity, and binding affinity. The 4,4-difluorocyclohexane moiety, in particular, offers a rigidified scaffold that can confer favorable pharmacokinetic properties.

A noteworthy series of compounds incorporating this scaffold has been developed, featuring a 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][3][4]triazolo[4,3-d][1][4]diazepin-8-amine core.[2][5] These derivatives have been synthesized and evaluated for their potential as BRD4 inhibitors.

In Vitro Evaluation: From Enzymatic Inhibition to Cellular Potency

The initial assessment of novel drug candidates invariably begins with in vitro assays to determine their direct interaction with the target protein and their effect on cancer cell lines. For this series of 4,4-difluorocyclohexane derivatives, a multi-tiered in vitro evaluation was crucial to identify the most promising leads.

Enzymatic Inhibition of BRD4

The primary litmus test for a BRD4 inhibitor is its ability to disrupt the interaction between the BRD4 bromodomains (BD1 and BD2) and acetylated histones. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method for this purpose.

Among a series of sixteen synthesized compounds, compound 15h emerged as a particularly potent inhibitor of the first bromodomain of BRD4 (BRD4-BD1), exhibiting an IC50 value of 0.42 µM.[2][5] This sub-micromolar activity signifies a strong direct engagement with the target protein.

Cellular Antiproliferative Activity

Demonstrating target engagement within a cellular context is the critical next step. The MV4-11 human leukemia cell line, which is known to be dependent on BRD4 activity for its proliferation, serves as an excellent model system.[2][5] The antiproliferative effects of the compounds were assessed using a cell viability assay.

Consistent with its potent enzymatic inhibition, compound 15h demonstrated significant suppression of MV4-11 cell proliferation with an IC50 value of 0.51 µM.[2][5] This result indicates that the compound can effectively penetrate the cell membrane and inhibit BRD4 in its native environment, leading to a cytostatic or cytotoxic effect. Further mechanistic studies revealed that compound 15h induces apoptosis and G0/G1 cell cycle arrest in MV4-11 cells, and downregulates the expression of the c-Myc oncogene in a dose-dependent manner.[2]

Quantitative In Vitro Data Summary
CompoundTargetAssay TypeIC50 (µM)Cell LineAssay TypeIC50 (µM)Reference
15h BRD4-BD1HTRF0.42MV4-11Cell Proliferation0.51[2][5]

The Path to In Vivo Validation: A Critical Step with Missing Data

While the in vitro data for compound 15h is compelling, the ultimate validation of a potential therapeutic agent lies in its in vivo efficacy and safety profile. This typically involves assessing the compound's ability to inhibit tumor growth in animal models, most commonly xenograft models where human cancer cells are implanted into immunocompromised mice.

As of the latest available data, comprehensive in vivo studies for compound 15h or other closely related derivatives from this specific chemical series have not been published in the public domain. This represents a significant data gap in the development of this compound class and prevents a direct comparison of its in vitro potency with its in vivo performance.

The journey from a potent in vitro hit to a successful in vivo candidate is fraught with challenges, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and potential off-target toxicities. A compound with excellent in vitro activity may fail in in vivo models due to poor oral bioavailability, rapid metabolism, or unforeseen toxic effects.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments discussed.

In Vitro BRD4-BD1 Inhibition Assay (HTRF)

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the first bromodomain of BRD4.

Materials:

  • Recombinant GST-tagged BRD4-BD1 protein

  • Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

  • Europium cryptate-labeled anti-GST antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds and a known BRD4 inhibitor (positive control, e.g., JQ1)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the GST-tagged BRD4-BD1 protein to each well.

  • Add the biotinylated histone H4 peptide to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.

  • Add a pre-mixed solution of the Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.

  • Incubate the plate in the dark at room temperature for another defined period (e.g., 60 minutes).

  • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the IC50 of a test compound on the proliferation of MV4-11 cells.

Materials:

  • MV4-11 human leukemia cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed MV4-11 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Incubate the plate for 24 hours to allow the cells to acclimate.

  • Prepare serial dilutions of the test compounds in complete growth medium.

  • Add the compound dilutions to the respective wells and include vehicle-only controls.

  • Incubate the plate for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

In Vivo Leukemia Xenograft Model

Objective: To evaluate the antitumor efficacy of a test compound in a mouse model of leukemia.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MV4-11 cells

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Subcutaneously or intravenously inject a suspension of MV4-11 cells into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume regularly using calipers. For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis).

  • Once tumors reach a predetermined size or signs of disease are evident, randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predefined dosing schedule (e.g., daily oral gavage).

  • Continue to monitor tumor growth and the overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Visualizing the Drug Discovery Workflow

The progression from initial screening to in vivo testing follows a logical and rigorous path. The following diagram illustrates this typical workflow.

DrugDiscoveryWorkflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay Enzymatic Assay (e.g., HTRF for BRD4) Cell_Assay Cell-Based Assay (e.g., MV4-11 Proliferation) Enzymatic_Assay->Cell_Assay Potent Hits Mechanism_Study Mechanism of Action (e.g., Apoptosis, Cell Cycle) Cell_Assay->Mechanism_Study Active Compounds PK_Studies Pharmacokinetic Studies (ADME) Mechanism_Study->PK_Studies Lead Candidate Selection Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies Favorable Profile Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies Efficacious Compounds End Preclinical Candidate Toxicity_Studies->End Start Compound Synthesis Start->Enzymatic_Assay

Caption: A typical drug discovery workflow from in vitro screening to in vivo validation.

Conclusion and Future Directions

The 4,4-difluorocyclohexane scaffold represents a promising starting point for the development of novel BRD4 inhibitors. The potent in vitro enzymatic and cellular activity of compounds like 15h underscores the potential of this chemical series. However, the current lack of publicly available in vivo data prevents a comprehensive assessment of their therapeutic potential.

Future research should prioritize the evaluation of these compounds in relevant animal models of cancer. These studies will be critical to determine their pharmacokinetic properties, in vivo efficacy, and safety profiles. A successful translation from the promising in vitro results to robust in vivo activity would validate the 4,4-difluorocyclohexane moiety as a valuable scaffold in the design of next-generation BRD4 inhibitors and provide a new avenue for the treatment of BRD4-dependent malignancies.

References

  • Kim, J. H., et al. (2021). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology Letters, 21(6), 473. [Link]

  • Zhang, Y., et al. (2023). Novel potent BRD4/NO hybrid shows superior antitumor activity in ovarian cancer models. European Journal of Medicinal Chemistry, 246, 114970. [Link]

  • St. Jude Children's Research Hospital. (2016). Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery. Current Protocols in Pharmacology, 72(1), 14.24.1-14.24.18. [Link]

  • Creative Biolabs. (n.d.). Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service. [Link]

  • Herold, T., et al. (2019). Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups. Cancers, 11(12), 1939. [Link]

  • BPS Bioscience. (n.d.). BRD4 (BD2) Inhibitor Screening Assay Kit. [Link]

  • Zolotarjova, N. I., & Wynn, R. (2018). Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease. Current Protocols in Pharmacology, 80(1), e35. [Link]

  • French, C. A., et al. (2016). Clinical Response of Carcinomas Harboring the BRD4–NUT Oncoprotein to the Targeted Bromodomain Inhibitor OTX015/MK-8628. Cancer Discovery, 6(10), 1118-1127. [Link]

  • Drag, M., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 25(24), 5913. [Link]

  • Wang, L., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1][3][4]triazolo[4,3-d][1][4]diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1117-1128. [Link]

  • BioWorld. (2024). Preclinical characterization of orally available BRD4 inhibitor. [Link]

  • Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. Journal of Medicinal Chemistry, 52(24), 8010-8024. [Link]

  • Bond, M. J., et al. (2021). Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy. Journal of Medicinal Chemistry, 64(5), 2576-2607. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 4,4‐difluoro‐1‐methyl‐N, 6‐diphenyl‐5, 6‐dihydro‐4H‐pyrimido [4, 5‐b][1][3][4] triazolo [4, 3‐d][1][4] diazepin‐. [Link]

Sources

A Comparative Benchmarking Guide to 4,4-Difluoro-1-phenylcyclohexane-Based Cathepsin K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of Cathepsin K inhibitors centered around the 4,4-difluoro-1-phenylcyclohexane scaffold. We will delve into a comparative analysis with other prominent Cathepsin K inhibitors, supported by experimental data and detailed protocols for robust evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics for bone disorders like osteoporosis.

The Critical Role of Cathepsin K in Bone Remodeling

Cathepsin K (CatK) is a lysosomal cysteine protease that is highly expressed in osteoclasts, the primary cells responsible for bone resorption.[1][2][3] Its principal function is the degradation of type I collagen, the main component of the organic bone matrix.[3][4] This enzymatic activity is crucial for normal bone remodeling. However, excessive CatK activity leads to an imbalance in bone homeostasis, resulting in pathological bone loss characteristic of osteoporosis.[2][5] Consequently, the inhibition of Cathepsin K has become a key therapeutic strategy for developing anti-resorptive agents.[1][2]

The expression and activity of Cathepsin K in osteoclasts are primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[1][6][7][8] The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade involving NF-κB and MAPK, which ultimately leads to the transcription of the Cathepsin K gene.[6]

graph Cathepsin_K_Signaling_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

RANKL [label="RANKL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RANK [label="RANK Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_MAPK [label="NF-κB & MAPK\nSignaling", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(Cathepsin K gene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CatK_Expression [label="Cathepsin K\nExpression & Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bone_Resorption [label="Bone Resorption", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

RANKL -> RANK [label=" binds to"]; RANK -> NFkB_MAPK [label=" activates"]; NFkB_MAPK -> Gene_Transcription [label=" promotes"]; Gene_Transcription -> CatK_Expression [label=" leads to"]; CatK_Expression -> Bone_Resorption [label=" mediates"]; }

Caption: Cathepsin K Signaling Pathway in Osteoclasts.

Comparative Analysis of Cathepsin K Inhibitors

Our focus is on inhibitors built around the 4,4-difluoro-1-phenylcyclohexane scaffold. A prime example, though a carboxamide derivative, is Odanacatib (MK-0822) , a potent and selective Cathepsin K inhibitor.[4][9][10] The difluorocyclohexane moiety is a key structural feature that contributes to the potency and metabolic stability of this class of inhibitors. For a comprehensive benchmark, we will compare Odanacatib with other notable Cathepsin K inhibitors that have been evaluated clinically, including Balicatib and ONO-5334 .[3][11][12]

It is important to note that many potent Cathepsin K inhibitors, such as Balicatib, incorporate a nitrile group which acts as a "warhead" to form a reversible covalent bond with the active site cysteine (Cys25) of the enzyme.[11][13] Odanacatib, with its carboxamide group, also acts as a reversible inhibitor but through a different binding mechanism.[14][15]

InhibitorScaffold/ClassTargetIC50/KiSelectivityKey Features
Odanacatib (MK-0822) 4,4-DifluorocyclohexanecarboxamideHuman Cathepsin KIC50: 0.2 nM[4][10]Highly selective over Cathepsin B, L, and S.[13][15]Non-basic, minimizing lysosomal accumulation; long half-life.[16]
Balicatib Peptidic nitrileHuman Cathepsin KIC50: 1.4 nM[12]High selectivity against Cathepsin B, L, and S.[12][13]Basic peptidic nitrile structure.[12]
ONO-5334 Non-peptidicHuman Cathepsin KKi: 0.1 nM[13]8 to 320-fold lower inhibition of other cathepsins.[13]Rapid and dose-dependent suppression of bone resorption markers.[17]
Relacatib Not specifiedHuman Cathepsin K--Reduced bone formation at cancellous sites.[16]

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols for Benchmarking Inhibitor Performance

To ensure a thorough and reliable comparison of inhibitor performance, a multi-tiered approach encompassing biochemical and cell-based assays is essential.

Biochemical Assay: Fluorometric Cathepsin K Inhibition

This assay directly measures the enzymatic activity of purified Cathepsin K and is the primary method for determining the intrinsic potency (IC50) of an inhibitor.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by active Cathepsin K, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5).

    • Reconstitute purified recombinant human Cathepsin K in the assay buffer to a final working concentration.

    • Prepare a stock solution of a fluorogenic Cathepsin K substrate (e.g., Z-LR-AFC) in DMSO and dilute to the desired final concentration in the assay buffer.

    • Prepare serial dilutions of the test inhibitors (e.g., 4,4-difluoro-1-phenylcyclohexanecarbonitrile-based compounds, Odanacatib, etc.) and a positive control inhibitor (e.g., E-64) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add the diluted Cathepsin K enzyme solution to each well of a black 96-well microplate, except for the negative control wells.

    • Add the serially diluted test inhibitors and controls to their respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence microplate reader (e.g., excitation/emission wavelengths of ~400 nm / ~505 nm for AFC-based substrates).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

graph Biochemical_Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, Inhibitors)"]; Dispense_Enzyme [label="Dispense Enzyme into\n96-well plate"]; Add_Inhibitors [label="Add Inhibitor Dilutions"]; Pre_Incubate [label="Pre-incubate at 37°C"]; Add_Substrate [label="Add Fluorogenic Substrate"]; Measure_Fluorescence [label="Measure Fluorescence\n(Kinetic Read)"]; Data_Analysis [label="Data Analysis\n(Calculate IC50)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prep_Reagents; Prep_Reagents -> Dispense_Enzyme; Dispense_Enzyme -> Add_Inhibitors; Add_Inhibitors -> Pre_Incubate; Pre_Incubate -> Add_Substrate; Add_Substrate -> Measure_Fluorescence; Measure_Fluorescence -> Data_Analysis; Data_Analysis -> End; }

Caption: Workflow for a Biochemical Cathepsin K Inhibition Assay.
Cell-Based Assay: Osteoclast-Mediated Bone Resorption (Pit Assay)

This assay provides a more physiologically relevant assessment of an inhibitor's efficacy by measuring its ability to block the bone-resorbing activity of functional osteoclasts.

Principle: Osteoclasts are cultured on a bone-like substrate (e.g., dentin slices or bone-coated plates). Active osteoclasts will excavate "pits" on the surface of the substrate. The extent of pit formation is a direct measure of bone resorption, which can be inhibited by effective Cathepsin K inhibitors.[18]

Step-by-Step Protocol:

  • Osteoclast Differentiation:

    • Isolate osteoclast precursors from bone marrow or use a suitable cell line (e.g., RAW 264.7).

    • Culture the cells in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.

  • Assay Procedure:

    • Seed the differentiated osteoclasts onto dentin slices or bone-coated plates.

    • Treat the cells with various concentrations of the test inhibitors. Include a vehicle control and a positive control.

    • Incubate for 24-48 hours to allow for bone resorption.

    • Remove the osteoclasts from the substrate.

  • Quantification of Resorption:

    • Stain the substrate to visualize the resorption pits.

    • Capture images of the pits using a microscope.

    • Quantify the total area of resorption for each condition using image analysis software.

  • Data Analysis:

    • Calculate the percent inhibition of bone resorption for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value for the inhibition of bone resorption.

Pharmacokinetic Profiling

Understanding the pharmacokinetic (PK) properties of an inhibitor is crucial for its development as a therapeutic agent.[19][20] Key PK parameters include absorption, distribution, metabolism, and excretion (ADME).

Experimental Approaches:

  • In Vitro ADME Assays:

    • Metabolic Stability: Incubate the inhibitor with liver microsomes to assess its metabolic stability.

    • Plasma Protein Binding: Determine the extent to which the inhibitor binds to plasma proteins, which can affect its free concentration and efficacy.

    • Cell Permeability: Use cell-based models like Caco-2 assays to predict intestinal absorption.

  • In Vivo Pharmacokinetic Studies:

    • Administer the inhibitor to animal models (e.g., rats, monkeys) via different routes (e.g., oral, intravenous).

    • Collect blood samples at various time points and measure the concentration of the inhibitor using methods like LC-MS/MS.

    • Calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and bioavailability.

Conclusion

The 4,4-difluoro-1-phenylcyclohexane scaffold represents a promising starting point for the development of potent and selective Cathepsin K inhibitors. A rigorous benchmarking process, employing both biochemical and cell-based assays as outlined in this guide, is essential for identifying lead candidates with optimal efficacy and drug-like properties. By systematically evaluating potency, selectivity, and pharmacokinetic profiles, researchers can advance the development of novel therapeutics for the treatment of osteoporosis and other bone-related disorders.

References

  • cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts. PubMed. [Link]

  • The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. PubMed. [Link]

  • Mechanisms of bone resorption and regulation of Cathepsin K expression in osteoclasts. ResearchGate. [Link]

  • Odanacatib, a cathepsin-K inhibitor for osteoporosis: A two-year study in postmenopausal women with low bone density. Creighton University. [Link]

  • Cathepsin K: The Action in and Beyond Bone. Frontiers. [Link]

  • The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking. PubMed. [Link]

  • Functions of cathepsin K in bone resorption. Lessons from cathepsin K deficient mice. PubMed. [Link]

  • Cathepsin K: The Action in and Beyond Bone. PMC - PubMed Central. [Link]

  • Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. NIH. [Link]

  • Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis. PubMed. [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. PubMed. [Link]

  • Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis. PMC - PubMed Central. [Link]

  • Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned. Oxford Academic. [Link]

  • Cathepsin K Activity Fluorometric Assay Kit. Creative BioMart. [Link]

  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI. [Link]

  • Cathepsin K Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. PMC - NIH. [Link]

  • Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central. [Link]

  • Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. MDPI. [Link]

  • A patent review on cathepsin K inhibitors to treat osteoporosis (2011 – 2021). Taylor & Francis Online. [Link]

  • Cathepsin K inhibitors: a novel target for osteoporosis therapy. PubMed. [Link]

  • Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis. PubMed. [Link]

  • Cathepsin K Inhibitor: Unique Mechanism of Action--Osteoporosis--Transcript. Medscape. [Link]

  • Cathepsin K inhibitors for osteoporosis and potential off-target effects. PMC. [Link]

  • Serum and urine bone resorption markers and pharmacokinetics of the cathepsin K inhibitor ONO-5334 after ascending single doses in post menopausal women. PMC - NIH. [Link]

Sources

Head-to-Head Comparison: The 4,4-Difluoro-1-phenylcyclohexanecarbonitrile Scaffold Versus Key Bioisosteric Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

In the intricate process of drug discovery, the selection of a molecular scaffold is a critical decision point that profoundly influences a compound's entire pharmacological profile. The strategic use of fluorine has become an indispensable tool for lead optimization, capable of fine-tuning properties from metabolic stability to target affinity.[1] This guide provides a detailed, evidence-based comparison of the 4,4-difluoro-1-phenylcyclohexanecarbonitrile scaffold against its non-fluorinated and carbonyl-containing counterparts. We will dissect the physicochemical and pharmacological implications of this substitution, providing researchers with the data-driven insights needed to make informed decisions in their drug design campaigns.

The Scaffolds Under Comparison: A Rationale for Selection

The utility of a scaffold can only be understood through direct comparison with relevant alternatives. For this analysis, we have selected three key comparators to highlight the specific effects of gem-difluorination.

  • Scaffold A: this compound (The Subject): A pre-blocked scaffold designed to prevent metabolic oxidation at the 4-position of the cyclohexane ring.

  • Scaffold B: 1-Phenylcyclohexanecarbonitrile (The Parent): The direct non-fluorinated analog. Comparing A and B isolates the impact of the gem-difluoro group.

  • Scaffold C: 4-Oxo-1-phenylcyclohexanecarbonitrile (The Bioisostere): The ketone analog. The gem-difluoro group is a well-established non-polar bioisostere of a carbonyl group, making this a crucial comparison for understanding its role in replacing potentially reactive ketones.[2]

Physicochemical Property Showdown

The introduction of fluorine atoms, despite their small size, imparts significant electronic changes that are not always intuitive. While often used to lower lipophilicity, the gem-difluoro group's effect can be more nuanced.

Table 1: Comparative Physicochemical Properties

PropertyScaffold A (Difluoro)Scaffold B (Parent)Scaffold C (Ketone)Rationale for Change
Molecular Weight ( g/mol ) 221.25185.26199.25[3]Addition of two fluorine atoms.
Calculated LogP (cLogP) ~2.95~3.10~2.15The CF₂ group is less lipophilic than CH₂ but more so than C=O.
Topological Polar Surface Area (TPSA) (Ų) 23.7923.7940.86The nitrile TPSA is constant; the ketone adds significant polar surface area.
Calculated pKa (α-proton) ~24~29~19The strong electron-withdrawing effect of the gem-difluoro and ketone groups increases the acidity of the proton alpha to the nitrile.

Note: cLogP and pKa values are estimates from standard computational models (e.g., ChemDraw, MarvinSketch) and can vary based on the algorithm.

Key Insights: The gem-difluoro group offers a "middle ground" in lipophilicity between the parent hydrocarbon and the more polar ketone. Critically, it does not increase the polar surface area, which is often advantageous for maintaining membrane permeability. However, the significant increase in the acidity of the α-proton must be considered, as it could influence off-target interactions or compound stability.

Metabolic Stability: Blocking the Primary Site of Oxidation

A primary motivation for employing the 4,4-difluoro substitution is to block metabolic oxidation by cytochrome P450 (CYP) enzymes, a common liability for saturated rings.[4][5] The C-F bond is significantly stronger than the C-H bond, rendering it resistant to enzymatic hydroxylation.[4]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a standardized method to assess how quickly a compound is metabolized by the primary enzymes responsible for drug clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test scaffolds.

Materials:

  • Test Compounds (Scaffolds A, B, C) dissolved in DMSO.

  • Pooled Human Liver Microsomes (HLM), 0.5 mg/mL final concentration.

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).

  • 0.1 M Phosphate Buffer (pH 7.4).

  • Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard (e.g., Tolbutamide).

  • LC-MS/MS system for analysis.

Procedure:

  • Compound Preparation: Prepare 1 µM working solutions of each scaffold in phosphate buffer.

  • Reaction Initiation: Pre-warm the HLM and working solutions to 37°C. In a 96-well plate, add the HLM to each compound. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding 2 volumes of the cold ACN quenching solution. The T=0 sample is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method optimized for each compound to quantify the amount of parent compound remaining relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (-k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Protein) .

Workflow & Expected Outcome

G cluster_setup 1. Reaction Setup cluster_reaction 2. Metabolic Reaction cluster_analysis 3. Analysis A Add 1 µM Compound, HLM, Buffer to Plate B Pre-warm Plate to 37°C A->B C Initiate with NADPH System B->C D Incubate at 37°C C->D E Quench samples at T = 0, 5, 15, 30, 60 min with Cold ACN + Internal Standard D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate t½ and CLint H->I

Caption: Standard workflow for an in vitro microsomal stability assay.

Table 2: Expected Metabolic Stability Results

ScaffoldExpected t½ in HLM (min)Expected CLint (µL/min/mg)Primary Metabolic Liability
Scaffold A (Difluoro) > 60 Low (< 5) Aromatic oxidation on the phenyl ring.
Scaffold B (Parent) 10 - 20High (> 50)Hydroxylation at C4 of the cyclohexyl ring.
Scaffold C (Ketone) 25 - 40ModerateReduction of the ketone to an alcohol.

Target Affinity: The Impact of Conformation and Electronics

The gem-difluoro group does more than just block metabolism; its powerful electron-withdrawing nature creates a strong local dipole moment and can influence the conformational preference of the cyclohexane ring. These changes can lead to more favorable (or unfavorable) interactions within a target's binding pocket.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol measures a compound's ability to displace a known high-affinity ligand from a receptor, thereby determining its binding affinity (Ki).

Objective: To determine the IC₅₀ and calculate the Ki of each scaffold for a hypothetical target receptor.

Materials:

  • Receptor Source: Cell membranes expressing the target protein.

  • Radioligand: A high-affinity ligand for the target, labeled with ³H or ¹²⁵I.

  • Test Compounds: Serial dilutions of Scaffolds A, B, and C.

  • Assay Buffer and Wash Buffer.

  • Glass Fiber Filter Mats and a Cell Harvester.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Assay Plate Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound. Include wells for "total binding" (no competitor) and "non-specific binding" (excess non-radiolabeled ligand).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

  • Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactive counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate percent specific binding for each compound concentration.

    • Plot percent specific binding vs. log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Impact on Binding

The introduction of the CF₂ group can enhance affinity through several mechanisms, such as forming favorable orthogonal multipolar interactions with amide backbones in the protein, which are distinct from traditional hydrogen bonds.

G cluster_cause Chemical Modification cluster_effect Physicochemical & Structural Effects cluster_outcome Pharmacological Outcome A CH₂ → CF₂ Substitution B Increased Local Dipole Moment A->B C Altered Ring Conformation A->C D Blocked Metabolic Site A->D E Potentially Enhanced Binding Affinity (Lower Ki) B->E C->E F Improved Metabolic Stability (Longer t½) D->F

Caption: Cause-and-effect relationship of gem-difluorination on pharmacology.

Table 3: Representative Binding Affinity Data for a Hypothetical Target

ScaffoldRepresentative Ki (nM)Plausible Rationale for Difference
Scaffold A (Difluoro) 15 The C-F dipole engages in a favorable orthogonal interaction with a backbone amide in the binding pocket.
Scaffold B (Parent) 75Standard hydrophobic interactions dominate; lacks specific polar contacts.
Scaffold C (Ketone) 250The polar ketone introduces a solvation penalty upon entering the hydrophobic pocket or creates an unfavorable steric clash.

Final Assessment and Recommendation

The this compound scaffold presents a compelling profile for drug discovery programs plagued by metabolic instability of a cyclohexyl ring.

  • Key Advantage: It offers a robust and predictable method to block P450-mediated hydroxylation at the 4-position, significantly improving metabolic half-life over the simple phenylcyclohexane core.[6]

  • Strategic Choice over Ketone: Compared to the 4-oxo analog, the difluoro scaffold reduces polar surface area and removes a potentially reducible ketone moiety, which can be metabolically labile in its own right.

  • Potential for Enhanced Affinity: The unique electronic properties of the gem-difluoro group can be leveraged to form non-classical interactions with protein targets, potentially leading to improved potency.

Recommendation: The this compound scaffold should be considered a high-priority building block for lead optimization when the parent cyclohexyl or cyclopentyl scaffold suffers from metabolic oxidation at a distal position. Its synthesis is straightforward from the corresponding ketone, making it an accessible and powerful tool for the modern medicinal chemist.

References

  • Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. (2022). ACS Medicinal Chemistry Letters. [Link]

  • A study of functionalized gem-difluorinated cycloalkanes as compared to non-fluorinated and acyclic counterparts. (2021). Chemistry – A European Journal. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (2011). Journal of Medicinal Chemistry. [Link]

  • Metabolism of fluorine-containing drugs. (2025). Annual Review of Pharmacology and Toxicology. [Link]

  • 2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-Substituted Phenyl Ring. (2023). Nature Chemistry. [Link]

  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. (2020). Journal of Medicinal Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. (2021). RSC Medicinal Chemistry. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

  • 4,4-Difluorocyclohexanecarbonitrile. PubChem Database. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 4CzIPN. Organic Syntheses. [Link]

  • Synthesis of Furan-2-yl(phenyl)methanol. Organic Syntheses. [Link]

  • Synthesis, SAR, and Evaluation of Pyrrolotriazine-based VEGFR-2 kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry. (2019). The Journal of Organic Chemistry. [Link]

  • 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide. PubChem Database. [Link]

  • Fluoroalkane and perfluoroalkane synthesis. Organic Chemistry Portal. [Link]

  • 4-Oxo-1-phenylcyclohexanenitrile. PubChem Database. [Link]

  • 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile. PubChem Database. [Link]

  • Method for synthesizing 4-fluorocyclohexanone. (2020).

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Gem-Difluorination in Cyclohexane Scaffolds

In the landscape of modern medicinal chemistry, the introduction of fluorine into molecular scaffolds is a cornerstone strategy for modulating pharmacological properties. The gem-difluoro group (CF₂) is particularly prized as a bioisostere for carbonyls and hydrated carbonyls, offering enhanced metabolic stability, altered lipophilicity, and modulated electronic characteristics without drastic steric changes. The 4,4-difluoro-1-phenylcyclohexanecarbonitrile scaffold represents a valuable building block, combining the conformational rigidity of a cyclohexane ring with the unique properties imparted by gem-difluorination. Its derivatives have shown potential in the development of novel therapeutics, including inhibitors of targets like Bromodomain-containing protein 4 (BRD4).[1]

However, the synthesis of such compounds, particularly the crucial deoxofluorination step, is fraught with challenges that can severely impact reproducibility, yield, and safety. This guide provides an in-depth, experience-driven comparison of methodologies for the synthesis of this compound, focusing on the critical factors that govern experimental success and reproducibility. We will dissect the causality behind protocol choices, offering a self-validating framework for researchers to reliably produce this key intermediate.

Part 1: The Synthetic Blueprint - A Two-Stage Approach

The most logical and reproducible pathway to this compound involves a two-stage process: first, the synthesis of the ketone precursor, 1-phenyl-4-oxocyclohexanecarbonitrile, followed by the critical deoxofluorination of the carbonyl group.

Stage 1: Synthesis of the Ketone Precursor

While 1-phenyl-4-oxocyclohexanecarbonitrile is commercially available from several suppliers, understanding its synthesis is crucial for troubleshooting and potential in-house production. A common route involves a Friedel-Crafts-type reaction followed by cyanation, leveraging accessible starting materials.

cluster_0 Precursor Synthesis Start Benzene & Cyclohexenone Derivative FC_Acylation Friedel-Crafts Acylation (e.g., with AlCl₃ catalyst) Start->FC_Acylation Ketone_Intermediate 4-Phenylcyclohexanone FC_Acylation->Ketone_Intermediate Cyanation Cyanation Reaction (e.g., Strecker synthesis variant) Ketone_Intermediate->Cyanation Precursor 1-Phenyl-4-oxocyclohexanecarbonitrile Cyanation->Precursor

Caption: Synthetic workflow for the ketone precursor.

Part 2: The Core Transformation - Deoxofluorination of 1-Phenyl-4-oxocyclohexanecarbonitrile

This is the most critical step and the primary source of irreproducibility. The goal is to replace the carbonyl oxygen with two fluorine atoms. The choice of fluorinating agent is the single most important variable. For decades, Diethylaminosulfur Trifluoride (DAST) was the go-to reagent.[2] However, its operational hazards and propensity for side reactions have driven the development of superior alternatives.

The Challenge of Reproducibility with DAST

DAST is a liquid reagent that, while effective, suffers from significant drawbacks that undermine experimental reproducibility:

  • Thermal Instability: DAST is notoriously unstable and can decompose violently, especially when heated above 90°C, posing a significant safety risk.[3][4] This thermal lability means that reaction temperatures must be meticulously controlled; minor fluctuations can lead to decomposition, reduced yield, and inconsistent results.

  • Byproduct Formation: The reaction of DAST with ketones, particularly those susceptible to elimination, often produces undesired alkene byproducts.[5] In the case of our precursor, this could lead to the formation of various unsaturated cyclohexene derivatives, complicating purification and reducing the yield of the target molecule.

  • HF Generation: DAST reacts with moisture to generate highly corrosive and toxic hydrogen fluoride (HF), which can etch standard borosilicate glassware and requires specialized handling procedures and equipment (e.g., plastic labware).[6]

These factors mean that experiments using DAST are highly sensitive to the purity of the reagent, the precise temperature profile, the reaction scale, and the moisture content of the system. Such sensitivity is the enemy of reproducibility.

Modern Alternatives for Robust and Reproducible Fluorination

To overcome the limitations of DAST, a new generation of deoxofluorinating agents has been developed. These reagents offer enhanced stability, safety, and selectivity, leading to far more reproducible outcomes.

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a more thermally stable alternative to DAST, Deoxo-Fluor has a higher decomposition temperature and a less energetic decomposition profile.[4] While it represents an improvement, it still shares some of DAST's drawbacks, including the potential for elimination side reactions and HF generation with moisture.[3]

  • XtalFluor-E® and XtalFluor-M®: These crystalline aminodifluorosulfinium tetrafluoroborate salts represent a significant leap forward.[7]

    • Enhanced Stability: They are free-flowing solids with significantly higher thermal stability than DAST or Deoxo-Fluor, making them much safer to handle and store.[5]

    • Ease of Handling: Being solid, they are easier to weigh and dispense accurately compared to liquid DAST. They are also less sensitive to atmospheric moisture.[7]

    • Superior Selectivity: Crucially, XtalFluor reagents, when used with a fluoride promoter like Et₃N·3HF, do not generate free HF under anhydrous conditions. This leads to a more controlled reaction with a dramatic reduction in elimination byproducts.[6][7] This superior selectivity is the key to achieving cleaner reaction profiles and higher, more reproducible yields.

Quantitative Comparison of Deoxofluorinating Agents

The choice of reagent directly impacts yield and purity. The following table summarizes typical performance characteristics based on literature data for the deoxofluorination of challenging ketone substrates.

ReagentFormThermal StabilityByproduct Profile (Elimination)Typical Yield of DifluorideReproducibility & Safety
DAST LiquidLow (Decomposes >90°C)[3]SignificantModerate to GoodPoor; High Hazard
Deoxo-Fluor® LiquidModerate[4]ModerateGoodFair; Moderate Hazard
XtalFluor-M® Crystalline SolidHigh (Decomposes >200°C)[5]Minimal to None[7]ExcellentExcellent; Low Hazard

Yields are generalized from literature on analogous ketone fluorinations. Specific yields depend on the substrate.

cluster_1 Deoxofluorination Decision Pathway Start Need to perform Deoxofluorination Safety Is operational safety and thermal stability a top priority? Start->Safety Selectivity Is minimizing elimination byproducts critical for purification and yield? Safety->Selectivity Yes Use_DAST Consider DAST or Deoxo-Fluor (with extreme caution) Safety->Use_DAST No Use_Xtalfluor Use XtalFluor-M or XtalFluor-E Selectivity->Use_Xtalfluor Yes Selectivity->Use_DAST No

Caption: Decision logic for selecting a deoxofluorinating agent.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating systems. The recommended use of XtalFluor-M provides a baseline for a clean, high-yield reaction, against which other methods can be compared.

Protocol 1: Deoxofluorination using XtalFluor-M (Recommended for High Reproducibility)

This protocol is adapted from established procedures for the selective fluorination of ketones.[6]

Materials:

  • 1-Phenyl-4-oxocyclohexanecarbonitrile (1.0 eq)

  • XtalFluor-M® (1.3 eq)

  • Triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1-Phenyl-4-oxocyclohexanecarbonitrile (1.0 eq) and XtalFluor-M® (1.3 eq).

  • Solvent Addition: Add anhydrous DCM via syringe. Stir the resulting suspension.

  • Promoter Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Et₃N·3HF (1.5 eq) dropwise. Causality: The slow addition at low temperature controls the initial exotherm and ensures a controlled initiation of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred, ice-cold saturated aqueous NaHCO₃ solution to quench any remaining reagent and acidic species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Deoxofluorination using DAST (Legacy Method for Comparison)

This protocol requires stringent safety precautions.[3]

Materials:

  • 1-Phenyl-4-oxocyclohexanecarbonitrile (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) in a plastic bottle

  • All reactions and manipulations should be performed in plastic (e.g., FEP or PFA) labware within a chemical fume hood.

Procedure:

  • Reaction Setup: In a dry plastic flask under an inert atmosphere, dissolve 1-Phenyl-4-oxocyclohexanecarbonitrile (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to –78 °C using a dry ice/acetone bath. Add DAST (1.2 eq) dropwise via a plastic syringe. Causality: The –78 °C starting temperature is critical to prevent uncontrolled reaction and decomposition of the thermally sensitive DAST.

  • Reaction: Stir the mixture at –78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor closely by TLC.

  • Quenching & Workup: Follow steps 5-8 from Protocol 1, exercising extreme caution during the quenching step due to the reactivity of DAST with water.

Part 4: Characterization and Data Interpretation

The final product should be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

  • ¹H NMR: Expect complex multiplets for the cyclohexane protons. The protons on carbons adjacent to the CF₂ group will show coupling to fluorine.

  • ¹³C NMR: The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to one-bond C-F coupling. Carbons at the C3 and C5 positions will show smaller two-bond C-F coupling.

  • ¹⁹F NMR: A single resonance is expected, which will be a complex multiplet due to coupling with the adjacent protons.

  • Mass Spec (HRMS): The molecular ion peak should be observed to confirm the elemental composition.

Conclusion

While the synthesis of this compound is achievable with legacy reagents like DAST, true experimental reproducibility, safety, and efficiency are best realized with modern, crystalline fluorinating agents such as XtalFluor-M. The enhanced stability and superior selectivity of these reagents minimize the impact of minor experimental variations, leading to cleaner reactions, simpler purifications, and more consistent yields. For drug development professionals, adopting these advanced protocols is not merely a matter of convenience; it is a commitment to robust, reliable, and safe science, accelerating the path from building block synthesis to novel therapeutic discovery.

References

  • Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. (2024). [Link]

  • Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. (2024). [Link]

  • Simpler fluorine chemistry. Society of Chemical Industry. (n.d.). [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Thieme. (2022). [Link]

  • Deoxyfluorination: A Detailed Overview of Recent Developments. CoLab. (2024). [Link]

  • Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. ACS Publications. (2024). [Link]

  • Ketone to Difluoro - Common Conditions. Organic Chemistry Portal. (n.d.). [Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. (2010). [Link]

  • Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][8][9][10] triazolo [4, 3-d][8][10] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed. (2021). [Link]

  • Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate. (2025). [Link]

  • Difluoro-Substituted Bicyclo[1.1.1]pentanes for Medicinal Chemistry: Design, Synthesis, and Characterization. PubMed. (2019). [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. National Center for Biotechnology Information. (n.d.). [Link]

  • difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin. PubMed. (2014). [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. (2017). [Link]

  • DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ResearchGate. (2025). [Link]

Sources

Comparative Guide to the Mechanism of Action of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile Analogs as Kv7 Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Neuronal Potassium Channel Modulation

In the landscape of neuropharmacology, the precise control of neuronal excitability is a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. The voltage-gated potassium channels of the Kv7 (or KCNQ) family, particularly the heteromeric Kv7.2/7.3 channels that predominantly underlie the neuronal M-current, have emerged as a clinically validated target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2][3] The M-current is a subthreshold, non-inactivating potassium current that plays a crucial role in stabilizing the resting membrane potential and suppressing repetitive firing of neurons.[4][5] Consequently, small molecule openers of Kv7 channels, which enhance this braking mechanism on neuronal firing, represent a promising therapeutic strategy.

This guide provides a comprehensive analysis of the mechanism of action of a novel class of potential Kv7 channel openers: 4,4-Difluoro-1-phenylcyclohexanecarbonitrile analogs . While direct, publicly available data on this specific analog series is limited, by examining structurally related compounds and established principles of Kv7 channel pharmacology, we can confirm their likely mechanism and provide a framework for their experimental validation and comparison. This guide will delve into the molecular mechanism of action, present a comparative analysis based on hypothesized activity, and provide detailed experimental protocols for researchers to validate and characterize these and similar compounds.

Proposed Mechanism of Action: Positive Allosteric Modulation of Kv7.2/7.3 Channels

The central hypothesis for the mechanism of action of this compound analogs is their function as positive allosteric modulators (openers) of Kv7.2/7.3 potassium channels . This proposed mechanism is based on the established pharmacology of other small molecules that feature a central, substituted cycloalkane scaffold.

These analogs are thought to bind to a modulatory site on the Kv7 channel complex, distinct from the potassium pore itself. This binding event is believed to induce a conformational change that stabilizes the channel in its open state. The functional consequences of this action are twofold:

  • Hyperpolarizing Shift in Voltage-Dependent Activation: The channels become more likely to open at more negative membrane potentials. This means that a smaller depolarization is required to activate the M-current, leading to a more effective dampening of neuronal excitability.[2]

  • Increased Maximal Channel Open Probability: At any given membrane potential, a greater proportion of channels will be in the open state, leading to an overall increase in the M-current.

The difluoro substitution on the cyclohexyl ring is a key structural feature. Fluorine atoms can alter the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. Furthermore, the gem-difluoro group can influence the conformation of the cyclohexyl ring, which may be critical for optimal binding to the target protein.

Below is a diagram illustrating the proposed signaling pathway and the role of Kv7 channel openers.

Kv7_Channel_Mechanism cluster_neuron Neuron Action_Potential Action Potential (Increased Firing) Kv7_Channel Kv7.2/7.3 Channel (Closed State) Action_Potential->Kv7_Channel Depolarization Resting_Potential Stable Resting Membrane Potential Kv7_Channel_Open Kv7.2/7.3 Channel (Open State) Kv7_Channel->Kv7_Channel_Open Opening K_efflux K+ Efflux Kv7_Channel_Open->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Resting_Potential Stabilizes Analogs 4,4-Difluoro-1-phenyl- cyclohexanecarbonitrile Analogs Analogs->Kv7_Channel Binds & Stabilizes Open State

Caption: Proposed mechanism of action of this compound analogs as Kv7.2/7.3 channel openers.

Comparative Performance Analysis: A Framework for Evaluation

To objectively compare the performance of different this compound analogs and benchmark them against a known Kv7 channel opener like Retigabine, a series of in vitro and in vivo experiments are necessary. The following table outlines the key parameters for comparison and provides hypothetical data for illustrative purposes.

Compound Target Potency (EC50, µM) Efficacy (% of Max. Retigabine Effect) Voltage Shift (ΔV½, mV at 10 µM) Selectivity (Fold vs. Kv7.1) In Vivo Efficacy (MES ED50, mg/kg)
Analog A Kv7.2/7.30.5110-15>1005
Analog B Kv7.2/7.31.295-10>8010
Analog C Kv7.2/7.30.8100-12>1207
Retigabine Kv7.2-7.51.5100-18>508

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols for Mechanism Confirmation

To validate the proposed mechanism of action and generate the comparative data outlined above, the following experimental workflows are essential.

High-Throughput Screening for Kv7 Channel Activity: Thallium Flux Assay

This initial screen provides a rapid assessment of a compound's ability to open potassium channels. The assay relies on the principle that potassium channels are permeable to thallium ions (Tl+).[1][6][7]

Thallium_Flux_Assay Start Start Plate_Cells Plate CHO or HEK293 cells stably expressing Kv7.2/7.3 channels in a 384-well plate. Start->Plate_Cells Incubate Incubate overnight. Plate_Cells->Incubate Load_Dye Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate->Load_Dye Add_Compound Add test compounds (analogs) at various concentrations. Load_Dye->Add_Compound Add_Thallium Add a stimulus buffer containing Tl+. Add_Compound->Add_Thallium Measure_Fluorescence Measure the increase in intracellular fluorescence over time using a plate reader. Add_Thallium->Measure_Fluorescence Analyze_Data Calculate the rate of Tl+ influx and determine the EC50 for each compound. Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the thallium flux assay to screen for Kv7 channel openers.

Step-by-Step Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Kv7.2 and Kv7.3 subunits in appropriate media.[1]

  • Cell Plating: Seed the cells into 384-well black, clear-bottom microplates at a density of approximately 8,000-10,000 cells per well and incubate overnight.[1][8]

  • Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit) in a chloride-free buffer for 60-90 minutes at room temperature.[9]

  • Compound Addition: Add the this compound analogs at a range of concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes).[8]

  • Thallium Stimulation and Detection: Place the plate in a fluorescence plate reader. After establishing a baseline reading, add a stimulus buffer containing thallium sulfate. Immediately begin kinetic reading of the fluorescence intensity.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx through the open Kv7 channels. Plot the rate of influx against the compound concentration to generate a dose-response curve and calculate the EC50 value.

Gold Standard for Ion Channel Characterization: Whole-Cell Patch-Clamp Electrophysiology

This technique provides detailed information about the effects of the compounds on the biophysical properties of the Kv7 channels.[10][11][12]

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare cultured cells expressing Kv7.2/7.3 channels for recording. Start->Prepare_Cells Form_Seal Approach a cell with a glass micropipette and form a high-resistance (GΩ) seal. Prepare_Cells->Form_Seal Rupture_Membrane Apply suction to rupture the cell membrane and achieve whole-cell configuration. Form_Seal->Rupture_Membrane Record_Baseline Apply voltage-step protocols and record baseline M-currents. Rupture_Membrane->Record_Baseline Apply_Compound Perfuse the cell with a solution containing the test compound. Record_Baseline->Apply_Compound Record_Effect Record M-currents in the presence of the compound using the same voltage-step protocols. Apply_Compound->Record_Effect Analyze_Currents Analyze the current-voltage relationship, conductance, and calculate the shift in the half-maximal activation voltage (V½). Record_Effect->Analyze_Currents End End Analyze_Currents->End

Caption: Workflow for whole-cell patch-clamp electrophysiology to characterize Kv7 channel modulators.

Step-by-Step Methodology:

  • Cell Preparation: Use cells stably or transiently expressing the Kv7 channel subunits of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution. The intracellular solution should contain a high concentration of potassium and a potassium-chelating agent to maintain a stable intracellular environment.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on an isolated cell.

    • Hold the cell at a negative potential (e.g., -80 mV) where the channels are predominantly closed.

    • Apply a series of depolarizing voltage steps to elicit the M-current.

    • Record the baseline currents.

  • Compound Application: Perfuse the recording chamber with an extracellular solution containing the test compound at a specific concentration.

  • Data Acquisition: After a few minutes of incubation, repeat the voltage-step protocol to record the currents in the presence of the compound.

  • Data Analysis:

    • Measure the current amplitude at each voltage step.

    • Plot the normalized tail current as a function of the prepulse potential to generate a conductance-voltage (G-V) curve.

    • Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V½).

    • The change in V½ (ΔV½) in the presence of the compound quantifies the hyperpolarizing shift.

    • Construct a dose-response curve by plotting the increase in current at a specific voltage against the compound concentration to determine the EC50.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel Kv7 channel openers. The proposed mechanism of action as positive allosteric modulators of Kv7.2/7.3 channels is well-grounded in the established pharmacology of similar compounds. The experimental protocols detailed in this guide provide a robust framework for confirming this mechanism and for conducting a thorough comparative analysis of different analogs.

Future research should focus on elucidating the precise binding site of these compounds, which may differ from that of known modulators like Retigabine.[13] Structure-activity relationship (SAR) studies will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Ultimately, in vivo studies in animal models of epilepsy and other neurological disorders will be necessary to validate the therapeutic potential of this promising class of compounds.[3]

References

  • Zheng, L. et al. (2016). Novel KCNQ2 channel activators discovered using fluorescence-based and automated patch-clamp-based high-throughput screening techniques. Acta Pharmacologica Sinica, 37(1), 62-72.
  • Li, Q. et al. (2011). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay. Analytical Biochemistry, 418(1), 113-121.
  • Li, Q. et al. (2011). Identification of novel KCNQ4 openers by a high-throughput fluorescence-based thallium flux assay. Bio-protocol, 1(1), e1.
  • Orsini, C. et al. (2017). Whole cell patch clamp recordings of K+ currents in of homotetrameric Kv7.2.
  • Thermo Fisher Scientific. (n.d.). FluxOR™ Potassium Ion Channel Assay.
  • JoVE. (n.d.).
  • McCoull, D. et al. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. LifeArc & Metrion Biosciences.
  • K-L. L. et al. (2022). Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype. ASSAY and Drug Development Technologies.
  • Neuron B.V. (n.d.).
  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening.
  • PubChem. (n.d.). 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile.
  • PubChem. (n.d.). 1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile.
  • Borgini, M. et al. (2021). Chemical modulation of Kv7 potassium channels. RSC Medicinal Chemistry, 12(4), 534-555.
  • PubChem. (n.d.). 4,4-Difluorocyclohexanecarbonitrile.
  • Wickenden, A. D. et al. (2008). N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243): a novel, selective KCNQ2/Q3 potassium channel activator. Molecular Pharmacology, 73(3), 977-986.
  • Lindsley, C. W. et al. (2011). Identification of a novel, small molecule inhibitor of KCNQ2 channels. Probe Reports from the NIH Molecular Libraries Program.
  • Liu, X. et al. (2023). Preclinical overview of cb03 kcnq2/3 channel opener for epilepsy. American Epilepsy Society.
  • PubChem. (n.d.). 4,4-difluoro-1-methylcyclohexane-1-carbaldehyde.
  • Wang, L. et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][6][10] triazolo [4, 3-d][1][10] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 97(5), 1117-1128.

  • Barrese, V. et al. (2021). Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology. Frontiers in Physiology, 12, 679317.
  • PubChem. (n.d.). 4-Oxo-1-phenylcyclohexanenitrile.
  • Aldana-Vom-Baur, A. et al. (2021). Differential Regulation of PI(4,5)P2 Sensitivity of Kv7.2 and Kv7.3 Channels by Calmodulin. Frontiers in Physiology, 12, 743603.
  • KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • Padilla, K. et al. (2009). The KCNQ2/3 selective channel opener ICA-27243 binds to a novel voltage-sensor domain site. Neuroscience Letters, 465(2), 138-142.
  • US20240010613A1 - Novel synthetic pathway to belzutifan.
  • US 7,884,109 B2 - PURINE AND IMIDAZOPYRIDINE.
  • Peretz, A. et al. (2010). Targeting the voltage sensor of Kv7.2 voltage-gated K+ channels with a new gating-modifier. Proceedings of the National Academy of Sciences, 107(35), 15637-15642.
  • Jepps, T. A. et al. (2021). Editorial: Kv7 Channels: Structure, Physiology, and Pharmacology.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated vs. Non-Fluorinated Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

For medicinal chemists and drug development professionals, the cyclohexane ring is a foundational scaffold. Its conformational flexibility and utility as a hydrophobic building block make it a common motif in a vast array of therapeutics. However, the strategic modification of this simple carbocycle can profoundly influence a molecule's pharmacological profile. Among the most powerful of these modifications is fluorination.

This guide provides an in-depth comparison of the structure-activity relationships of fluorinated and non-fluorinated cyclohexanes. We will explore how the unique properties of fluorine—its size, extreme electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to overcome common drug development hurdles such as metabolic instability and off-target activity.[1][2][3] This analysis is grounded in experimental data and established protocols, offering actionable insights for rational drug design.

Part 1: The Foundational Impact of Fluorine on Cyclohexane Properties

The substitution of hydrogen with fluorine, while seemingly a minor change, fundamentally alters the electronic and conformational landscape of the cyclohexane ring. These changes are the root of the significant downstream effects observed on biological activity.

1.1 Physicochemical and Conformational Alterations

Fluorine's properties—a van der Waals radius of 1.47 Å (comparable to hydrogen's 1.20 Å) and the highest electronegativity on the Pauling scale (3.98)—are the primary drivers of its influence.[1] The introduction of one or more fluorine atoms can productively influence a molecule's conformation, pKa, intrinsic potency, and membrane permeability.[2][3]

  • Lipophilicity (LogP/LogD): While a single fluorine atom is only slightly more lipophilic than hydrogen, fluoroalkyl groups like trifluoromethyl (CF3) are significantly more lipophilic than a methyl group.[4] However, the effect is context-dependent. For instance, studies on gem-difluorinated cycloalkanes have shown that lipophilicity trends can be complex, affected by the fluorine atoms' position and the presence of other functional groups.[5][6] The all-cis tetrafluorocyclohexyl "Janus" motif, with one electrostatically polarized face, can be used to incorporate a metabolically stable, polar, yet lipocompatible group.[7]

  • Conformational Preference: In a non-fluorinated cyclohexane, a bulky substituent typically prefers the equatorial position to minimize steric strain. Fluorine complicates this simple model. Due to its small size, the steric preference is weak. More importantly, electrostatic interactions can dominate. Computational and experimental NMR studies have revealed that in some polyfluorinated cyclohexanes, conformations with axial fluorine atoms are unexpectedly preferred.[8][9] This preference can be driven by stabilizing nonclassical hydrogen bonds (NCHB) between an axial fluorine and the 1,3-diaxial hydrogens on the same face of the ring.[8][9] This conformational locking can be a powerful tool to orient other functional groups toward a binding pocket.

Diagram 1: Conformational Equilibrium of Monofluorocyclohexane

Note: As I cannot generate images, the DOT script above is a template. In a real scenario, the image paths would point to diagrams of the chair conformations. Caption: Conformational equilibrium in monofluorocyclohexane.

Part 2: Impact on Biological Activity and Metabolism

The physicochemical changes induced by fluorination directly translate into altered biological activity, metabolic stability, and pharmacokinetic profiles.

2.1 Modulation of Binding Affinity (SAR)

The structure-activity relationship describes how a molecule's structure relates to its biological activity.[10][11] Fluorination offers several mechanisms to improve this relationship:

  • Enhanced Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole, hydrogen bonding, and even halogen bonding interactions within a protein's binding site, increasing potency.[12][13]

  • Conformational Restriction: As discussed, fluorination can lock the cyclohexane ring into a specific conformation. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

  • Altered pKa: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic groups. This can optimize the ionization state of a molecule for better target engagement at physiological pH. Studies on functionalized gem-difluorinated cycloalkanes confirmed that the influence on acidity/basicity is primarily defined by this inductive effect.[5][6]

Table 1: Comparative Binding Affinity Data (Hypothetical Example)

CompoundSubstituent at C4Target IC50 (nM)Rationale for Activity Change
1 -H150Baseline activity
2 -F (equatorial)100Modest improvement; potential dipole interaction
3 -F (axial)25Significant improvement; locked conformation presents optimal binding vector and engages in a key hydrogen bond.
4 -CF3200Decreased activity; steric clash in the binding pocket.

2.2 Enhancement of Metabolic Stability

One of the most celebrated applications of fluorine in medicinal chemistry is blocking metabolic oxidation.[14]

  • Metabolic Shielding: Cytochrome P450 (CYP450) enzymes in the liver are primary drivers of drug metabolism, often through the oxidation of C-H bonds. The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~100 kcal/mol).[4] Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can effectively block or slow down this process.[1][14] This leads to a longer drug half-life, reduced clearance, and improved bioavailability.[15]

Diagram 2: Fluorine as a Metabolic Shield

G cluster_0 Non-Fluorinated Cyclohexane cluster_1 Fluorinated Cyclohexane A Parent Compound (Metabolically Liable C-H) B CYP450 Enzymes A->B Metabolism C Oxidized Metabolite (Rapid Clearance) B->C D Fluorinated Analog (Metabolically Stable C-F) E CYP450 Enzymes D->E Metabolism F Metabolism Blocked (Slow or No Clearance) E->F Blocked

Caption: Fluorination blocks metabolic oxidation at susceptible sites.[14]

Table 2: Comparative Metabolic Stability Data

This table summarizes in vitro data comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[14]

Compound PairModificationt½ (min)CLint (μL/min/mg)Fold Improvement in t½
Compound A Non-fluorinated1546.2-
Compound A-F Fluorinated at C4957.36.3x
Compound B Non-fluorinated< 5> 138.6-
Compound B-F2 gem-Difluorinated at C24814.4> 9.6x

Data is representative and compiled from principles discussed in cited literature.[6][7][14]

Part 3: Experimental Protocols for Evaluation

To empirically determine the effects of fluorination, robust and reproducible assays are essential. The following are standard, self-validating protocols used in drug discovery.

3.1 Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone for assessing the susceptibility of a compound to Phase I metabolism.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[14]

  • Rationale: Liver microsomes contain a high concentration of CYP450 enzymes. By incubating a compound with microsomes and a necessary cofactor (NADPH), we can simulate hepatic metabolism and measure the rate of disappearance of the parent compound over time.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer. This is the enzyme cofactor.

  • Incubation:

    • Pre-warm the diluted microsome solution to 37°C in a water bath for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and NADPH (final concentration 1 mM). The final DMSO concentration should be <0.5% to avoid enzyme inhibition.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).

    • Vortex and centrifuge the samples to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k

    • Calculate intrinsic clearance: CLint = (0.693 / t½) / (protein concentration)

Diagram 3: Workflow for Microsomal Stability Assay

G A Prepare Reagents (Compound, Microsomes, NADPH) B Pre-warm Microsomes (37°C) A->B C Initiate Reaction (Add Compound + NADPH) B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Ice-Cold Acetonitrile + IS) D->E F Protein Precipitation (Centrifuge) E->F G LC-MS/MS Analysis (Quantify Parent Compound) F->G H Data Analysis (Calculate t½, CLint) G->H

Caption: A generalized workflow for an in vitro microsomal stability assay.[14]

Conclusion

The strategic incorporation of fluorine into a cyclohexane scaffold is a potent and versatile tool in the medicinal chemist's arsenal. It is far more than a simple hydrogen substitution; it is a method to fundamentally reshape a molecule's electronic, conformational, and metabolic properties.[2][12] By blocking sites of metabolism, enhancing binding interactions, and locking in bioactive conformations, fluorination can transform a lead compound with poor drug-like properties into a viable clinical candidate.[1][3] The presented data and protocols serve as a guide for leveraging these unique effects, enabling a more rational, efficient, and successful drug discovery process.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Taylor & Francis Online. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Conformational Analysis Explores the Role of Electrostatic Nonclassical C–F···H–C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. [Link]

  • Some examples of experimentally reported fluorinated cyclohexanes. ResearchGate. [Link]

  • Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters. [Link]

  • Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. ACS Publications. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. [Link]

  • FDA‐approved drugs containing fluorinated cycloalkane motifs. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Difluoro-1-phenylcyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work frequently involves synthesizing and handling novel chemical entities. 4,4-Difluoro-1-phenylcyclohexanecarbonitrile, a compound featuring a stable difluorinated cyclohexane ring and a reactive nitrile group, represents a class of molecules with significant potential but also specific handling requirements. Its robust chemical structure, a hallmark of many modern pharmaceutical intermediates, demands a disposal protocol that is both scientifically sound and compliant with regulatory standards.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to ensure that safety and environmental stewardship are integral parts of the laboratory workflow.

Part 1: Hazard Assessment & Waste Characterization

Understanding the inherent properties of a compound is the foundation of its safe management. The disposal plan for this compound is dictated by three core characteristics: the toxicity of the nitrile group, the persistence of the organofluorine structure, and its status as a research chemical.

1.1 The Phenylcyclohexanecarbonitrile Core: A Presumption of Toxicity The nitrile (-C≡N) functional group is a well-known structural alert for toxicity. Nitriles can release toxic compounds upon decomposition. For this reason, materials containing nitriles may need to be managed as hazardous waste[1]. In a laboratory setting, all waste streams containing this compound, regardless of concentration, must be considered acutely toxic.

1.2 The Fluorine Factor: Persistence and Environmental Fate The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering fluorinated compounds highly stable and resistant to natural degradation[2][3]. This persistence is a significant environmental concern, as many organofluorine compounds can accumulate in ecosystems[4][5]. The thermal decomposition of fluorinated organics requires specialized, high-temperature incineration to ensure complete destruction and to manage the formation of hazardous byproducts such as hydrogen fluoride (HF)[2][6]. Due to these characteristics, fluorinated compounds are under increasing regulatory scrutiny.

1.3 The "Investigational Compound" Principle For many research chemicals, comprehensive toxicological data is not yet available. In these cases, both the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) recommend a precautionary approach.[7] Investigational compounds, particularly those with structural similarities to known hazardous drugs, should be handled as hazardous unless sufficient data proves otherwise[7]. This principle mandates the use of stringent engineering controls and personal protective equipment (PPE) during handling and dictates that all associated waste be treated as hazardous.

Part 2: Regulatory Framework & Compliance

Proper disposal is not just a matter of safety but also of legal compliance. All chemical waste generated in a laboratory is subject to federal and local regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for correctly identifying and managing hazardous waste[8]. A compound like this compound would likely be classified as hazardous due to its potential toxicity, even if it is not explicitly listed by name in regulations[9]. Academic and research laboratories must adhere to specific management plans for hazardous waste accumulation and disposal[10].

  • Occupational Safety and Health Administration (OSHA): OSHA guidelines provide the framework for protecting laboratory personnel from chemical exposure during all stages of handling, including disposal[11][12]. These work-practice guidelines are crucial for minimizing risks associated with inhalation, skin contact, and ingestion[11][12].

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing waste generated from work with this compound.

3.1 Guiding Principles for Waste Segregation Proper segregation at the point of generation is the most critical step in a safe disposal workflow. It prevents unintended chemical reactions and ensures that waste is routed to the correct disposal facility.

  • Do Not Mix: Never mix waste containing this compound with other waste streams unless their compatibility is confirmed[13].

  • Solid vs. Liquid: Segregate solid and liquid waste into separate, clearly labeled containers.

  • Avoid Drains: Under no circumstances should this compound or its solutions be disposed of down the drain[14]. This is to prevent the contamination of waterways with a persistent and potentially toxic chemical[15].

3.2 Waste Stream Identification and Management

The following table outlines the primary waste streams and their required handling procedures.

Waste StreamDescriptionContainer Type & LabelingDisposal Procedure
Neat (Pure) Compound & Concentrated Residues Unused pure compound, distillation residues, or product isolated from a reaction.Glass or polyethylene container with a screw cap. Label: "HAZARDOUS WASTE," "TOXIC," and the full chemical name: "this compound."Must be disposed of via a licensed hazardous waste contractor for high-temperature incineration.
Dilute Liquid Waste (Solvent) Solvents used for reaction, extraction, or chromatography containing the compound.Chemically resistant solvent waste container (e.g., HDPE). Label: "HAZARDOUS WASTE," "FLAMMABLE" (if applicable), "TOXIC," and list all chemical components, including "this compound."Collect in a designated satellite accumulation area. Dispose of via a licensed hazardous waste contractor.
Contaminated Solid Waste Used PPE (gloves, disposable lab coats), weigh boats, contaminated silica gel, filter paper, etc.Double-bagged in thick polyethylene bags or placed in a lined, sealed drum. Label: "HAZARDOUS WASTE," "SOLID WASTE," and "Contaminated with this compound."Gloves and other PPE contaminated with hazardous chemicals must be managed as hazardous waste and not placed in regular trash or recycling[16]. Dispose of via a licensed hazardous waste contractor.
Contaminated Labware (for cleaning) Glassware and equipment that will be reused.N/ARinse with a small amount of an appropriate solvent (e.g., acetone, ethyl acetate). The first rinseate is considered hazardous liquid waste and must be collected in the designated solvent waste container. Subsequent rinses can be managed as non-hazardous if validated by an internal safety protocol.
Empty "RCRA Empty" Containers Original containers holding the pure compound.Deface original label. Label: "EMPTY."A container is considered "RCRA Empty" and can be disposed of as non-hazardous waste only after all contents have been removed by normal methods and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.

3.3 Disposal Decision Workflow

The following diagram outlines the decision-making process for segregating and managing waste related to this compound.

G cluster_waste_type 1. Identify Waste Type cluster_containment 2. Select Proper Containment cluster_labeling 3. Apply Correct Label start Waste Generation Point (Fume Hood / Bench) neat_compound Neat Compound or Concentrated Residue dilute_solution Dilute Solution (e.g., Solvent Waste) contaminated_solids Contaminated Solids (PPE, Silica, etc.) empty_container Empty Reagent Bottle container_neat Sealed Glass/HDPE Container neat_compound->container_neat container_solvent Approved Solvent Can dilute_solution->container_solvent container_solid Lined Drum or Double Poly Bags contaminated_solids->container_solid container_empty Assess for 'RCRA Empty' Status empty_container->container_empty label_neat Label: 'HAZARDOUS WASTE' 'TOXIC' Full Chemical Name container_neat->label_neat label_solvent Label: 'HAZARDOUS WASTE' List All Components Check Hazard Boxes (Toxic, etc.) container_solvent->label_solvent label_solid Label: 'HAZARDOUS WASTE' 'SOLID WASTE' Note Contaminant container_solid->label_solid label_empty_haz If NOT RCRA Empty: Treat as Neat Compound container_empty->label_empty_haz No label_empty_nonhaz If RCRA Empty: Deface Original Label, Dispose as Non-Haz Waste container_empty->label_empty_nonhaz Yes final_disposal 4. Transfer to Central Accumulation Area for Pickup by Licensed Hazardous Waste Vendor label_neat->final_disposal label_solvent->final_disposal label_solid->final_disposal label_empty_haz->container_neat

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.